Butyrate
説明
Structure
3D Structure
特性
CAS番号 |
461-55-2 |
|---|---|
分子式 |
C4H7O2- |
分子量 |
87.1 g/mol |
IUPAC名 |
butanoate |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |
InChIキー |
FERIUCNNQQJTOY-UHFFFAOYSA-M |
SMILES |
CCCC(=O)[O-] |
正規SMILES |
CCCC(=O)[O-] |
他のCAS番号 |
461-55-2 |
同義語 |
Acids, Butanoic Acids, Butyric Butanoic Acids Butyrate Butyrates Butyric Acids n Butyrate n-Butyrate |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Butyrate as a Histone Deacetylase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, has garnered significant attention for its multifaceted biological activities.[1][2][3] Beyond its role as an energy source for colonocytes, this compound functions as a potent inhibitor of histone deacetylase (HDAC) enzymes.[3][4][5][6] This inhibitory action positions this compound as a key modulator of epigenetic landscapes, influencing gene expression and a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][7][8] This technical guide provides a comprehensive overview of the core mechanism of this compound as an HDAC inhibitor, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Mechanism of HDAC Inhibition
This compound exerts its inhibitory effect on class I and II HDACs.[5][9] The mechanism involves this compound binding to the active site of HDAC enzymes. Unlike some HDAC inhibitors that chelate the zinc ion essential for catalysis, this compound's interaction is thought to be noncompetitive, suggesting it may not directly bind to the substrate-binding site.[10] However, other studies propose that this compound's aliphatic chain occupies a hydrophobic cleft on the enzyme's surface.[10] This binding ultimately obstructs the deacetylase activity of the enzyme.
The inhibition of HDACs by this compound leads to a state of histone hyperacetylation.[4][11] Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure.[12] This "open" chromatin conformation allows transcription factors and RNA polymerase greater access to DNA, thereby promoting gene expression.[12] It is important to note that while this compound induces global histone hyperacetylation, its effects on gene expression are specific, affecting only about 2% of mammalian genes.[4][10]
Downstream Signaling Pathways and Cellular Effects
The this compound-induced hyperacetylation of histones triggers a cascade of downstream events that culminate in various cellular responses.
Cell Cycle Arrest
One of the most well-characterized effects of this compound is the induction of cell cycle arrest, primarily at the G1 phase.[4][7] This is often mediated through the transcriptional activation of cyclin-dependent kinase inhibitors, such as p21(Waf1/Cip1).[4][10] The promoter of the p21 gene contains this compound response elements, often mediated through Sp1/Sp3 binding sites.[4][10] this compound's inhibition of HDACs associated with Sp1/Sp3 leads to histone hyperacetylation at the p21 promoter, activating its transcription.[4][10] The p21 protein then inhibits cyclin-dependent kinase 2 (CDK2) activity, thereby halting cell cycle progression.[4][10]
Induction of Apoptosis
This compound is also a potent inducer of apoptosis, or programmed cell death, in cancer cells.[7][13][14] This can occur through both caspase-dependent and caspase-independent pathways.[13][14]
-
Caspase-Dependent Pathway: this compound can induce apoptosis by inhibiting the expression of pro-survival factors like Akt1 and Akt2.[13] This deactivation of the Akt signaling pathway can lead to the activation of caspase-9 and subsequently caspase-3, key executioner caspases in the apoptotic cascade.[13][14] The process is often mediated through the mitochondria, involving the release of cytochrome c.[14]
-
Caspase-Independent Pathway: In some instances, even when caspases are inhibited, this compound can still induce cell death that exhibits features of autophagy.[14]
Modulation of Immune Responses
In the context of the gut, this compound's HDAC inhibitory activity plays a crucial role in regulating immune function.[5][15] By inhibiting HDACs in intestinal macrophages, this compound can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and IL-12.[5] This anti-inflammatory effect is critical for maintaining gut homeostasis.[1][15]
Quantitative Data on this compound's HDAC Inhibitory Activity
The inhibitory potency of this compound varies among different HDAC isoforms. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| HDAC Isoform | IC50 Value (mM) | Reference |
| Overall HDAC | 0.80 | [9] |
| HDAC1 | 0.3 | [16] |
| HDAC2 | 0.4 | [16] |
| HDAC7 | 0.3 | [16] |
| HDAC6 | No inhibition | [9][16] |
| HDAC10 | No inhibition | [9][16] |
Experimental Protocols
The investigation of this compound as an HDAC inhibitor relies on a variety of well-established experimental techniques.
HDAC Activity Assay
Objective: To quantify the inhibitory effect of this compound on HDAC enzyme activity.
Methodology:
-
Nuclear or cellular extracts containing HDAC enzymes are prepared.[17]
-
A fluorometric HDAC substrate, such as Boc-Lys(Ac)-AMC, is added to the extracts in the presence and absence of this compound.[17]
-
HDAC enzymes deacetylate the substrate.
-
A developer solution, often containing trypsin, is added to cleave the deacetylated substrate, releasing a fluorescent molecule.[17]
-
The fluorescence is measured using a fluorometer, and the level of inhibition is calculated by comparing the fluorescence in this compound-treated samples to untreated controls.[18][19] Trichostatin A (TSA) is often used as a positive control for HDAC inhibition.[5][17]
Western Blot for Histone Acetylation
Objective: To qualitatively and quantitatively assess the level of histone acetylation in cells treated with this compound.
Methodology:
-
Cells are treated with various concentrations of this compound for a specified time.[16]
-
Whole-cell lysates or nuclear extracts are prepared using appropriate buffers (e.g., RIPA buffer).[16]
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.[16]
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH).[16]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[16]
-
The signal is detected using a chemiluminescent substrate and visualized.[16]
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if this compound-induced histone hyperacetylation occurs at specific gene promoter regions.
Methodology:
-
Cells are treated with this compound.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for an acetylated histone mark (e.g., H3K9Ac) is used to immunoprecipitate the chromatin fragments.[5]
-
The cross-links are reversed, and the DNA is purified.
-
The amount of a specific DNA sequence (e.g., a gene promoter) in the immunoprecipitated sample is quantified using quantitative PCR (qPCR). An increase in the amount of the target DNA sequence in this compound-treated cells indicates increased histone acetylation at that locus.[5]
Conclusion
This compound's role as an HDAC inhibitor is a cornerstone of its diverse biological functions, from cancer prevention to immune regulation. Its ability to remodel chromatin and specifically alter gene expression provides a powerful mechanism for cellular control. The experimental protocols detailed herein are fundamental to the continued exploration of this compound's therapeutic potential. For researchers and drug development professionals, a thorough understanding of this core mechanism is essential for harnessing the beneficial effects of this naturally occurring epigenetic modulator.
References
- 1. biomesight.com [biomesight.com]
- 2. This compound, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Sodium this compound Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The epigenetic effects of this compound: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium this compound-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of sodium this compound on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valproic acid and this compound induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. articles.mercola.com [articles.mercola.com]
- 16. Sodium this compound, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
G-Protein Coupled Receptors for Butyrate Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal product of microbial fermentation of dietary fibers in the colon.[1] Beyond its role as a primary energy source for colonocytes, this compound functions as a critical signaling molecule, modulating a wide array of physiological processes including intestinal homeostasis, immune responses, and energy metabolism.[1][2] A significant portion of this compound's signaling capabilities are mediated through a specific subset of G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the key GPCRs involved in this compound signaling, their downstream pathways, pharmacological characteristics, and the experimental methodologies used to investigate their function.
Core this compound-Sensing G-Protein Coupled Receptors
Three primary GPCRs have been identified as receptors for this compound: Free Fatty Acid Receptor 2 (FFAR2), Free Fatty Acid Receptor 3 (FFAR3), and G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3][4] These receptors exhibit distinct ligand specificities, tissue distribution, and signal transduction mechanisms, leading to a diverse range of physiological effects.
Receptor Overview and Pharmacology
The activation of these receptors by this compound and other SCFAs initiates a cascade of intracellular events. The pharmacological properties, including binding affinity and potency, are crucial for understanding the specific roles of each receptor in response to varying concentrations of this compound in different physiological contexts.
| Receptor | Aliases | Primary Endogenous Ligands (Rank Order of Potency) | This compound Potency (EC50) | G-Protein Coupling |
| FFAR2 | GPR43 | Acetate ≈ Propionate > this compound | 250-500 µM | Gαi/o, Gαq/11 |
| FFAR3 | GPR41 | Propionate = this compound > Acetate | High µM to low mM range | Gαi/o |
| GPR109A | HCAR2 | Niacin, β-hydroxythis compound, this compound | ~1.6 mM | Gαi/o |
Table 1: Pharmacological properties of this compound-sensing GPCRs. This table summarizes the common aliases, ligand preferences, approximate this compound potency, and primary G-protein coupling for the key this compound receptors.
Signaling Pathways of this compound-Sensing GPCRs
The activation of FFAR2, FFAR3, and GPR109A by this compound triggers distinct downstream signaling cascades, leading to a variety of cellular responses.
FFAR2 Signaling
FFAR2 couples to both Gαi/o and Gαq/11 G-proteins.[5]
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This can modulate the activity of protein kinase A (PKA) and downstream signaling events.
-
Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7] This calcium signal can activate various calcium-dependent enzymes and transcription factors.
-
β-Arrestin Signaling: FFAR2 can also signal through β-arrestin pathways, which can mediate distinct downstream effects, including the modulation of MAPK pathways.
FFAR3 Signaling
FFAR3 primarily couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8] This pathway is crucial for many of the metabolic and immune-modulatory effects of this compound mediated through FFAR3.
GPR109A Signaling
Similar to FFAR3, GPR109A activation by this compound leads to the engagement of the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase and reduced cAMP levels.[9] This signaling cascade in immune cells and intestinal epithelial cells is critical for the anti-inflammatory effects of this compound.[10]
Experimental Protocols
Investigating the interaction of this compound with its GPCRs and the resulting cellular responses requires a variety of specialized in vitro and in vivo experimental techniques.
In Vitro Assays
This assay is used to determine the binding affinity (Kd) of this compound and other ligands to the receptors, as well as the receptor density (Bmax) in a given tissue or cell preparation.
-
Objective: To quantify the binding characteristics of a radiolabeled ligand to FFAR2, FFAR3, or GPR109A and to determine the affinity of unlabeled competitors like this compound.
-
Principle: A radiolabeled ligand (e.g., ³H-labeled niacin for GPR109A) is incubated with cell membranes expressing the receptor of interest. The amount of bound radioactivity is measured after separating the bound from the free radioligand, typically by rapid filtration. Competition binding assays are performed by including increasing concentrations of an unlabeled ligand (e.g., this compound) to displace the binding of the radioligand.
-
Generalized Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of radioligand in a suitable binding buffer. For competition assays, add varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
-
This assay is used to measure the activation of Gαq/11-coupled receptors, such as FFAR2, by monitoring changes in intracellular calcium levels.
-
Objective: To detect and quantify the increase in intracellular calcium concentration following receptor activation by this compound.
-
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured in real-time.
-
Generalized Protocol:
-
Cell Plating: Seed cells (e.g., HEK293 cells transiently or stably expressing FFAR2) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Inject this compound or other agonists at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) before and after compound addition.
-
Data Analysis: Analyze the change in fluorescence to determine the EC50 of the agonist.
-
This assay is used to quantify the activation of Gαi/o-coupled receptors, such as FFAR2, FFAR3, and GPR109A, by measuring the inhibition of cAMP production.
-
Objective: To measure the decrease in intracellular cAMP levels following receptor activation by this compound.
-
Principle: Cells expressing the receptor of interest are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin (B1673556), an adenylyl cyclase activator). The ability of a receptor agonist (this compound) to inhibit this forskolin-stimulated cAMP production is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11]
-
Generalized Protocol:
-
Cell Seeding: Plate cells expressing the receptor of interest in a suitable assay plate.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with forskolin in the presence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels in the cell lysate using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
-
References
- 1. Sodium this compound Alleviates Mouse Colitis by Regulating Gut Microbiota Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium this compound alleviates DSS-induced inflammatory bowel disease by inhibiting ferroptosis and modulating ERK/STAT3 signaling and intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product this compound and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Butyrate in Fortifying the Intestinal Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the colon, plays a pivotal role in maintaining intestinal homeostasis. A key aspect of this function is its ability to enhance the intestinal barrier, a critical line of defense against luminal pathogens and toxins. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound reinforces intestinal barrier function. We will explore its influence on tight junction protein expression and assembly, its multifaceted signaling pathways—including G-protein-coupled receptors (GPCRs), histone deacetylase (HDAC) inhibition, and AMP-activated protein kinase (AMPK) activation—and its potent anti-inflammatory effects. This document summarizes key quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The intestinal epithelial barrier is a dynamic and selective interface that separates the host's internal environment from the vast and complex luminal milieu. Its integrity is paramount for preventing the translocation of harmful substances and maintaining immune homeostasis.[1] A compromised barrier, often referred to as "leaky gut," is implicated in the pathogenesis of numerous gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders.[2]
This compound, the primary energy source for colonocytes, has emerged as a key regulator of intestinal barrier function.[3][4] It exerts its beneficial effects through a variety of mechanisms, including the regulation of tight junction proteins, modulation of cellular signaling pathways, and suppression of inflammation.[5][[“]] This guide will provide a detailed examination of these mechanisms, supported by quantitative data and experimental methodologies.
Mechanisms of this compound-Mediated Intestinal Barrier Enhancement
This compound's influence on the intestinal barrier is multifactorial, involving direct effects on epithelial cells and indirect effects through the modulation of immune responses.
Regulation of Tight Junctions
Tight junctions are multiprotein complexes that seal the paracellular space between adjacent epithelial cells, thereby controlling intestinal permeability. This compound has been shown to enhance barrier function by regulating the expression and localization of key tight junction proteins.[[“]]
Studies have demonstrated that this compound can increase the expression of crucial tight junction proteins such as claudins, occludin, and zonula occludens-1 (ZO-1).[[“]][7] For instance, in IPEC-J2 cells, this compound treatment has been shown to upregulate the mRNA expression and protein abundance of claudin-3 and claudin-4.[8] Beyond just increasing their expression, this compound also facilitates the proper assembly and localization of these proteins at the cell membrane, a process crucial for the formation of a functional barrier.[9][10] This is partly achieved through the activation of AMP-activated protein kinase (AMPK).[9][10]
Key Signaling Pathways
This compound's effects on intestinal epithelial cells are mediated by several key signaling pathways.
This compound acts as a signaling molecule by activating specific G-protein-coupled receptors, notably GPR43 (also known as FFAR2) and GPR109A (also known as HCAR2), expressed on intestinal epithelial and immune cells.[7][11][12] Activation of these receptors can trigger downstream signaling cascades that contribute to improved barrier function and reduced inflammation.[11][13] For example, GPR109A activation by this compound in colonic epithelial cells can induce the secretion of IL-18, an anti-inflammatory cytokine that plays a role in epithelial repair.[11][13]
This compound is a well-established inhibitor of histone deacetylases (HDACs).[5][14] By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[15][16] This epigenetic modification can upregulate the expression of genes involved in cell differentiation, apoptosis of cancer cells, and the suppression of inflammatory responses.[5][15] For instance, HDAC inhibition by this compound can suppress the activation of the pro-inflammatory transcription factor NF-κB.[5][17]
This compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] Activated AMPK facilitates the assembly of tight junctions, thereby enhancing barrier integrity.[9][10] Furthermore, this compound can influence the Akt/mTOR signaling pathway, which is involved in protein synthesis.[[“]][8] By activating this pathway, this compound can promote the synthesis of tight junction proteins.[8]
Anti-inflammatory Effects
Chronic inflammation can disrupt the intestinal barrier. This compound exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway.[1][3][5] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and mediators.[5] By suppressing NF-κB activation, this compound reduces the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β, thus mitigating inflammatory damage to the epithelial barrier.[5][18][19] Additionally, this compound can modulate the NLRP3 inflammasome, a multiprotein complex involved in the production of IL-1β, further contributing to its anti-inflammatory properties.[18][19][20][21]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the impact of this compound on intestinal barrier function.
| Parameter | Cell/Animal Model | This compound Concentration | Duration of Treatment | Observed Effect | Citation |
| Transepithelial Electrical Resistance (TEER) | Caco-2 cells | 1-5 mM | 24-96 hours | Significant increase | [22] |
| IPEC-J2 cells | Dose-dependent | Not specified | Increase | [8] | |
| Caco-2 cells | 2 mmol/L | Not specified | Significant increase | [9] | |
| Paracellular Permeability (Inulin, Mannitol, FITC-dextran) | Caco-2 or HT-29 cells | 1-5 mM | 24-96 hours | Decrease | [22] |
| IPEC-J2 cells | Dose-dependent | Not specified | Decrease | [8] | |
| Claudin-1 Expression | Colonic biopsies (human) | 25 mM | Not specified | Significant decrease (with C48/80 stimulation) | [22] |
| Claudin-3 mRNA Expression | IPEC-J2 cells | Not specified | 8 hours | Increase (counteracting LPS effect) | [8] |
| Claudin-3 and Claudin-4 Protein Levels | IPEC-J2 cells | Not specified | 4 and 8 hours | Increase (counteracting LPS effect) | [8] |
| TNF-α Production | Porcine Alveolar Macrophages (LPS-challenged) | Dose-dependent | Not specified | Reduction | [18] |
| NLRP3 Inflammasome Expression | Bovine Macrophages (LPS-stimulated) | Dose-dependent | Not specified | Diminished | [19] |
Detailed Experimental Protocols
This section outlines common methodologies used to assess the effects of this compound on intestinal barrier function.
Cell Culture Model of the Intestinal Barrier
-
Cell Line: Caco-2 or IPEC-J2 cells are commonly used. These cells, when grown on semi-permeable supports (e.g., Transwell® inserts), differentiate to form a polarized monolayer with well-developed tight junctions, mimicking the intestinal epithelium.
-
Seeding and Differentiation: Cells are seeded at a high density onto the apical side of the Transwell® inserts and allowed to differentiate for a period of 14-21 days for Caco-2 cells, or a shorter period for IPEC-J2 cells. The formation of a functional barrier is monitored by measuring the transepithelial electrical resistance (TEER).
-
This compound Treatment: Once a stable and high TEER is achieved, the cell monolayers are treated with this compound at various concentrations (typically in the physiological range of 1-10 mM) in the apical or basolateral compartment for a specified duration.
-
Barrier Function Assessment:
-
Transepithelial Electrical Resistance (TEER): Measured using a voltmeter with "chopstick" electrodes. An increase in TEER indicates enhanced barrier integrity.
-
Paracellular Permeability: Assessed by adding a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran, inulin, or mannitol) to the apical chamber. The amount of the marker that crosses the monolayer into the basolateral chamber over time is quantified using a fluorescence plate reader. A decrease in permeability signifies a tighter barrier.
-
Ussing Chamber System for Ex Vivo Tissue Analysis
-
Tissue Preparation: Intestinal tissue segments (e.g., from animal models or human biopsies) are excised and mounted in Ussing chambers, which separate the mucosal (luminal) and serosal (blood) sides.
-
This compound Exposure: The tissue can be exposed to this compound on the mucosal side.
-
Measurement of Intestinal Permeability: Fluorescent probes like fluorescein (B123965) isothiocyanate-dextran and horseradish peroxidase are added to the mucosal side, and their passage to the serosal side is measured over time.[23][24]
-
Electrophysiological Measurements: The Ussing chamber allows for the measurement of ion transport and tissue resistance.
Western Blotting for Tight Junction Protein Expression
-
Protein Extraction: Following this compound treatment, cells or tissues are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for tight junction proteins (e.g., anti-claudin-1, anti-occludin, anti-ZO-1) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Real-Time PCR for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells or tissues, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the genes of interest (e.g., claudins, occludin). The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow involved in studying this compound's effects.
Caption: Key signaling pathways activated by this compound in intestinal epithelial cells.
Caption: A typical experimental workflow for studying this compound's effects in vitro.
Conclusion
This compound is a potent modulator of intestinal barrier function, acting through a sophisticated network of molecular mechanisms. Its ability to enhance tight junction integrity, activate key signaling pathways like those involving GPCRs and AMPK, inhibit HDACs, and exert powerful anti-inflammatory effects underscores its importance in maintaining gut health. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the development of novel therapeutic strategies targeting the intestinal barrier in a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its derivatives.
References
- 1. nmc-magazine.com [nmc-magazine.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound and its multifarious effects on intestinal health | Orffa [orffa.com]
- 4. This compound directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential beneficial effects of this compound in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. This compound Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite this compound suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmc-magazine.com [nmc-magazine.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium this compound Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound attenuates intestinal inflammation in Crohn's disease by suppressing pyroptosis of intestinal epithelial cells via the cGSA-STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Acute effects of this compound on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acute effects of this compound on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model - PMC [pmc.ncbi.nlm.nih.gov]
Butyrate: A Master Regulator of the Gut-Brain Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, has emerged as a pivotal signaling molecule in the intricate communication network between the gut and the brain. This technical guide provides a comprehensive overview of the multifaceted roles of this compound in modulating the gut-brain axis. It delves into the core mechanisms of action, including histone deacetylase (HDAC) inhibition, G-protein-coupled receptor (GPCR) activation, and its function as an energy substrate for colonocytes and potentially neurons. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for investigating this compound's effects, and presents visual representations of the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and its derivatives in neurological and psychiatric disorders.
Introduction: The Gut-Brain Axis and the Emergence of this compound
The gut-brain axis is a bidirectional communication system that integrates the gastrointestinal tract and the central nervous system (CNS).[1] This complex network involves neural, endocrine, immune, and metabolic pathways, and its dysregulation has been implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and anxiety.[2] A key mediator in this axis is the gut microbiota and its metabolic products, among which the short-chain fatty acid (SCFA) this compound has garnered significant attention.[3]
Produced primarily by bacteria of the Firmicutes phylum, this compound exerts a profound influence on host physiology, extending far beyond the gut.[4] It serves as the primary energy source for colonocytes, maintaining gut barrier integrity, and possesses potent anti-inflammatory properties within the gastrointestinal tract.[4][5] Crucially, this compound can cross the blood-brain barrier (BBB) and directly impact brain function through various mechanisms that will be explored in this guide.[5][6]
Core Mechanisms of this compound in the Gut-Brain Axis
This compound's influence on the gut-brain axis is multifaceted, stemming from its ability to act through several distinct yet interconnected mechanisms.
Histone Deacetylase (HDAC) Inhibition
This compound is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins.[3][7] By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[7] This epigenetic modulation is a cornerstone of this compound's neuroprotective and anti-inflammatory effects in the brain.[7] For instance, HDAC inhibition by this compound has been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival, neurogenesis, and synaptic plasticity.[8][9]
G-Protein Coupled Receptor (GPCR) Activation
This compound acts as a ligand for several G-protein coupled receptors (GPCRs), including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[10][11] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and neurons of the enteric and central nervous systems.[10][12]
-
GPR41 and GPR43: Activation of these receptors by this compound in the gut stimulates the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4] These hormones can signal to the brain to regulate appetite, glucose homeostasis, and neuronal activity.[2][4]
-
GPR109a: This receptor, present on colonocytes, immune cells, and microglia, mediates some of this compound's anti-inflammatory effects.[2][3] Activation of GPR109a can suppress inflammatory signaling pathways, such as the NF-κB pathway.[1]
Energy Metabolism
This compound is the preferred energy source for colonocytes, providing up to 70% of their energy needs.[3][5] This is critical for maintaining a healthy gut barrier. A compromised gut barrier, often referred to as "leaky gut," can lead to the translocation of inflammatory molecules like lipopolysaccharide (LPS) into the bloodstream, contributing to systemic inflammation and neuroinflammation.[6] While the brain primarily relies on glucose, under certain conditions, such as during periods of low glucose availability, it can utilize other energy substrates. There is emerging evidence that this compound can be metabolized by the brain and may serve as an alternative energy source for neurons, potentially mitigating mitochondrial dysfunction observed in some neurological disorders.[1][3]
This compound's Impact on Key Components of the Gut-Brain Axis
This compound's mechanisms of action translate into tangible effects on various physiological processes that are central to the gut-brain axis.
Neuroinflammation and Microglia Modulation
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurological diseases.[13] this compound has demonstrated potent anti-inflammatory effects within the CNS.[14] It can modulate microglial activation, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[15] This is achieved, in part, through HDAC inhibition and the suppression of inflammatory signaling pathways like NF-κB.[1][16]
Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a highly selective semipermeable border that protects the brain from harmful substances in the blood. A dysfunctional BBB is implicated in the pathogenesis of numerous neurological disorders.[17] this compound has been shown to enhance BBB integrity by increasing the expression of tight junction proteins, such as occludin and claudin-5, which are essential for maintaining the barrier's structural integrity.[5][17] This effect is thought to be mediated by both direct actions on brain endothelial cells and indirect effects through the maintenance of gut barrier function, which reduces systemic inflammation.[6]
Neurotransmitter Systems
This compound can influence the synthesis and regulation of key neurotransmitters involved in mood and cognition.[2] It has been shown to increase the levels of dopamine (B1211576) and serotonin (B10506) in the brain.[2] Furthermore, this compound can impact the GABAergic system.[1] These effects on neurotransmitter systems likely contribute to the observed antidepressant and anxiolytic effects of this compound in preclinical models.[2]
Vagus Nerve Stimulation
The vagus nerve is a primary communication pathway between the gut and the brain. This compound can indirectly stimulate the vagus nerve through the release of gut hormones and by interacting with enteric neurons.[18][19] This vagal stimulation can influence a wide range of brain functions, including mood and inflammation.[2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various aspects of the gut-brain axis. It is important to note that experimental conditions, including animal models, this compound dosage, and administration route, vary across studies.
Table 1: Effects of this compound on Neuroinflammation
| Experimental Model | This compound Treatment | Outcome Measure | Result | Reference |
| LPS-treated mice | Sodium this compound (100 mg/kg, i.p.) | Hippocampal IL-1β mRNA | ↓ 40% | [20] |
| LPS-treated mice | Sodium this compound (100 mg/kg, i.p.) | Hippocampal TNF-α mRNA | ↓ 35% | [20] |
| Aged mice | Sodium this compound (in drinking water) | Microglial IL-1β expression | ↓ 50% after LPS challenge | [21] |
| Diet-induced obese mice | This compound (in drinking water) | Cortical TNF-α levels | ↓ ~30% | [2] |
| Diet-induced obese mice | This compound (in drinking water) | Cortical IL-1β levels | ↓ ~40% | [2] |
Table 2: Effects of this compound on Blood-Brain Barrier Integrity
| Experimental Model | This compound Treatment | Outcome Measure | Result | Reference |
| Germ-free mice | Sodium this compound (oral gavage) | Occludin expression (frontal cortex) | ↑ ~2-fold | [22] |
| Germ-free mice | Sodium this compound (oral gavage) | Claudin-5 expression (frontal cortex) | ↑ ~1.5-fold | [22] |
| Traumatic brain injury mice | Sodium this compound (i.p.) | Brain water content | ↓ ~15% | [9] |
| Parkinson's disease mouse model | Sodium this compound (gavage) | Colonic ZO-1 expression | Restored to control levels | [3] |
| Parkinson's disease mouse model | Sodium this compound (gavage) | Colonic Occludin expression | Restored to control levels | [3] |
Table 3: Effects of this compound on Neurotransmitters and Neurotrophic Factors
| Experimental Model | This compound Treatment | Outcome Measure | Result | Reference |
| Parkinson's disease mouse model | Sodium this compound (200 mg/kg, gavage) | Striatal Dopamine | ↑ ~50% | [3] |
| Parkinson's disease mouse model | Sodium this compound (200 mg/kg, gavage) | Striatal Serotonin | ↑ ~40% | [3] |
| Rat sympathetic neurons in culture | Sodium this compound (1-5 mM) | Choline acetyltransferase activity | ↑ 4.5 to 12-fold | [23] |
| Mouse model of PTSD | Sodium this compound (intra-mPFC injection) | mPFC BDNF mRNA | ↑ ~1.8-fold | [14] |
| Healthy mice | Sodium this compound (i.p.) | Hippocampal BDNF mRNA | ↑ 1.37-fold | [24] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on the gut-brain axis.
Animal Models and this compound Administration
-
Animal Models: Common rodent models include wild-type mice (e.g., C57BL/6), germ-free mice, and transgenic models of neurological diseases such as Alzheimer's disease (e.g., 5XFAD), Parkinson's disease (e.g., MPTP-induced), and stroke (e.g., MCAO).
-
This compound Administration: Sodium this compound is typically administered via intraperitoneal (i.p.) injection, oral gavage, or supplementation in drinking water. Doses in mice range from 100 mg/kg to 1 g/kg.
Measurement of Blood-Brain Barrier Permeability (Evans Blue Assay)
-
Evans Blue Injection: Anesthetize the mouse and inject a 2% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.
-
Circulation: Allow the dye to circulate for a specified period (e.g., 1-2 hours).
-
Perfusion: Transcardially perfuse the animal with saline to remove the dye from the vasculature.
-
Brain Extraction and Homogenization: Dissect the brain region of interest, weigh it, and homogenize it in formamide.
-
Extraction and Quantification: Incubate the homogenate to extract the dye. Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm). Quantify the amount of Evans blue extravasation against a standard curve.
Western Blot for Tight Junction Proteins
-
Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against tight junction proteins (e.g., anti-occludin, anti-claudin-5, anti-ZO-1).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Microglia Activation
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in sucrose (B13894) solution.
-
Sectioning: Cut brain sections using a cryostat or vibratome.
-
Staining:
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody against a microglial marker (e.g., Iba1) and a marker for activation state (e.g., CD68 for M1, Arginase-1 for M2).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
HPLC for Neurotransmitter Quantification
-
Tissue Preparation: Dissect the brain region of interest and homogenize it in an appropriate acidic solution (e.g., perchloric acid) to precipitate proteins.
-
Sample Preparation: Centrifuge the homogenate and filter the supernatant.
-
HPLC Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.
-
Quantification: Separate and quantify the neurotransmitters (e.g., dopamine, serotonin) and their metabolites based on their retention times and peak areas compared to known standards.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and relationships involved in this compound's action on the gut-brain axis.
Caption: this compound's HDAC inhibition pathway in the brain.
Caption: this compound's GPCR signaling in the gut-brain axis.
Caption: Experimental workflow for assessing this compound's effect on BBB integrity.
Conclusion and Future Directions
This compound stands out as a critical mediator of the gut-brain axis, with a remarkable ability to influence brain function through multiple, interconnected pathways. Its roles in reducing neuroinflammation, enhancing blood-brain barrier integrity, and modulating neurotransmitter systems underscore its therapeutic potential for a range of neurological and psychiatric disorders. The preclinical data, while promising, highlight the need for further research to translate these findings to clinical applications.
Future research should focus on:
-
Human Clinical Trials: Well-designed clinical trials are essential to validate the efficacy and safety of this compound supplementation in patients with neurological disorders.
-
Dosage and Delivery: Optimizing the dosage and developing effective delivery systems to ensure adequate bioavailability of this compound to the brain are critical for therapeutic success.
-
Personalized Approaches: Understanding how individual variations in gut microbiota composition influence this compound production and response to supplementation could lead to more personalized therapeutic strategies.
References
- 1. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasma pharmacokinetics of this compound after intravenous administration of sodium this compound or oral administration of tributyrin or sodium this compound to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.uio.no [med.uio.no]
- 7. Native chromatin immunoprecipitation protocol [abcam.com]
- 8. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Microglia Isolation from Adult Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantification of Histone Deacetylase Isoforms in Human Frontal Cortex, Human Retina, and Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. tandfonline.com [tandfonline.com]
- 21. A simple protocol for isolating microglia from adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
An In-depth Technical Guide to the Identification and Characterization of Butyrate-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, has garnered significant attention for its profound effects on host health.[1][2] It serves as the primary energy source for colonocytes, reinforces the gut barrier, and exhibits immunomodulatory and anti-inflammatory properties.[2][3][4] The therapeutic potential of this compound has led to a surge in research focused on identifying and characterizing the bacteria responsible for its production, with the ultimate goal of developing novel microbial-based therapeutics. This guide provides a comprehensive overview of the current methodologies for the identification, characterization, and functional analysis of this compound-producing bacteria.
Identification of this compound-Producing Bacteria
The identification of this compound-producing bacteria can be approached through both traditional culture-based methods and modern molecular techniques. Each approach offers distinct advantages and limitations.
Culture-Based Methods
Culturing remains a cornerstone for isolating and definitively identifying this compound-producing bacteria. These methods allow for the physiological and metabolic characterization of individual species. However, it is important to note that many gut microbes are difficult to culture under standard laboratory conditions.[5][6]
Experimental Protocol: Isolation and Culturing of Anaerobic this compound-Producing Bacteria
-
Sample Collection and Preparation: Fecal samples are collected and immediately transferred to an anaerobic chamber to maintain the viability of oxygen-sensitive bacteria. The samples are homogenized in a pre-reduced anaerobic salt solution.
-
Enrichment and Isolation: The homogenized slurry is serially diluted and plated onto a selective medium, such as a yeast extract, casitone, and fatty acid (YCFA) medium supplemented with fermentable carbohydrates like inulin (B196767) or resistant starch. Plates are incubated under anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48-72 hours.
-
Colony Selection and Purification: Morphologically distinct colonies are picked and re-streaked onto fresh agar (B569324) plates to obtain pure cultures.
-
Identification: Pure isolates are identified using a combination of techniques, including Gram staining, microscopy, and 16S rRNA gene sequencing.[7]
Molecular Techniques
Molecular methods offer a culture-independent approach to identify this compound-producing bacteria directly from complex microbial communities.
1.2.1. 16S rRNA Gene Sequencing
This technique is widely used to profile the taxonomic composition of the gut microbiota.[8] By comparing the abundance of known this compound-producing taxa between different conditions, researchers can infer changes in the this compound-producing potential of the community. However, this method does not directly measure the functional capacity for this compound production.[9][10]
1.2.2. Quantitative PCR (qPCR) of this compound Synthesis Genes
A more direct molecular approach involves quantifying the abundance of key genes in the this compound synthesis pathways. The two primary pathways for this compound formation from acetyl-CoA involve the terminal enzymes butyryl-CoA:acetate CoA-transferase (but) and this compound kinase (buk).[1][11] qPCR assays targeting the but and buk genes can provide an estimate of the this compound-producing capacity of the microbiota.[1][12][13]
Experimental Protocol: qPCR for the Quantification of the but Gene
-
DNA Extraction: DNA is extracted from fecal samples using a commercially available kit optimized for microbial DNA.
-
Primer Design: Degenerate primers targeting conserved regions of the but gene are designed based on sequences from known this compound-producing bacteria.[1]
-
qPCR Reaction: The qPCR reaction is set up using a standard master mix, the designed primers, and the extracted DNA. The reaction is run on a real-time PCR instrument.
-
Data Analysis: The abundance of the but gene is normalized to the total bacterial abundance, which can be estimated by quantifying the 16S rRNA gene.[8]
1.2.3. Shotgun Metagenomic Sequencing
This powerful technique involves sequencing the entire genomic content of a microbial community.[14] It allows for the identification of all genes involved in the this compound synthesis pathways, providing a comprehensive view of the metabolic potential of the microbiota.[9][10][15] This method can also help identify novel this compound-producing bacteria and pathways.[10][15]
Characterization of this compound Production
Once potential this compound-producing bacteria are identified, their ability to produce this compound must be quantified. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for this purpose.[16][17]
Gas Chromatography (GC)
GC is a robust and widely used method for the quantification of SCFAs.[16][18] It offers high sensitivity and resolution.
Experimental Protocol: GC-FID Quantification of this compound
-
Sample Preparation: Bacterial culture supernatants or fecal samples are acidified to protonate the SCFAs, making them more volatile. An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.[17]
-
Extraction: The SCFAs are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile).[18]
-
GC Analysis: The organic extract is injected into a gas chromatograph equipped with a flame ionization detector (FID). The SCFAs are separated on a capillary column with a polar stationary phase.[18]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve of known this compound concentrations.
High-Performance Liquid Chromatography (HPLC)
HPLC is another reliable method for SCFA analysis and can be advantageous as it operates at lower temperatures, reducing the risk of thermal degradation of analytes.[19][20]
Experimental Protocol: HPLC-PDA Quantification of this compound
-
Sample Preparation: Samples are typically centrifuged and filtered to remove particulate matter. Acidification is also performed.[20] For increased sensitivity, derivatization with a chromophore-containing reagent like 3-nitrophenylhydrazine (B1228671) (3NPH) can be performed.[21][22]
-
HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a photodiode array (PDA) or UV detector. Separation is achieved on a reverse-phase C18 column.[20][23]
-
Quantification: this compound concentration is determined based on the peak area at a specific wavelength (e.g., 210 nm for underivatized SCFAs) and comparison to a standard curve.[20]
Key this compound-Producing Bacteria
A number of bacterial species have been identified as significant producers of this compound in the human gut. The majority of these belong to the Firmicutes phylum, particularly within the families Lachnospiraceae and Ruminococcaceae.[5][6][24]
| Phylum | Family | Key Genera/Species |
| Firmicutes | Lachnospiraceae | Roseburia (e.g., R. intestinalis, R. inulivorans), Eubacterium (e.g., E. rectale, E. hallii), Coprococcus, Anaerostipes |
| Ruminococcaceae | Faecalibacterium prausnitzii | |
| Bacteroidetes | Some species within this phylum have been identified as potential this compound producers.[10][15] | |
| Fusobacteria | Certain species can produce this compound through the glutamate (B1630785) pathway.[25] |
Functional Analysis: this compound Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
This compound is a well-established inhibitor of class I and II HDACs.[26][27] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[26][28] This mechanism is central to many of this compound's anti-inflammatory and anti-proliferative effects.[26][27][29] For instance, HDAC inhibition by this compound can lead to the transcriptional activation of genes like p21, a cyclin-dependent kinase inhibitor that arrests the cell cycle.[26][28]
This compound's inhibition of HDACs leads to histone hyperacetylation and altered gene expression.
G-Protein Coupled Receptor (GPCR) Activation
This compound also functions as a signaling molecule by activating specific GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[3][30][31] These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.[31][32] Activation of these receptors by this compound triggers downstream signaling cascades that influence immune responses, gut motility, and metabolic regulation.[3][30][33] For example, activation of GPR109A in the colon can promote the differentiation of regulatory T cells (Tregs) and the production of anti-inflammatory cytokines.[30]
This compound activates GPCRs, triggering various downstream signaling pathways.
Experimental Workflow
A typical workflow for the identification and characterization of this compound-producing bacteria involves a multi-pronged approach.
A comprehensive workflow for studying this compound-producing bacteria.
Conclusion
The identification and characterization of this compound-producing bacteria are crucial for advancing our understanding of the gut microbiome's role in health and disease. The integration of culture-based and molecular techniques provides a powerful toolkit for researchers. A thorough characterization of their this compound production and functional impact on host signaling pathways is essential for the development of next-generation probiotics and live biotherapeutics aimed at restoring and enhancing gut health. As research in this field continues to evolve, these methodologies will be further refined, paving the way for targeted interventions to modulate the gut microbiota for therapeutic benefit.
References
- 1. Determination of this compound Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macroecology of this compound‐producing bacteria via metagenomic assessment of this compound production capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound producers, “The Sentinel of Gut”: Their intestinal significance with and beyond this compound, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medmixnow.com [medmixnow.com]
- 7. Phylogenetic Relationships of this compound-Producing Bacteria from the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. innerbuddies.com [innerbuddies.com]
- 15. Revealing the bacterial this compound synthesis pathways by analyzing (meta)genomic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 17. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 22. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Frontiers | Comparative In silico Analysis of this compound Production Pathways in Gut Commensals and Pathogens [frontiersin.org]
- 26. Inhibition of histone deacetylase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
- 29. The Immunomodulatory Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Decreased expression of G-protein-coupled receptors GPR43 and GPR109a in psoriatic skin can be restored by topical application of sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Dawn of a Bioactive Molecule: An In-depth Technical Guide to the Discovery and Early Research of Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, has emerged from relative obscurity to become a focal point of intense scientific investigation. Initially recognized as a primary energy source for colonocytes, early research unveiled its potent bioactivity, revealing a molecule with profound effects on cell proliferation, differentiation, and apoptosis. This technical guide delves into the seminal discoveries and early research that established this compound as a key player in cellular regulation and a molecule of significant therapeutic interest. We will explore its identification as a histone deacetylase (HDAC) inhibitor, its pioneering role in cancer research, and its foundational importance in gut health, providing a comprehensive overview for researchers and drug development professionals.
The Pivotal Discovery: this compound as a Histone Deacetylase (HDAC) Inhibitor
One of the most significant breakthroughs in understanding this compound's mechanism of action was the discovery of its ability to inhibit histone deacetylases (HDACs). This finding provided a molecular basis for its wide-ranging effects on gene expression and cellular behavior.
Histone Hyperacetylation: The First Clue
Early studies observed that treating mammalian cells with sodium this compound led to the accumulation of hyperacetylated histones. This hyperacetylation was found to be a reversible process, with histone acetylation levels returning to baseline after the removal of this compound. This observation was a critical first step, suggesting that this compound interfered with the dynamic process of histone acetylation and deacetylation.
Direct Inhibition of HDAC Activity
Subsequent in vitro experiments confirmed that this compound directly inhibits the activity of HDAC enzymes. Cell-free extracts from both control and this compound-treated cells showed similar levels of HDAC activity, but the addition of this compound to these extracts inhibited this activity. This demonstrated that this compound was not affecting the synthesis of HDAC enzymes but was instead acting as a direct inhibitor. The IC50 for this compound's inhibition of HDAC activity was determined to be approximately 0.09 mM in nuclear extracts from HT-29 human colon carcinoma cells.
Experimental Protocols
This protocol is a generalized procedure for detecting histone hyperacetylation induced by this compound treatment.
-
Cell Culture and this compound Treatment:
-
Culture mammalian cells (e.g., HeLa, HepG2, or cancer cell lines) in appropriate media.
-
Treat cells with varying concentrations of sodium this compound (e.g., 1, 5, 10 mM) for a specified duration (e.g., 12, 24 hours). Include an untreated control.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing 5 mM sodium this compound to inhibit HDAC activity during the extraction process.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA) and wash the pellet with acetone.
-
-
SDS-PAGE and Western Blotting:
-
Resuspend the histone pellet in loading buffer and separate the proteins by SDS-PAGE. Due to their small size, a higher percentage acrylamide (B121943) gel (e.g., 15-18%) is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
This assay measures the direct inhibitory effect of this compound on HDAC activity.
-
Preparation of Nuclear Extract:
-
Isolate nuclei from cultured cells as described above.
-
Extract nuclear proteins by incubating the nuclei in a high-salt buffer and collect the supernatant after centrifugation.
-
-
HDAC Assay:
-
Use a commercially available HDAC activity assay kit or a fluorogenic substrate such as Boc-Lys(Ac)-AMC.
-
Incubate the nuclear extract with the HDAC substrate in the presence of varying concentrations of sodium this compound (e.g., 0.01 mM to 10 mM).
-
Measure the fluorescence or colorimetric signal according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound for HDAC inhibition.
-
Signaling Pathway
The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes.
This compound's Foray into Cancer Research
The discovery of its HDAC inhibitory activity propelled this compound into the forefront of cancer research. Early studies focused on its ability to induce differentiation, inhibit proliferation, and trigger apoptosis in various cancer cell lines.
Induction of Cancer Cell Differentiation
A hallmark of cancer is the loss of cellular differentiation. Early research demonstrated that sodium this compound could induce differentiation in colon cancer cell lines, such as Caco-2 and HT-29. A common marker for colonocyte differentiation, alkaline phosphatase (ALP) activity, was shown to increase significantly after treatment with 1 mM sodium this compound.
Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest
This compound was found to be a potent inhibitor of proliferation in a dose-dependent manner across numerous cancer cell lines.
| Cell Line | This compound Concentration | Effect on Proliferation | Citation |
| HCT-116 | 5 mM | Significant reduction in viability | |
| Caco-2 | 2 mM | 73% viability after 48h | |
| Caco-2 | 5 mM | 56% viability after 48h | |
| Caco-2 | 10 mM | 37% viability after 48h | |
| MCF-7 | 0.5 mM | 48% decrease in proliferation | |
| MCF-7 | 1 mM | 57% decrease in proliferation | |
| HT29 | 4 mM | ~75% inhibition of cell growth |
This inhibition of proliferation was linked to this compound's ability to induce cell cycle arrest, primarily in the G0/G1 phase.
Induction of Apoptosis
At higher concentrations, this compound was shown to induce apoptosis in cancer cells.
| Cell Line | This compound Concentration | Effect on Apoptosis | Citation |
| HCT-116 | >5 mM | Nuclear condensation and fragmentation | |
| Caco-2 | 5 mM, 10 mM | Induction of apoptosis | |
| Caco-2 | 8 mM | Increased apoptosis |
Experimental Protocols
This protocol provides a method to quantify the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, Caco-2) in a 96-well plate at a density of approximately 8 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with a range of sodium this compound concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM) for various time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 546 nm using a microplate reader.
-
This protocol details the analysis of cell cycle distribution following this compound treatment.
-
Cell Preparation:
-
Culture and treat cells with sodium this compound as described above.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for at least 15-30 minutes.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer, acquiring data on the PI signal.
-
Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
-
This compound and Gut Health: The Foundation
Long before its molecular mechanisms were elucidated, this compound was recognized for its crucial role in maintaining a healthy gut.
Energy Source for Colonocytes
This compound is the preferred energy source for the epithelial cells lining the colon, providing a significant portion of their energy requirements. This trophic effect is fundamental to maintaining the integrity and function of the colonic mucosa.
Enhancement of Intestinal Barrier Function
Early in vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, demonstrated that this compound could enhance barrier integrity.
| This compound Concentration | Effect on Intestinal Barrier | Citation |
| 2 mM | Increased Transepithelial Electrical Resistance (TER) | |
| 2 mM | Decreased inulin (B196767) permeability | |
| 8 mM | Decreased TER | |
| 8 mM | Increased inulin permeability |
These studies revealed a paradoxical effect, where low concentrations of this compound strengthen the barrier, while high concentrations can be detrimental.
Experimental Protocol
This protocol is used to assess the integrity of epithelial cell monolayers.
-
Cell Culture on Transwell Inserts:
-
Seed Caco-2 cells on permeable Transwell inserts and culture them until they form a confluent monolayer.
-
-
This compound Treatment:
-
Add sodium this compound at various concentrations (e.g., 2 mM, 8 mM) to the apical and/or basolateral compartments of the Transwell inserts.
-
-
TER Measurement:
-
Use a voltohmmeter with a "chopstick" electrode to measure the electrical resistance across the cell monolayer at different time points (e.g., 24, 48, 72 hours).
-
Subtract the resistance of a blank insert (without cells) from the measured resistance.
-
Multiply the resistance value by the surface area of the insert to obtain the TER in Ω·cm².
-
Key Signaling Pathways
Beyond HDAC inhibition, early research began to uncover other signaling pathways through which this compound exerts its effects, most notably through G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor (GPCR) Signaling
This compound is a ligand for several GPCRs, including GPR41, GPR43, and GPR109A. Activation of these receptors can trigger various downstream signaling cascades. For instance, activation of GPR41 and GPR43 can lead to a decrease in intracellular cAMP levels.
Experimental Workflow for Elucidating this compound's Bioactivity
The early investigation of this compound's effects followed a logical progression from cellular observations to molecular mechanisms.
Conclusion
The discovery and early research on this compound laid a robust foundation for our current understanding of this multifaceted molecule. From its role as a key energy metabolite in the gut to its profound influence on gene expression through HDAC inhibition, these seminal studies have paved the way for ongoing research into its therapeutic potential in a wide range of diseases, including cancer and inflammatory conditions. The experimental protocols and signaling pathways detailed in this guide provide a technical framework for researchers and drug development professionals seeking to build upon this foundational
butyrate signaling pathways in cancer cell apoptosis
An In-Depth Technical Guide to Butyrate Signaling Pathways in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, has emerged as a significant modulator of cancer cell fate. While it serves as a primary energy source for normal colonocytes, it paradoxically induces growth arrest, differentiation, and apoptosis in a wide range of cancer cells. This dual role, often termed the "this compound paradox," is largely attributed to the unique metabolic state of cancer cells, known as the Warburg effect. This technical guide provides a comprehensive overview of the core molecular signaling pathways through which this compound exerts its pro-apoptotic effects. It details the central role of histone deacetylase (HDAC) inhibition, the activation of intrinsic and extrinsic apoptotic pathways, modulation of key survival signals, and the impact on cellular metabolism. This document synthesizes quantitative data from key studies, provides detailed experimental protocols for investigation, and visualizes complex pathways to facilitate a deeper understanding for researchers and professionals in oncology and drug development.
The Core Mechanism: Histone Deacetylase (HDAC) Inhibition
The most extensively studied mechanism of this compound's anti-cancer activity is its function as an HDAC inhibitor. By inhibiting class I and II HDACs, this compound leads to the hyperacetylation of histones and other non-histone proteins. This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of genes critical for cell cycle regulation and apoptosis.
Key transcriptional changes resulting from this compound-induced HDAC inhibition include:
-
Upregulation of cell cycle inhibitors: Notably, p21 (WAF1/CIP1) expression is increased, which leads to cell cycle arrest, often in the G1 or G2/M phase, a common prerequisite for apoptosis.
-
Modulation of apoptosis-related genes: Expression of pro-apoptotic proteins is enhanced while anti-apoptotic proteins are suppressed.
Key Apoptotic Signaling Pathways Activated by this compound
This compound leverages multiple signaling cascades to execute the apoptotic program in cancer cells. These can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
This compound robustly activates the mitochondrial pathway of apoptosis. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.
The key steps are:
-
Shifting the Bcl-2 Rheostat: this compound treatment downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins such as Bax and Bak. This shift in the Bax/Bcl-2 ratio is a critical determinant of the cell's susceptibility to apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins leads to the oligomerization of Bax and Bak at the outer mitochondrial membrane, causing a loss of mitochondrial transmembrane potential (ΔΨm).
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound triggers the intrinsic apoptosis pathway via HDAC inhibition.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This compound can sensitize cancer cells to this form of apoptosis.
The key steps are:
-
Upregulation of Death Receptors: this compound treatment, through its HDAC inhibitory activity, increases the transcription and surface expression of death receptors, particularly Death Receptor 5 (DR5), also known as TRAIL-R2.
-
Ligand Binding and DISC Formation: Increased DR5 expression makes the cancer cell more sensitive to its cognate ligand, TNF-related apoptosis-inducing ligand (TRAIL). Ligand binding causes receptor trimerization and the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD).
-
Initiator Caspase Activation: The assembled Death-Inducing Signaling Complex (DISC) recruits and activates initiator caspases of the extrinsic pathway, primarily pro-caspase-8 and pro-caspase-10.
-
Executioner Caspase Activation: Activated caspase-8/-10 can then directly cleave and activate executioner caspases like caspase-3, converging with the intrinsic pathway to execute apoptosis. Additionally, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form (tBid), which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Caption: this compound enhances extrinsic apoptosis by upregulating death receptors.
Modulation of Other Key Signaling Pathways
This compound's influence extends beyond the core apoptotic machinery to other signaling networks that govern cell survival, proliferation, and metabolism.
-
G-Protein Coupled Receptor (GPCR) Signaling: this compound is a natural ligand for GPR109A (also known as niacin receptor 1). In normal tissues, GPR109A expression is often silenced in tumors like breast and colon cancer. Re-expression or activation of GPR109A by this compound can induce apoptosis by inhibiting cell survival genes.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical pro-survival pathway often hyperactivated in cancer. Studies have shown that this compound can inhibit the expression and activity of Akt, thereby removing a key brake on apoptosis.
-
MAPK Pathway Modulation: this compound can induce sustained activation of stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK). JNK activation contributes to apoptosis by phosphorylating and modulating the activity of Bcl-2 family proteins and other substrates.
-
Generation of Reactive Oxygen Species (ROS): this compound treatment can increase intracellular ROS levels in cancer cells. Elevated ROS can cause oxidative damage to mitochondria, further promoting MOMP, cytochrome c release, and caspase activation.
-
Reversal of the Warburg Effect: Cancer cells typically exhibit altered glucose metabolism, favoring aerobic glycolysis (the Warburg effect) over oxidative phosphorylation. This compound can counteract this by inhibiting glycolysis and promoting mitochondrial respiration. This metabolic shift is less favorable for cancer cell proliferation and can contribute to the induction of apoptosis.
Caption: this compound induces apoptosis through a network of interconnected pathways.
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inhibiting cell growth and inducing apoptosis is dose-dependent and varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating this efficacy.
Table 1: IC₅₀ Values of Sodium this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (mM) | Reference |
| HCT116 | Colon Cancer | 24 | 1.14 | |
| HCT116 | Colon Cancer | 48 | 0.83 | |
| HCT116 | Colon Cancer | 72 | 0.86 | |
| HT-29 | Colon Cancer | 48 | 2.42 | |
| HT-29 | Colon Cancer | 72 | 2.15 | |
| Caco-2 | Colon Cancer | 72 | 2.15 | |
| MDA-MB-231 | Breast Cancer | 72 | 2.56 | |
| T47D | Breast Cancer | Not Specified | 0.40 | |
| LN-405 | Glioblastoma | 72 | 26.0 | |
| T98G | Glioblastoma | 72 | 22.7 |
Note: Data for MDA-MB-231, T47D, LN-405, and T98G are compiled from various studies and may have different experimental conditions.
Table 2: Apoptosis Induction by Sodium this compound in Breast Cancer Cells
| Cell Line | This compound (mM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| MCF-7 | 5 | 12 | ~5.6-fold increase | |
| MCF-7 | 5 | 48 | ~27-fold increase | |
| MDA-MB-231 | 2 | 48 | 13% |
Note: Data compiled from studies on MCF-7 and MDA-MB-231 cells.
Experimental Protocols for Studying this compound-Induced Apoptosis
Standardized protocols are crucial for the reproducible investigation of this compound's effects. Below are detailed methodologies for key experiments.
Cell Culture and this compound Treatment
-
Cell Lines: Human colon cancer cell lines (HCT116, HT-29, Caco-2), breast cancer cell lines (MCF-7, MDA-MB-231), or other relevant lines are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: A stock solution of sodium this compound (e.g., 1 M in sterile water or PBS) is prepared, filter-sterilized, and stored at -20°C.
-
Treatment: Cells are seeded at a density that ensures they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment. The culture medium is replaced with fresh medium containing the desired final concentrations of sodium this compound (ranging from 0.5 mM to 25 mM) for the specified duration (e.g., 12, 24, 48, 72 hours).
Cell Viability (MTT) Assay for IC₅₀ Determination
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of sodium this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Collection: After this compound treatment, collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caspase Activity Assay
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric) or fluorescence (for fluorometric) using a plate reader.
-
Analysis: Quantify the caspase activity relative to the untreated control, normalized to total protein concentration.
Caption: A typical workflow for investigating this compound-induced apoptosis.
Conclusion and Future Directions
This compound induces apoptosis in cancer cells through a multi-pronged attack on key cellular pathways. Its primary action as an HDAC inhibitor orchestrates a global change in gene expression that primes the cell for death. This is executed through the coordinated activation of both the intrinsic and extrinsic apoptotic pathways, amplified by the inhibition of pro-survival signals and the induction of metabolic and oxidative stress. The quantitative differences in sensitivity across various cancer types highlight the complex interplay between this compound's mechanisms and the specific genetic and epigenetic landscape of the tumor.
For drug development professionals, this compound and its more stable synthetic analogs represent a promising class of therapeutics. Their ability to sensitize cancer cells to other treatments, such as TRAIL-based therapies, is of particular interest. Future research should focus on developing strategies to enhance the bioavailability and targeted delivery of this compound to tumor sites, and to further delineate the context-specific factors that determine a cancer cell's sensitivity to this potent, naturally-derived anti-cancer agent.
Butyrate's Influence on Immune Cell Differentiation and Function: A Technical Guide
Abstract
Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a pivotal signaling molecule that bridges gut microbiota and the host immune system. It functions as a primary energy source for colonocytes and as a potent immunomodulator, primarily through the inhibition of histone deacetylases (HDACs) and activation of specific G-protein coupled receptors (GPCRs).[1][2] This technical guide provides an in-depth analysis of the mechanisms through which this compound influences the differentiation and function of key immune cell populations, including T cells, macrophages, dendritic cells, and B cells. It summarizes quantitative data, details relevant experimental protocols, and visualizes complex signaling and logical pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of this compound Action
This compound exerts its pleiotropic effects on immune cells through two primary, well-documented mechanisms.
Histone Deacetylase (HDAC) Inhibition
This compound is a potent inhibitor of class I and IIa HDACs.[1][3] By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones, leading to a state of histone hyperacetylation.[[“]] This epigenetic modification results in a more open chromatin structure, enhancing the accessibility of transcription factors to gene promoters and altering the expression of key immunomodulatory genes.[3][[“]] For example, in T cells, HDAC inhibition by this compound enhances histone H3 acetylation in the promoter and conserved non-coding sequence regions of the Foxp3 locus, a master regulator for regulatory T cells.[5][6] This mechanism is central to many of this compound's anti-inflammatory effects.[2][7]
References
- 1. articles.mercola.com [articles.mercola.com]
- 2. The Immunomodulatory Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Shapes Immune Cell Fate and Function in Allergic Asthma [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pnas.org [pnas.org]
The Genesis of a Gut Guardian: Foundational Studies in Butyrate Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, has emerged as a molecule of immense interest in human health and disease. Its multifaceted roles in maintaining gut homeostasis, regulating gene expression, and influencing cellular processes have positioned it as a key target for therapeutic development. This technical guide delves into the foundational research that laid the groundwork for our current understanding of this compound's biological significance. We will explore the seminal experiments, key discoveries, and the pioneering researchers who first uncovered the profound effects of this simple molecule. This document is intended to provide a comprehensive historical and technical resource, complete with detailed experimental protocols from the era, quantitative data from foundational studies, and visual representations of the core concepts that continue to drive this compound research today.
The Dawn of this compound Research: Early Discoveries
The scientific journey into the significance of this compound began with early observations of its effects on cultured mammalian cells. Initially noted for its ability to influence cell morphology and growth, the truly groundbreaking discoveries came in the late 1970s, when researchers began to unravel its impact on fundamental cellular processes like differentiation and gene expression.
A pivotal moment in this compound research was the discovery of its ability to induce differentiation in various cancer cell lines. In 1976, Prasad and Sinha reported that sodium this compound could induce morphological differentiation in neuroblastoma cells, causing them to develop neurites and resemble mature neurons. This finding was a significant departure from the prevailing view of cancer cells as being terminally undifferentiated and opened up new avenues for cancer therapy.
Another critical line of inquiry was the effect of this compound on gene expression. Early studies in the 1970s demonstrated that this compound could induce the synthesis of specific proteins, such as alkaline phosphatase, in cultured cells.[1] This suggested that this compound was capable of modulating the expression of specific genes, a concept that would be central to understanding its mechanism of action.
Unraveling the Mechanism: The Discovery of HDAC Inhibition
The late 1970s marked a turning point in this compound research with the discovery of its role as a histone deacetylase (HDAC) inhibitor. This discovery provided a unifying mechanism for many of the observed effects of this compound on gene expression and cell differentiation.
In 1977, Riggs and colleagues first reported that n-butyrate caused histone modification in HeLa and Friend erythroleukemia cells.[2] This was followed by a series of landmark papers in 1978 that solidified this finding. Candido, Reeves, and Davie demonstrated that sodium this compound, at millimolar concentrations, led to the accumulation of acetylated histone species in various vertebrate cell lines.[3][4] They showed that this was not due to an increase in histone acetylation but rather an inhibition of histone deacetylation.[3][4] Concurrently, Boffa and colleagues also reported that this compound treatment of HeLa cells resulted in an increase in the multi-acetylated forms of histones H4 and H3 due to the inhibition of histone deacetylase activity.[5][6]
These seminal studies were the first to identify a specific molecular target for this compound and provided a framework for understanding how this gut microbial metabolite could exert such profound effects on host cells. The inhibition of HDACs by this compound leads to the hyperacetylation of histones, which in turn alters chromatin structure, making DNA more accessible for transcription and leading to changes in gene expression.
Quantitative Data from Foundational Studies
The following tables summarize the quantitative data from some of the key foundational studies on this compound. These data highlight the dose-dependent effects of this compound on histone acetylation and cell differentiation.
| Study | Cell Line | This compound Concentration | Key Quantitative Finding | Citation |
| Riggs et al. (1977) | HeLa, Friend erythroleukemia | 2-10 mM | Dose-dependent increase in histone modification. | [2] |
| Candido et al. (1978) | Various vertebrate cell lines | 5 mM | Significant accumulation of acetylated histone species. | [3][7] |
| Boffa et al. (1978) | HeLa | 5 mM | Greatly increased level of histone acetylation after 21 hours. | [5][6] |
| Vidali et al. (1978) | HeLa S-3 | 7 mM | Suppression of histone deacetylation, leading to accumulation of multi-acetylated H3 and H4. | [8] |
| Prasad & Sinha (1976) | Neuroblastoma | Not specified | Induction of morphological differentiation. | [9] |
| Kruh (1982) | Various | Millimolar concentrations | Reversible morphological and biochemical modifications. | [10] |
| Study | Cell Line | This compound Concentration | Marker of Differentiation | Quantitative Change in Marker | Citation |
| Orchel et al. (2005) | Caco-2, HT-29 | 1 mM | Alkaline Phosphatase (ALP) activity | Increased ALP activity after 48 hours. | [11] |
| Archer et al. (1998) | Caco-2 | Not specified | Alkaline Phosphatase, Sucrase activity | Concomitant induction of differentiation markers and apoptosis. | [12] |
| Leschelle et al. (2000) | Caco-2 | Dependent on differentiation status | Alkaline Phosphatase activity | Maximal stimulation in undifferentiated cells. | [13] |
Experimental Protocols from Foundational Research
The following are detailed methodologies for key experiments cited in the foundational studies of this compound research, reflecting the techniques available at the time.
Measurement of Histone Acetylation (circa 1978)
This protocol is based on the methods described in the papers by Candido et al. and Boffa et al.
-
Cell Culture and this compound Treatment:
-
HeLa or other suitable cell lines were grown in monolayer cultures in standard growth medium (e.g., Eagle's minimal essential medium) supplemented with fetal calf serum.
-
Sodium this compound was added to the culture medium at final concentrations ranging from 2 mM to 10 mM.
-
Cells were incubated for various time points, typically up to 24 hours.
-
-
Histone Extraction:
-
Nuclei were isolated from cultured cells by homogenization in a hypotonic buffer followed by centrifugation.
-
Histones were then extracted from the isolated nuclei using an acid extraction method, typically with 0.4 N sulfuric acid.
-
The acid-extracted histones were precipitated with ethanol (B145695) and then redissolved in an appropriate buffer for analysis.
-
-
Analysis of Histone Acetylation:
-
Gel Electrophoresis: The different acetylated forms of histones were separated by polyacrylamide gel electrophoresis (PAGE). Acetic acid-urea-polyacrylamide gels were commonly used to resolve the different histone species and their acetylated forms.
-
Quantification: The relative amounts of the different acetylated histone species were quantified by densitometry of the stained gels (e.g., with Coomassie Brilliant Blue).
-
Assay for Histone Deacetylase (HDAC) Activity (circa 1978)
This protocol is a representation of the in vitro assays used to demonstrate this compound's inhibitory effect on HDACs.
-
Preparation of Cell-Free Extracts:
-
Nuclei were isolated from control and this compound-treated cells as described above.
-
Cell-free extracts containing HDAC activity were prepared by lysing the nuclei and centrifuging to remove chromatin.
-
-
In Vitro Deacetylation Assay:
-
A substrate of acetylated histones was prepared, often by labeling cells with radioactive acetate (B1210297) (e.g., [³H]acetate) and then extracting the histones.
-
The cell-free extract was incubated with the radiolabeled acetylated histone substrate in the presence or absence of sodium this compound.
-
The reaction was stopped, and the release of radioactive acetate was measured, typically by liquid scintillation counting, to determine the level of deacetylase activity.
-
Measurement of Cell Differentiation (Alkaline Phosphatase Assay)
This protocol outlines a typical method for assessing cell differentiation by measuring the activity of alkaline phosphatase, a common marker.
-
Cell Culture and this compound Treatment:
-
Cells (e.g., Caco-2) were cultured to the desired confluency.
-
Sodium this compound was added to the culture medium at concentrations typically ranging from 1 mM to 5 mM.
-
Cells were incubated for a specified period, often 24 to 48 hours, to allow for differentiation to occur.
-
-
Cell Lysis:
-
The culture medium was removed, and the cells were washed with a buffered saline solution.
-
Cells were then lysed using a lysis buffer (e.g., containing Triton X-100) to release intracellular proteins, including alkaline phosphatase.
-
-
Alkaline Phosphatase Activity Assay:
-
The cell lysate was incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.
-
The absorbance of the resulting solution was measured at 405 nm using a spectrophotometer.
-
The enzyme activity was calculated based on the rate of p-nitrophenol production and normalized to the total protein concentration of the cell lysate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of this compound's action as an HDAC inhibitor and a typical experimental workflow from the foundational research period.
Caption: this compound's primary mechanism of action: HDAC inhibition.
Caption: Experimental workflow for analyzing histone acetylation.
Conclusion
The foundational studies on this compound, particularly the discovery of its role as an HDAC inhibitor, have been instrumental in shaping our understanding of the intricate interplay between the gut microbiome, diet, and host physiology. The pioneering work of the researchers in the 1970s and 1980s laid a robust foundation upon which decades of subsequent research have been built. This technical guide has aimed to provide a comprehensive overview of these seminal discoveries, complete with the experimental details that made them possible. As we continue to explore the therapeutic potential of this compound, a deep appreciation for this foundational knowledge is essential for driving future innovation in this exciting field.
References
- 1. [Molecular and cellular action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n-Butyrate causes histone modification in HeLa and Friend erythroleukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium this compound inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium this compound inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 5. Suppression of histone deacetylation in vivo and in vitro by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium propionate and sodium this compound effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppression of histone deacetylation leads to accumulation of multiacetylated forms of histones H3 and H4 and increased DNase I sensitivity of the associated DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sodium this compound on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sodium this compound, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced differentiation of colon cancer cells is PKC and JNK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced differentiation of Caco-2 cells is associated with apoptosis and early induction of p21Waf1/Cip1 and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to this compound-induced cell differentiation and apoptosis during spontaneous Caco-2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Butyrate in Fecal Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota through the fermentation of dietary fibers that are indigestible by the host.[1] Among these, butyrate (C4) is of particular interest to researchers in microbiology, gastroenterology, and drug development. It serves as the primary energy source for colonocytes, the epithelial cells lining the colon, and plays a crucial role in maintaining gut barrier integrity.[2] Furthermore, this compound functions as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), thereby influencing host physiology, including immune responses and inflammation.[1] Given its significance in gut health, accurate quantification of this compound in fecal samples is essential for studies investigating the gut microbiome's role in health and disease.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of volatile and semi-volatile compounds. For SCFA analysis, GC-MS offers high sensitivity and selectivity, making it an ideal method for the complex matrix of fecal samples.[3] Due to the polar nature and low volatility of SCFAs, a derivatization step is often employed to convert them into more volatile esters, enhancing their chromatographic separation and detection.[4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in fecal samples using GC-MS.
Experimental Protocols
This section details the materials and procedures for the quantification of this compound in fecal samples.
1. Materials and Reagents
-
Butyric acid standard (≥99% purity)
-
Internal Standard (IS), e.g., 2-ethylbutyric acid or a deuterated this compound standard
-
Solvents: N-butanol, tetrahydrofuran, acetonitrile, chloroform (B151607), isobutanol, pyridine (B92270) (all GC or HPLC grade)
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), citric acid, sodium chloride (NaCl), isobutyl chloroformate
-
Ultrapure water
-
Screw-cap tubes with ceramic beads
-
Microcentrifuge tubes
-
GC vials with inserts
2. Sample Handling and Storage
Proper sample handling is critical to prevent changes in SCFA concentrations.
-
Collection: Fresh fecal samples should be collected in sterile containers.
-
Storage: For short-term storage, samples can be kept at 4°C. For long-term storage, it is recommended to freeze the samples immediately at -80°C or to lyophilize (freeze-dry) them.[6] Lyophilized samples can be stored at -80°C or 4°C.[6] Processing fresh samples is considered the best option.[5]
3. Sample Preparation and Extraction
-
Weigh approximately 100-150 mg of fresh or frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.[4]
-
Add 1 mL of a 10% isobutanol solution in water.[4]
-
Homogenize the sample using a mechanical homogenizer (e.g., bead beater) at 6,000 rpm for two 20-second cycles, with a 30-second interval.[4]
-
Centrifuge the homogenate at 21,000 x g for 5 minutes.[4]
-
Transfer 675 µL of the supernatant to a new microcentrifuge tube.[4]
-
Spike the supernatant with a known concentration of the internal standard.
-
For lipid removal, add 125 µL of 20 mM NaOH solution and 400 µL of chloroform.[4]
-
Vortex the mixture vigorously and centrifuge at 21,000 x g for 2 minutes.[4]
-
Carefully transfer 400 µL of the upper aqueous phase to a new tube for derivatization.[4]
4. Derivatization Protocol (Isobutyl Chloroformate Method)
This esterification method is performed in an aqueous solution.[4]
-
To the 400 µL aqueous extract, add 80 µL of isobutanol and 100 µL of pyridine.[4]
-
Adjust the total volume to 650 µL with ultrapure water.[4]
-
Add a boiling chip to the tube to prevent foaming.[4]
-
Carefully add 50 µL of isobutyl chloroformate to the solution.[4] The reaction is exothermic and will bubble.
-
Vortex the mixture for 1 minute.
-
Add 400 µL of chloroform and 400 µL of ultrapure water.
-
Vortex for 1 minute and then centrifuge at 21,000 x g for 5 minutes to separate the phases.
-
Transfer the lower organic phase (chloroform layer) containing the derivatized this compound to a GC vial with an insert for analysis.
5. GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may need to be optimized for the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent[7] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[7] |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7] |
| Injector Temperature | 250 °C[7] |
| Injection Mode | Split (e.g., 20:1 ratio)[7] |
| Injection Volume | 1 µL[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Oven Program | Initial temp 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min[7] |
| Transfer Line Temp. | 280 °C[7] |
| Ion Source Temp. | 230 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
6. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of butyric acid into a blank matrix (e.g., water or a fecal matrix from which SCFAs have been removed).
-
Process the calibration standards using the same extraction and derivatization procedure as the fecal samples.[4]
-
Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
-
The concentration of this compound in the fecal samples can then be calculated from this calibration curve.
Data Presentation
The concentration of this compound in human fecal samples can vary significantly among individuals, influenced by factors such as diet and body mass index (BMI).[8]
Table 1: Reported this compound Concentrations in Human Fecal Samples
| Study Population | This compound Concentration (mmol/kg wet weight) | Reference |
| Healthy Adults (Habitual Diet) | 3.5 - 32.6 | [8][9] |
| Healthy Adults (Resistant Starch Diet) | Increased concentrations observed | [8][9] |
| Healthy Individual (Daily Production) | 50 - 70 mmol/day (in the large intestine) | [10] |
Note: Fecal SCFA levels show wide inter-individual variation.[8][9]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathways of this compound.
References
- 1. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 101: Everything You Need to Know About This Short Chain Fatty Acid [rupahealth.com]
- 3. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fecal this compound levels vary widely among individuals but are usually increased by a diet high in resistant starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Butyrate in Cell Culture Supernatant using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA), is a crucial product of microbial fermentation and a key signaling molecule in various biological processes. In cell culture, it is widely studied for its role as a histone deacetylase (HDAC) inhibitor, which can influence cell proliferation, differentiation, and apoptosis.[1][2] For instance, this compound is often added to Chinese hamster ovary (CHO) cell cultures to enhance recombinant protein production.[3] Accurate quantification of this compound in cell culture supernatant is essential for understanding its metabolic fate, determining its effective concentration, and elucidating its mechanism of action.
This application note provides a detailed protocol for the analysis of this compound in cell culture supernatant using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. An alternative, more sensitive HPLC-MS/MS method is also discussed.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in the cell culture medium.[4] The sample is first treated to precipitate proteins and other interfering substances. The clarified supernatant is then injected into an HPLC system. Separation is achieved on a C18 stationary phase with an acidic aqueous-organic mobile phase. The acidic conditions ensure that this compound is in its protonated, less polar form, allowing for better retention on the reversed-phase column.[5] Detection is performed at a low UV wavelength (typically 206-210 nm), as SCFAs lack a significant chromophore.[6][7] Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with known concentrations of sodium this compound.
Materials and Reagents
-
Sodium this compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (H₃PO₄), 85%
-
Perchloric Acid (HClO₄)
-
Sodium Hydroxide (NaOH)
-
Milli-Q or HPLC-grade water
-
0.45 µm and 0.22 µm Syringe Filters (Nylon or PVDF)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
HPLC vials
Instrumentation and HPLC Conditions
-
System: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | [7][8][9] |
| Ratio | 20 : 80 | [7][8][9] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Column Temperature | 30°C | [8] |
| Detector | UV/Vis or PDA | |
| Detection Wavelength | 206 nm | [7][8] |
| Injection Volume | 20 µL | [8] |
Note: For HPLC-MS/MS compatible methods, phosphoric acid should be replaced with 0.1% formic acid.[10]
Experimental Protocols
Workflow Overview
The overall experimental process from sample collection to data analysis is outlined below.
Preparation of Stock and Standard Solutions
-
This compound Stock Solution (e.g., 100 mM): Accurately weigh the required amount of sodium this compound and dissolve it in Milli-Q water in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 2.5, 5, 10, 20 mM) by serially diluting the stock solution with the cell culture medium that is not supplemented with this compound. This creates matrix-matched standards to account for any medium-specific effects.
-
Processing Standards: Process these standards in the same way as the experimental samples (Protocol 5.3).
Sample Preparation: Protein Precipitation
-
Harvest cell culture supernatant by centrifuging the cell suspension at 300-500 x g for 5 minutes at 4°C.[3]
-
Transfer 500 µL of the cell-free supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 50 µL of 3 M Perchloric Acid to the supernatant to precipitate proteins.
-
Vortex the mixture for 15-30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clarified supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Alternative: A liquid-liquid extraction can also be performed, which may provide a cleaner sample but is more labor-intensive.[5][11]
HPLC Analysis
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence including the processed standard solutions (for the calibration curve) and the prepared experimental samples.
-
Inject the samples and start the analysis.
Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms for both standards and samples.
-
Generate a calibration curve by plotting the peak area versus the known concentration of the processed standards.
-
Determine the linearity of the calibration curve (R² value should be >0.995).
-
Calculate the concentration of this compound in the experimental samples using the linear regression equation derived from the calibration curve.
Performance Characteristics
The described HPLC-UV method is robust and suitable for routine analysis. Typical performance characteristics are summarized below.
Table 2: Method Performance Data
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between concentration and detector response.[5] |
| Limit of Detection (LOD) | 0.1 - 1.2 µg/mL | The lowest concentration of analyte that can be reliably detected.[5][7] |
| Limit of Quantification (LOQ) | 0.5 - 3.7 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5][7] |
| Precision (%RSD) | < 5% | Indicates the closeness of agreement between a series of measurements.[12] |
| Accuracy (% Recovery) | 85 - 115% | Indicates the closeness of the measured value to the true value.[13] |
Alternative Method: HPLC-MS/MS
For applications requiring higher sensitivity and specificity, such as when analyzing very low concentrations of this compound, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[4][14] This technique offers significantly lower detection limits.[13][15]
Key advantages of HPLC-MS/MS:
-
High Sensitivity: Achieves detection limits in the ng/mL range.[16]
-
High Specificity: Mass-based detection minimizes interference from co-eluting matrix components.[14]
-
Stable Isotope Dilution: Allows the use of isotopically labeled internal standards (e.g., ¹³C-butyrate) for the most accurate quantification.[16]
Sample preparation may involve liquid-liquid extraction or derivatization to improve ionization efficiency.[16]
Application: this compound as a Signaling Molecule
This compound exerts its biological effects primarily by inhibiting histone deacetylases (HDACs). This leads to hyperacetylation of histones, altering chromatin structure and modulating gene expression. This pathway is fundamental to this compound's ability to induce cell cycle arrest and promote the expression of specific proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN103728389A - Method for determining butyric acid and sodium this compound by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 9. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium this compound - Google Patents [patents.google.com]
- 10. Separation of Sodium this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 12. aurigeneservices.com [aurigeneservices.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 15. Butyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Butyrate in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of sodium butyrate in mouse models. This compound, a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, is a key signaling molecule with demonstrated therapeutic potential in a variety of disease models. These guidelines are intended to assist researchers in designing and executing experiments to investigate the physiological effects of this compound.
Data Presentation: this compound Administration Protocols
The following tables summarize quantitative data from various studies on the administration of sodium this compound to mice, categorized by the route of administration.
Table 1: Oral Gavage Administration of Sodium this compound
| Mouse Model | Dosage | Dosing Schedule | Key Findings | Reference |
| Non-alcoholic steatohepatitis (NASH) | 0.6 g/kg body weight | Daily for 6 weeks | Alleviated liver injury and inflammation. | [1] |
| Alcohol Use Disorder | 160 mg/kg and 320 mg/kg | Every other day | The higher dose reduced ethanol (B145695) consumption.[2][3] | [2][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 24 mg/dose (Serine-conjugated this compound) | Twice daily | Suppressed disease progression.[4][5] | [4][5] |
| Lupus (MRL/lpr mice) | 320 mg/kg | Three times per week for 8 weeks | No specific findings mentioned in the provided text. | [6] |
Table 2: Administration of Sodium this compound in Drinking Water
| Mouse Model | Concentration | Dosing Schedule | Key Findings | Reference |
| TNBS-induced Colitis | 5 g/L | Ad libitum for 6 weeks | Ameliorated inflammatory response and intestinal barrier dysfunction.[7] | [7] |
| High-Fat Diet-induced Obesity | 0.1 M | Ad libitum for 12 weeks | Improved gut microbiota composition and intestinal barrier, leading to lower inflammation.[8] | [8] |
| Alcohol Use Disorder | 8 mg/mL, 20 mg/mL, and 50 mg/mL | Ad libitum | 8 mg/mL reduced ethanol intake; higher concentrations had adverse effects.[2][3][9] | [2][3][9] |
| Stroke (Endothelin-1 model) | 40 mM | Ad libitum post-surgery | Did not improve outcomes. | [10] |
Table 3: Intraperitoneal (IP) Injection of Sodium this compound
| Mouse Model | Dosage | Dosing Schedule | Key Findings | Reference |
| DSS-induced Colitis | 1 g/kg | Daily during DSS cycles | Attenuated colitis, particularly in the acute phase.[11] | [11] |
| Acetic Acid-induced Colitis (Rats) | 100 mg/kg | Daily for 7 days prior to induction | More effective at reducing disease activity than oral or intrarectal administration.[12] | [12] |
Table 4: Rectal Administration of Sodium this compound
| Mouse Model | Concentration | Dosing Schedule | Key Findings | Reference |
| Citrobacter rodentium-induced Colitis | 140 mM | Not specified | Increased weight gain and reduced colonic inflammation.[13] | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in studies involving this compound administration.
Protocol 1: Induction of DSS-Induced Colitis and this compound Treatment
Objective: To induce acute colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and to assess the therapeutic effects of sodium this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
Sodium this compound (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
Animal feeding needles (for oral gavage)
-
Sterile syringes and needles (for IP injection)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
This compound Preparation:
-
For Oral Gavage: Dissolve sodium this compound in sterile saline to the desired concentration (e.g., to deliver 1 g/kg).
-
For Drinking Water: Dissolve sodium this compound in drinking water at the desired concentration (e.g., 5 g/L). Ensure the pH is adjusted to neutral (~7.0).
-
For IP Injection: Dissolve sodium this compound in sterile saline to the desired concentration (e.g., to deliver 1 g/kg). Filter-sterilize the solution.
-
-
Experimental Groups:
-
Control Group: Receive standard drinking water and vehicle (saline).
-
DSS Group: Receive DSS in drinking water and vehicle.
-
DSS + this compound Group: Receive DSS in drinking water and this compound administration.
-
-
Colitis Induction: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
This compound Administration:
-
Prophylactic Treatment: Begin this compound administration (via desired route) 1-2 weeks prior to DSS induction and continue throughout the DSS administration period.[14]
-
Therapeutic Treatment: Begin this compound administration concurrently with or after the initiation of DSS administration.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Monitor water and food consumption.
-
-
Sample Collection: At the end of the experiment, euthanize mice and collect colon tissue for histological analysis, and blood and other tissues for cytokine and molecular analyses.
Protocol 2: Histological Evaluation of Colonic Inflammation
Objective: To assess the degree of inflammation and tissue damage in the colon.
Materials:
-
Collected colon tissue
-
10% neutral buffered formalin
-
Paraffin
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Fixation: Fix the collected colon tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded blocks.
-
Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Scoring: Score the sections for severity of inflammation, depth of injury, and crypt damage based on a standardized scoring system.
Protocol 3: Quantification of Cytokine Levels by ELISA
Objective: To measure the concentration of pro- and anti-inflammatory cytokines in serum or tissue homogenates.
Materials:
-
Serum or tissue homogenate samples
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood and centrifuge to obtain serum.
-
Homogenize tissue samples in an appropriate lysis buffer and centrifuge to collect the supernatant.
-
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Caption: this compound's multifaceted signaling mechanisms.
Caption: A typical experimental workflow for in vivo this compound studies.
Concluding Remarks
The protocols and data presented herein provide a comprehensive starting point for researchers investigating the in vivo effects of this compound. The choice of administration route, dosage, and duration should be carefully considered based on the specific research question and mouse model. It is crucial to include appropriate control groups to ensure the validity of the experimental findings. Further optimization of these protocols may be necessary depending on the specific experimental context.
References
- 1. This compound Protects Mice Against Methionine–Choline-Deficient Diet-Induced Non-alcoholic Steatohepatitis by Improving Gut Barrier Function, Attenuating Inflammation and Reducing Endotoxin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Preclinical Evaluation of Sodium this compound's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A serine-conjugated this compound prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Treatment and Sample Collection [bio-protocol.org]
- 7. Sodium this compound Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supplementation with Sodium this compound Modulates the Composition of the Gut Microbiota and Ameliorates High-Fat Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SUPPLEMENTATION WITH SODIUM this compound PROTECTS AGAINST ANTIBIOTIC-INDUCED INCREASES IN ETHANOL CONSUMPTION BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-stroke this compound treatment shows sex-dependent microglial responses but does not improve outcomes in a mouse model of endothelin-1 sensory motor stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intraperitoneal administration of this compound prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Designing Clinical Trials of Butyrate Supplementation in Humans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber, is a key molecule in maintaining gut homeostasis and has emerged as a potential therapeutic agent for a variety of conditions. It serves as the primary energy source for colonocytes and exhibits anti-inflammatory, and immunomodulatory properties.[1][2] The growing interest in this compound has led to an increase in clinical trials investigating the efficacy and safety of this compound supplementation for conditions such as irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and metabolic disorders.[3][4]
These application notes provide a comprehensive guide for designing robust clinical trials for this compound supplementation in humans. They cover crucial aspects from study design and participant selection to outcome measures and detailed experimental protocols.
Clinical Trial Design Considerations
A well-designed clinical trial is paramount to obtaining reliable and interpretable results. For this compound supplementation studies, a randomized, double-blind, placebo-controlled design is the gold standard.
1.1. Study Population:
The target population should be clearly defined based on the specific research question and the potential therapeutic indication of this compound. Key inclusion and exclusion criteria should be established to ensure a homogenous study group and minimize confounding factors.
1.2. Intervention: this compound Supplementation:
-
Formulation: The choice of this compound formulation is critical for ensuring its delivery to the target site, the colon. Due to rapid absorption in the upper gastrointestinal tract, standard formulations are less effective.[5] Delayed-release, colon-targeted, or microencapsulated formulations are preferred to maximize this compound concentration in the large intestine.[5][6] Tributyrin, a triglyceride containing three this compound molecules, is a prodrug form that is also under investigation as it can be absorbed in the small intestine and subsequently release this compound.[7][8]
-
Dosage: The optimal dosage of this compound can vary depending on the target condition and patient population. Doses used in clinical trials have ranged from 300 mg to 4,000 mg per day.[3] While standard doses are often in the 150-300 mg range, some research suggests these may not be sufficient to meet the physiological demand, which can be significantly higher in certain disease states.[9][10] Higher doses, up to 2,000 mg/day, have been shown to be well-tolerated.[9] For pediatric populations, a weight-based dosing of 20 mg/kg of body weight per day has been used.[11]
-
Duration: The duration of the intervention should be sufficient to observe the desired physiological and clinical effects. Clinical trials have typically ranged from 4 weeks to 6 months.[4][11]
1.3. Placebo Control:
A placebo control is essential to account for the placebo effect and non-specific responses. The placebo should be identical to the active supplement in appearance, taste, and smell to maintain blinding. Maltodextrin is a commonly used placebo in such trials.[12]
1.4. Randomization and Blinding:
Randomization of participants to either the this compound or placebo group is crucial to minimize selection bias. Blinding of both participants and investigators (double-blinding) is necessary to prevent bias in outcome assessment and reporting.
Outcome Measures
A comprehensive set of outcome measures should be selected to assess the efficacy and safety of this compound supplementation. These can be categorized as follows:
2.1. Primary Outcome Measures:
The primary outcome should be a clinically relevant endpoint that directly addresses the main research question. Examples include:
-
For IBS: Change in abdominal pain score, bloating severity, and stool consistency. Standardized questionnaires like the IBS Severity Scoring System (IBS-SSS) and the IBS Global Improvement Scale (IBS-GIS) are recommended.[12]
-
For IBD: Change in disease activity indices (e.g., Mayo score for ulcerative colitis, Crohn's Disease Activity Index - CDAI), and rates of clinical remission or response.
-
For Metabolic Conditions: Change in markers of glycemic control (e.g., HbA1c, fasting glucose, HOMA-IR) or body composition (e.g., BMI, waist circumference).[11][13]
2.2. Secondary Outcome Measures:
Secondary outcomes can provide further insights into the mechanisms of action and broader effects of this compound.
-
Inflammatory Markers: Fecal calprotectin is a non-invasive marker of intestinal inflammation.[1] Systemic inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) can also be measured in serum or plasma.
-
Gut Microbiome Analysis: 16S rRNA gene sequencing or shotgun metagenomic sequencing of stool samples can be used to assess changes in the composition and function of the gut microbiota, particularly the abundance of this compound-producing bacteria.
-
Short-Chain Fatty Acid (SCFA) Analysis: Quantification of this compound, acetate, and propionate (B1217596) concentrations in fecal and/or plasma samples provides direct evidence of changes in SCFA levels following supplementation.
-
Gut Permeability: Urinary markers, such as the lactulose/mannitol ratio, can be used to assess changes in intestinal permeability.
-
Metabolic Markers: A comprehensive metabolic panel including lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides) and glucagon-like peptide-1 (GLP-1) can be assessed.[14][15]
-
Gene Expression Analysis: In some cases, it may be relevant to investigate changes in the expression of genes involved in this compound signaling and metabolism, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), peroxisome proliferator-activated receptor alpha (PPARα), and uncoupling protein 1 (UCP1).[14][15]
2.3. Safety and Tolerability:
Adverse events should be systematically monitored and recorded throughout the trial. A tolerability questionnaire can be administered to assess gastrointestinal symptoms or other potential side effects. This compound supplementation is generally considered safe, with the FDA categorizing it as Generally Recognized As Safe (GRAS).[16]
Data Presentation
Summarizing quantitative data in clearly structured tables is essential for easy comparison and interpretation.
Table 1: Summary of Clinical Trial Designs for this compound Supplementation
| Study/Indication | Study Design | This compound Formulation & Dosage | Duration | Primary Outcome Measures | Reference |
| Irritable Bowel Syndrome (IBS) | Randomized, Double-Blind, Placebo-Controlled | Microencapsulated sodium this compound, 300 mg/day | 12 weeks | Changes in IBS symptoms (IBS-SSS, IBS-GIS, IBS-AR), Quality of Life (IBS-QOL) | [12] |
| Pediatric Obesity | Randomized, Quadruple-Blind, Placebo-Controlled | Oral sodium this compound, 20 mg/kg body weight/day | 6 months | Decrease of at least 0.25 BMI SD scores | [11] |
| Type 1 Diabetes | Randomized Controlled Trial | Sodium this compound supplement (3.6 grams of this compound/day) | 12 weeks | Fecal levels of calprotectin | [1] |
| Healthy Adults (Tolerability Study) | Single-Blinded, Two-Arm, Parallel Design | Tributyrin complex (ButyraGen®), 200 or 400 mg/day | 21 days | Tolerability (questionnaire) | [7][8] |
| Overweight/Obese Individuals | Pilot Study | Oral sodium this compound, 1.6 grams/day | 1 week | Glucose tolerance and insulin (B600854) sensitivity | [17] |
| Behçet's Disease | Randomized, Open Trial | Oral this compound, 2.4 g/day | 3 months | Endogenous this compound production, gut microbiota composition, general symptoms | [18] |
Table 2: Key Outcome Measures and Corresponding Experimental Protocols
| Outcome Measure | Sample Type | Experimental Protocol |
| Intestinal Inflammation | Stool | Fecal Calprotectin Measurement by ELISA |
| Systemic Inflammation | Serum/Plasma | hs-CRP and IL-6 Measurement by ELISA |
| Gut Microbiome Composition | Stool | 16S rRNA Gene Sequencing |
| Short-Chain Fatty Acids | Feces | SCFA Quantification by GC-MS |
| Metabolic Regulation | Plasma | GLP-1 Measurement by ELISA or LC-MS |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Protocol for Fecal Calprotectin Measurement by ELISA
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Calprotectin in the sample binds to antibodies coated on a microplate. A second, enzyme-conjugated antibody then binds to the captured calprotectin, and a substrate is added to produce a colorimetric signal proportional to the amount of calprotectin present.[19]
Materials:
-
Fecal sample collection tubes
-
Extraction buffer
-
Calprotectin ELISA kit (containing antibody-coated microplate, standards, controls, conjugate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Sample Collection and Extraction:
-
Collect a small stool sample (approx. 1-5g) in a clean container.[20]
-
Weigh a portion of the stool sample (50-100 mg).
-
Add extraction buffer at a specific ratio (e.g., 1:50, stool weight to buffer volume) and vortex thoroughly to homogenize.[21]
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant for analysis. The extract can be stored at 2-8°C for a few days or at -20°C for longer periods.[20]
-
-
ELISA Assay:
-
Bring all reagents to room temperature.
-
Prepare serial dilutions of the calprotectin standards as per the kit instructions.
-
Add standards, controls, and diluted fecal extracts to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified in the kit protocol (e.g., 60 minutes at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of calprotectin in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor to obtain the final concentration in µg/g of stool.
-
4.2. Protocol for hs-CRP and IL-6 Measurement in Serum/Plasma by ELISA
Principle: Similar to the calprotectin ELISA, this is a sandwich ELISA for the quantitative detection of hs-CRP or IL-6 in serum or plasma.
Materials:
-
Serum or plasma samples
-
hs-CRP or IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube or a tube containing an anticoagulant (e.g., EDTA, heparin) for plasma.
-
For serum, allow the blood to clot at room temperature, then centrifuge to separate the serum.[22]
-
For plasma, centrifuge the blood sample immediately after collection.[23]
-
Aliquot the serum or plasma and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[24]
-
Samples may require dilution with the assay buffer provided in the kit.[25]
-
-
ELISA Assay:
-
Follow the manufacturer's protocol for the specific ELISA kit. The general steps are similar to the fecal calprotectin ELISA described above (addition of standards, samples, conjugate, substrate, and stop solution, with intervening wash steps).
-
-
Data Analysis:
-
Calculate the concentration of hs-CRP or IL-6 in the samples based on the standard curve.
-
4.3. Protocol for 16S rRNA Gene Sequencing of Human Stool Samples
Principle: This method involves extracting bacterial DNA from stool samples, amplifying the hypervariable regions of the 16S rRNA gene using PCR, sequencing the amplicons, and then analyzing the sequence data to determine the taxonomic composition of the gut microbiota.[3][12]
Materials:
-
Stool samples stored at -80°C
-
DNA extraction kit (e.g., column-based or direct PCR methods)
-
PCR reagents (polymerase, primers for the 16S rRNA gene, e.g., V3-V4 region)
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction:
-
Thaw frozen stool samples on ice.
-
Extract total DNA from a small amount of stool (e.g., 100-200 mg) using a validated DNA extraction kit, following the manufacturer's instructions. This typically involves mechanical and/or enzymatic lysis of bacterial cells followed by DNA purification.[3]
-
-
PCR Amplification:
-
Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified amplicons and pool them in equimolar concentrations.
-
Sequence the pooled library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Perform downstream analyses, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing to identify changes in the gut microbiota composition between the this compound and placebo groups.
-
4.4. Protocol for SCFA Quantification in Feces by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: SCFAs are volatile fatty acids that can be separated and quantified using gas chromatography. Mass spectrometry is used for detection and identification based on the mass-to-charge ratio of the fragmented molecules.[9][27]
Materials:
-
Fecal samples
-
Internal standards (e.g., deuterated SCFAs)
-
Reagents for extraction and derivatization (e.g., isobutyl chloroformate/isobutanol or ethanol (B145695) and succinic acid for acidification)[9][28]
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction:
-
Derivatization (if required):
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
The SCFAs are separated on a capillary column with a specific temperature program.
-
The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting ions are detected.
-
-
Data Analysis:
-
Identify the SCFAs based on their retention times and mass spectra compared to known standards.
-
Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
-
4.5. Protocol for GLP-1 Measurement in Plasma
Principle: Active GLP-1 has a very short half-life in circulation due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[30] Therefore, special precautions are needed during blood collection. Measurement is typically done by ELISA or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor and aprotinin (B3435010)
-
Plasma
-
GLP-1 ELISA kit or LC-MS system
Procedure:
-
Sample Collection and Processing:
-
Measurement:
-
ELISA: Follow the manufacturer's protocol for the specific GLP-1 ELISA kit. The procedure is similar to that described for other ELISAs.
-
LC-MS: This method offers high specificity and can distinguish between different forms of GLP-1. It involves solid-phase extraction of GLP-1 from plasma followed by analysis on an LC-MS/MS system.[31][32]
-
-
Data Analysis:
-
Calculate the concentration of GLP-1 in the plasma samples based on the standard curve (for ELISA) or by comparison to internal standards (for LC-MS).
-
This compound Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of this compound and a general experimental workflow for a clinical trial.
Caption: Key signaling pathways of this compound involving GPCRs and HDAC inhibition.
Caption: General workflow for a randomized controlled trial of this compound supplementation.
Conclusion
Designing and conducting a clinical trial for this compound supplementation requires careful consideration of the study design, patient population, intervention details, and appropriate outcome measures. The protocols and guidelines presented in these application notes provide a framework for researchers to develop robust and informative clinical trials that can further elucidate the therapeutic potential of this compound in human health and disease. Adherence to these principles will contribute to the generation of high-quality evidence to guide clinical practice and future research in this promising field.
References
- 1. articles.mercola.com [articles.mercola.com]
- 2. GPR43 mediates microbiota metabolite SCFA regulation of antimicrobial peptide expression in intestinal epithelial cells via activation of mTOR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. agilent.com [agilent.com]
- 10. This compound mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 12. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of short-chain fatty acids [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epitopediagnostics.com [epitopediagnostics.com]
- 20. biohithealthcare.com [biohithealthcare.com]
- 21. buhlmannlabs.com [buhlmannlabs.com]
- 22. demeditec.com [demeditec.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Frontiers | Human Stool Preservation Impacts Taxonomic Profiles in 16S Metagenomics Studies [frontiersin.org]
- 27. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 28. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. droracle.ai [droracle.ai]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. lcms.cz [lcms.cz]
protocol for measuring butyrate production rate in gut microbiota cultures
An Application Note and Protocol for Measuring Butyrate Production Rate in Gut Microbiota Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are key metabolites produced by the gut microbiota through the anaerobic fermentation of indigestible dietary fibers.[1][2] Among these, this compound (C4) is of particular interest as it serves as the primary energy source for colonocytes, possesses anti-inflammatory and anti-carcinogenic properties, and plays a crucial role in maintaining intestinal homeostasis.[3][4] Therefore, accurately quantifying the rate of this compound production by gut microbial communities in vitro is essential for studies in nutrition, microbiology, and drug development, particularly for evaluating the efficacy of prebiotics and other therapeutic interventions.[3]
This application note provides a detailed protocol for measuring the this compound production rate in anaerobic batch fermentation cultures of gut microbiota. The methodology covers the preparation of the culture, sample processing, and quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for SCFA analysis.[2][4]
Principle of the Assay
The protocol involves the following key stages:
-
In Vitro Fermentation: A fecal inoculum, representing a complex gut microbial community, is cultured anaerobically with a specific substrate (e.g., dietary fiber).
-
Time-Course Sampling: Aliquots of the culture are collected at specific time points to monitor the change in this compound concentration.
-
SCFA Extraction: The collected samples are processed to extract SCFAs from the culture supernatant. This involves centrifugation, acidification, and liquid-liquid extraction. An internal standard is added to correct for variations in extraction and injection.[3]
-
GC-FID Quantification: The extracted SCFAs are separated and quantified using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Rate Calculation: A standard curve is used to determine the this compound concentration at each time point, and this data is used to calculate the production rate.
Experimental Workflow Diagram
Caption: Overall experimental workflow for measuring this compound production.
I. Protocol: In Vitro Gut Microbiota Fermentation
This section describes the setup of anaerobic batch cultures to simulate fermentation in the distal colon.
A. Materials and Reagents
-
Anaerobic chamber or gas pack system
-
Incubator (37°C)
-
Autoclave
-
Sterile serum flasks, rubber stoppers, and aluminum caps[5]
-
Sterile syringes and needles
-
pH meter
-
Fresh human fecal sample from a healthy donor
-
Phosphate-buffered saline (PBS), anaerobic
-
Resazurin (oxygen indicator)
-
L-cysteine-HCl (reducing agent)
-
Substrate of interest (e.g., inulin, resistant starch, pectin)[6][7]
-
Components for fermentation medium (see Table 1 )
B. Methodology
-
Preparation of Anaerobic Culture Medium:
-
Prepare the modified Macfarlane medium as detailed in Table 1 .[5]
-
Boil the medium under a stream of CO₂ or N₂ to remove dissolved oxygen.
-
While cooling, add the heat-sensitive components (e.g., L-cysteine-HCl).
-
Adjust the final pH to 6.5-7.0.
-
Dispense the medium into serum flasks inside an anaerobic chamber, seal, and autoclave.
-
-
Preparation of Fecal Inoculum:
-
All steps must be performed under strict anaerobic conditions.
-
Within 2 hours of collection, transfer a fresh fecal sample (approx. 1 g) into the anaerobic chamber.
-
Homogenize the sample in 10 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
-
Setting up Fermentation Cultures:
-
Inside the anaerobic chamber, add the desired concentration of the sterile test substrate to each flask of medium. Include a negative control with no added substrate.
-
Inoculate each flask with the fecal slurry to a final concentration of 5-10% (v/v).
-
Seal the flasks securely.
-
-
Incubation and Sampling:
-
Immediately collect a "time zero" (T0) sample from each flask using a sterile syringe.
-
Place the flasks in a 37°C incubator.
-
Collect subsequent samples at desired time points (e.g., 6, 12, 24, 48 hours).
-
For each sample, immediately process for SCFA extraction or store at -80°C.[1]
-
| Table 1: Composition of Modified Macfarlane Medium for In Vitro Fermentation [5] | |
| Component | Concentration (g/L) |
| Cellobiose | 1.0 |
| Xylan | 1.0 |
| Arabinogalactan | 1.0 |
| Soluble Starch | 1.0 |
| Amicase | 3.0 |
| Bacto Tryptone | 5.0 |
| Yeast Extract | 4.5 |
| Porcine Mucin | 4.0 |
| Bile Salts | 0.4 |
| KH₂PO₄ | 3.0 |
| NaHCO₃ | 9.0 |
| NaCl | 4.5 |
| KCl | 4.5 |
| MgSO₄·7H₂O | 0.5 |
| CaCl₂·2H₂O | 0.1 |
| Hemin (solution) | 0.005 |
| L-cysteine-HCl | 1.0 |
| Resazurin (0.1% solution) | 1 mL |
| Instructions | Mix all components except L-cysteine-HCl in deionized water. Adjust pH to 7.1 before boiling under CO₂. Add L-cysteine-HCl during cooling. |
II. Protocol: Sample Preparation and this compound Quantification by GC-FID
This protocol details the extraction of SCFAs from culture supernatants and their subsequent analysis.
A. Materials and Reagents
-
Microcentrifuge
-
GC-FID system with a suitable capillary column (e.g., DB-23, Nukol™)[4][8]
-
GC vials with inserts
-
Butyric acid standard
-
Internal Standard (IS): 2-ethylbutyric acid or isocaproic acid[3]
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or other suitable organic solvent
-
Sodium sulfate (B86663) (anhydrous)
B. Methodology
-
SCFA Extraction from Supernatant:
-
Thaw frozen culture samples on ice.
-
Centrifuge 1 mL of culture at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet bacteria and debris.[3]
-
Transfer 500 µL of the supernatant to a new microcentrifuge tube.
-
Add a known concentration of internal standard (e.g., 50 µL of 10 mM 2-ethylbutyric acid).
-
Acidify the sample to pH < 3 by adding concentrated HCl (typically 50-100 µL). This protonates the SCFAs, making them more volatile.[3]
-
Add 1 mL of diethyl ether, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of butyric acid (e.g., 100 mM) in deionized water.
-
Perform serial dilutions to create a set of at least five calibration standards with concentrations spanning the expected sample range (e.g., 0.5, 1, 5, 10, 25 mM).[3]
-
Process 500 µL of each standard solution through the same extraction procedure (steps 1.3-1.7) as the samples, including the addition of the internal standard.
-
-
GC-FID Analysis:
-
Set up the GC-FID instrument according to the parameters in Table 2 . These may require optimization for your specific instrument and column.
-
Inject 1 µL of each extracted standard and sample.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the known concentration of the standards. The coefficient of determination (R²) should be >0.995.[3]
-
| Table 2: Example GC-FID Instrument Parameters | |
| Parameter | Setting |
| GC System | Agilent 6890 or similar |
| Column | DB-23 (60 m x 0.25 mm ID, 0.15 µm film) or similar polar column[2] |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector Temperature | 250°C[2] |
| Injection Mode | Split (e.g., 25:1 ratio)[2] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C, hold 2 min Ramp: 8°C/min to 180°C, hold 5 min Ramp: 20°C/min to 230°C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Note: Parameters must be optimized based on the specific instrument, column, and analytes. |
III. Data Presentation and Analysis
A. Calculating this compound Concentration
-
For each sample, determine the ratio of the this compound peak area to the internal standard peak area.
-
Use the linear regression equation from the standard curve (y = mx + c) to calculate the concentration of this compound in the extracted sample, where 'y' is the peak area ratio.
-
Account for any dilution factors from the sample preparation steps to determine the final concentration in the original culture supernatant (in mM).
B. Calculating this compound Production Rate
-
Plot the calculated this compound concentration (mM) against time (hours).
-
The this compound production rate is the slope of the linear portion of this curve, typically during the exponential growth phase of the bacteria (e.g., between 6 and 24 hours).
-
The rate is expressed in mM/hour.
| Table 3: Example Data for this compound Production from Different Fibers | ||||
| Substrate | Time (h) | This compound (mM) (Mean ± SD, n=3) | Net Production (mM) (vs. T0) | Production Rate (mM/h) (Calculated from 0-24h) |
| Control (No Fiber) | 0 | 1.2 ± 0.1 | 0.0 | 0.05 |
| 24 | 2.4 ± 0.3 | 1.2 | ||
| 48 | 2.9 ± 0.4 | 1.7 | ||
| Inulin | 0 | 1.1 ± 0.2 | 0.0 | 0.87 |
| 24 | 22.0 ± 1.5 | 20.9 | ||
| 48 | 28.5 ± 2.1 | 27.4 | ||
| Resistant Starch | 0 | 1.3 ± 0.1 | 0.0 | 1.05 |
| 24 | 26.5 ± 1.8 | 25.2 | ||
| 48 | 35.1 ± 2.5 | 33.8 |
Signaling Pathway Visualization
Caption: Microbial fermentation of dietary fiber to produce this compound.
References
- 1. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Investigating the potential of different dietary fibers to stimulate this compound production in vitro - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 7. researchgate.net [researchgate.net]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Butyrate Metabolism In Vivo Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) primarily produced by the gut microbiota through the fermentation of dietary fibers, plays a pivotal role in host physiology. It serves as the main energy source for colonocytes and has systemic effects on metabolism, inflammation, and epigenetics. Understanding the in vivo metabolism of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the metabolic fate of this compound in living organisms. This document provides detailed application notes and protocols for designing and conducting in vivo studies to trace this compound metabolism using stable isotope-labeled this compound.
Core Concepts
Stable isotope tracing involves the administration of a substrate, in this case, this compound, enriched with a stable isotope, most commonly Carbon-13 (¹³C). The labeled this compound enters the body's metabolic pathways, and the ¹³C atoms are incorporated into downstream metabolites. By analyzing the distribution and enrichment of ¹³C in various metabolites within different tissues, researchers can map the metabolic fate of this compound and quantify its contribution to various metabolic processes.
Key Metabolic Fates of this compound
-
Oxidation in Colonocytes: this compound is readily taken up by colonocytes and oxidized to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production (ATP synthesis).
-
Anaplerosis: this compound-derived acetyl-CoA can replenish TCA cycle intermediates, a process known as anaplerosis.
-
Histone Acetylation: Acetyl-CoA derived from this compound can be used by histone acetyltransferases (HATs) to acetylate histones, thereby influencing gene expression.[1][2]
-
Systemic Circulation and Metabolism: A fraction of this compound escapes first-pass metabolism in the colon and enters the portal circulation, reaching the liver and peripheral tissues where it can be further metabolized.[3]
Experimental Protocols
This section outlines detailed protocols for in vivo administration of ¹³C-labeled this compound, sample collection, and preparation for analysis.
Protocol 1: Oral Gavage Administration of [1-¹³C]-Butyrate or [U-¹³C]-Butyrate in Mice
Oral gavage is a common method for delivering a precise dose of a substance directly into the stomach.
Materials:
-
[1-¹³C]-Sodium this compound or [U-¹³C]-Sodium this compound (or other desired labeled form)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the desired amount of ¹³C-labeled sodium this compound in sterile PBS or water to achieve the target concentration. For example, to administer a dose of 200 mg/kg to a 25 g mouse, you would need 5 mg of this compound. If the gavage volume is 200 µL, the concentration should be 25 mg/mL.
-
Ensure the solution is well-dissolved and at room temperature before administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the esophagus and slowly administer the dosing solution.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Time Course and Sample Collection:
-
Collect blood and tissues at various time points post-gavage (e.g., 15, 30, 60, 120, 240 minutes) to capture the dynamics of this compound absorption and metabolism.
-
For terminal experiments, euthanize the mice at the designated time points and immediately collect tissues of interest (e.g., colon, cecum, liver, brain, adipose tissue).
-
Flash-freeze the tissues in liquid nitrogen to quench metabolic activity and store them at -80°C until further processing.
-
Protocol 2: Intraperitoneal (IP) Injection of [1-¹³C]-Butyrate or [U-¹³C]-Butyrate in Mice
IP injection allows for rapid absorption of the labeled substrate into the systemic circulation.
Materials:
-
[1-¹³C]-Sodium this compound or [U-¹³C]-Sodium this compound
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) with appropriate needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Injection Solution:
-
Dissolve the ¹³C-labeled sodium this compound in sterile saline to the desired concentration. A common dose for IP injection is around 100 mg/kg.
-
-
Injection Procedure:
-
Properly restrain the mouse, exposing the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity and inject the solution.
-
-
Sample Collection:
-
Follow the same time course and tissue collection procedures as described in the oral gavage protocol.
-
Protocol 3: Continuous Intravenous (IV) Infusion of [1-¹³C]-Butyrate in Mice
Continuous IV infusion is the gold standard for achieving a metabolic steady-state, allowing for more accurate flux calculations. This protocol is adapted from studies using unlabeled this compound and other ¹³C-labeled tracers.[1][4]
Materials:
-
[1-¹³C]-Sodium this compound
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Catheters for jugular vein cannulation
-
Surgical tools for catheter implantation
Procedure:
-
Surgical Preparation:
-
Surgically implant a catheter into the jugular vein of the mouse under anesthesia, several days prior to the experiment to allow for recovery.
-
-
Preparation of Infusate:
-
Dissolve [1-¹³C]-Sodium this compound in sterile saline. The concentration will depend on the desired infusion rate and the target plasma enrichment. A typical infusion rate for SCFA tracers is in the range of 0.1-1.0 µmol/kg/min.[5]
-
-
Infusion Protocol:
-
On the day of the experiment, connect the mouse's catheter to the infusion pump.
-
Administer a priming bolus dose to rapidly achieve the target plasma concentration, followed by a continuous infusion at a constant rate. The priming dose is typically 20 times the minute infusion rate.[5]
-
The infusion should last for a sufficient duration (e.g., 90-120 minutes) to reach isotopic steady state.
-
-
Sample Collection:
-
At the end of the infusion period, collect blood and tissues as described previously.
-
Sample Preparation for Metabolite Analysis
Proper sample preparation is critical for accurate metabolomic analysis.
Protocol 4: Metabolite Extraction from Tissues
Materials:
-
Frozen tissue samples
-
Cold (-80°C) 80% methanol (B129727)/20% water solution
-
Bead beater or tissue homogenizer
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
Add the cold 80% methanol solution (e.g., 1 mL per 20 mg of tissue).
-
Homogenize the tissue using a bead beater or other homogenizer until completely disrupted. Keep samples on dry ice or in a cold block during this process.
-
-
Extraction:
-
Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the polar metabolites.
-
The supernatant can be dried down using a vacuum concentrator (e.g., SpeedVac) and stored at -80°C until analysis.
-
Analytical Methods
The most common analytical platforms for detecting and quantifying ¹³C-labeled metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis of Short-Chain Fatty Acids and TCA Cycle Intermediates
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. SCFAs and some TCA cycle intermediates require derivatization to increase their volatility.
Derivatization (Example for SCFAs):
-
SCFAs can be derivatized to form volatile esters (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or other derivatives.
Instrumentation and Analysis:
-
A gas chromatograph coupled to a mass spectrometer is used to separate and detect the derivatized metabolites.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the different isotopologues (molecules with different numbers of ¹³C atoms) of each metabolite.
-
The fractional enrichment of ¹³C in each metabolite is calculated from the relative abundance of its isotopologues.
LC-MS/MS Analysis of this compound and its Metabolites
LC-MS/MS is a versatile technique that can analyze a wide range of polar and non-polar metabolites, often without the need for derivatization.
Instrumentation and Analysis:
-
A liquid chromatograph separates the metabolites, which are then introduced into a tandem mass spectrometer.
-
The mass spectrometer can be operated in various modes, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically detect and quantify the labeled metabolites.
-
LC-MS/MS is particularly useful for analyzing the incorporation of ¹³C into non-volatile metabolites like acetyl-CoA and for determining the positional labeling of carbons within a molecule.
Data Presentation: Quantitative Data Summary
The following tables summarize typical quantitative parameters from in vivo studies tracing this compound metabolism.
Table 1: In Vivo Administration of Labeled this compound
| Labeled Substrate | Animal Model | Administration Route | Dosage | Duration | Reference |
| [1-¹³C]-Butyrate | Piglets | Cecal Infusion | 0.17 µmol/kg/min | 120 min | [5] |
| Sodium this compound | Mice | Oral Gavage | 400 mg/kg | 16 weeks | |
| Sodium this compound | Mice | Intraperitoneal | 100 mg/kg | 7 days | [6] |
| Sodium this compound | Mice | Intravenous Bolus | 0.31, 0.62, 0.94, 1.25 g/kg | Single dose | [7] |
| Sodium this compound | Pigs | Intravenous Infusion | 10 mL of 200 mmol/L solution | Daily | [8] |
Table 2: Reported Plasma Concentrations and Tissue Distribution of this compound and its Metabolites
| Labeled Substrate/ Metabolite | Animal Model | Tissue/Fluid | Concentration/Enrichment | Time Point | Reference |
| This compound | Mice | Plasma | Peak ~9 mM | 15 min post-oral gavage (5 g/kg) | [7] |
| This compound | Mice | Plasma | Peak ~3 mM | 75 min post-oral gavage (10.3 g/kg tributyrin) | [7] |
| This compound | Humans | Portal Circulation | ~30 µM | - | [9] |
| This compound | Humans | Systemic Circulation | 0.2-15 µM | - | [9] |
| ¹³C-labeled TCA cycle metabolites | Mice | Cecum, Colon, Brain, BAT | Isotopic labeling detected | - | [10] |
Visualization of Pathways and Workflows
This compound Metabolism and its Link to Histone Acetylation
The following diagram illustrates the major metabolic fates of this compound in a host cell, leading to energy production and epigenetic modifications.
Caption: Metabolic fate of this compound in a host cell.
Experimental Workflow for In Vivo this compound Tracing
This diagram outlines the key steps in an in vivo stable isotope tracing experiment with this compound.
Caption: Workflow for in vivo this compound tracing.
Bacterial this compound Production Pathways
This diagram shows the four main pathways for this compound production by gut bacteria.
Caption: Bacterial this compound production pathways.
References
- 1. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Colonic Luminal Synthesis of Butyric Acid Is Associated with Lowered Colonic Cell Proliferation in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Plasma pharmacokinetics of this compound after intravenous administration of sodium this compound or oral administration of tributyrin or sodium this compound to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Intravenous Infusion With Sodium this compound on Colonic Microbiota, Intestinal Development- and Mucosal Immune-Related Gene Expression in Normal Growing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound producers, “The Sentinel of Gut”: Their intestinal significance with and beyond this compound, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Delivery of Butyrate to the Colon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the colon, plays a crucial role in maintaining gut homeostasis. It serves as the primary energy source for colonocytes, enhances the intestinal barrier function, and exhibits anti-inflammatory and anti-neoplastic properties. However, the direct oral administration of this compound is challenging due to its rapid absorption in the upper gastrointestinal tract and its unpleasant odor and taste. Targeted delivery systems are therefore essential to ensure that therapeutic concentrations of this compound reach the colon.
These application notes provide an overview of current methods for the targeted delivery of this compound to the colon, along with detailed protocols for their preparation and evaluation. The information is intended to guide researchers and drug development professionals in selecting and developing effective strategies for colonic this compound delivery.
Methods for Targeted this compound Delivery
Several strategies have been developed to overcome the challenges of delivering this compound to the colon. These can be broadly categorized as follows:
-
Microencapsulation: This involves enclosing sodium this compound in a protective coating that resists the acidic environment of the stomach and enzymatic degradation in the small intestine, releasing its payload in the more alkaline pH of the colon.[1]
-
Prodrugs: this compound can be chemically modified into an inactive prodrug form, which is designed to be metabolized back to the active this compound molecule by specific enzymes present in the colon.
-
Nanoparticle Systems: Biodegradable nanoparticles can encapsulate this compound and are designed for targeted release in the colon based on pH, enzymes, or other physiological triggers.
The following sections provide detailed descriptions, data, and protocols for these methods.
Data Presentation: Comparison of this compound Delivery Methods
The following table summarizes quantitative data from various studies on different this compound delivery systems. This allows for a comparative assessment of their efficacy in delivering this compound to the colon and eliciting therapeutic effects.
| Delivery Method | Formulation Details | Animal Model/Study Population | Key Findings | Reference(s) |
| Microencapsulation | Microencapsulated sodium this compound (MSB) | Pediatric Inflammatory Bowel Disease (IBD) patients | 81.82% remission in the MSB group vs. 47.73% in the placebo group after 12 weeks. Significant reduction in C-reactive protein and fecal calprotectin. | [2] |
| Eudragit S100-coated pellets | Rats | Delayed release, with the coating designed to dissolve at the pH of the colon. | [3] | |
| Prodrug | Tributyrin (oral gavage) | Mice | Peak plasma this compound of ~9 mM at 15 min with a 5 g/kg dose. Plasma concentrations remained above 1 mM for 90 min. | [4] |
| Tributyrin (oral) | Patients with advanced solid tumors | Achieved a median this compound concentration of 52 µM with three times daily dosing. | [5] | |
| Nanoparticles | Pectin beads | In vitro | Release of this compound is triggered by pectinolytic enzymes present in the colon. | [6][7] |
| Polyvinyl this compound (PVBu) Nanoparticles | Mouse model of colitis | Suppressed inflammatory activation of macrophages in vitro and showed therapeutic effect in a colitis mouse model. | ||
| Direct Administration | This compound enemas | Rats with colonic anastomosis | Significant reduction of anastomotic leakage and higher bursting pressure compared to the control group. | [8][9] |
| Oral sodium this compound | DSS-induced colitis in mice | Ameliorated colitis severity and modulated gut microbiota. |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of various this compound delivery systems.
Protocol 1: Preparation of pH-Sensitive Eudragit S100-Coated Sodium this compound Microparticles
This protocol describes the preparation of microparticles that release this compound in response to the pH change in the lower gastrointestinal tract. Eudragit S100 is an anionic polymer that dissolves at pH 7 and above, making it suitable for colon-targeted delivery.
Materials:
-
Sodium this compound
-
Eudragit S100
-
Polyvinyl Alcohol (PVA)
-
Ethanol
-
Distilled Water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Vacuum evaporator
-
Freeze-dryer
Procedure:
-
Preparation of the organic phase: Dissolve a specific amount of Eudragit S100 and sodium this compound in a mixture of dichloromethane and ethanol.
-
Preparation of the aqueous phase: Prepare a solution of polyvinyl alcohol (PVA) in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.
-
Washing and collection: Centrifuge the microparticle suspension, decant the supernatant, and wash the microparticles with distilled water multiple times to remove residual PVA and unencapsulated this compound.
-
Drying: Freeze-dry the washed microparticles to obtain a fine powder.
Protocol 2: In Vitro Release Study of Colon-Targeted this compound Formulations
This protocol outlines a method to evaluate the in vitro release profile of this compound from a colon-targeted delivery system using a USP Apparatus 3 (reciprocating cylinder) to simulate the pH changes along the gastrointestinal tract.[1][8][10]
Materials:
-
This compound-loaded microparticles/formulation
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Simulated Colonic Fluid (SCF), pH 7.4
-
HPLC-grade reagents for this compound analysis
Equipment:
-
USP Apparatus 3 (Bio-Dis)
-
HPLC system with a suitable column for short-chain fatty acid analysis
Procedure:
-
Place the this compound formulation into the reciprocating cylinders of the USP Apparatus 3.
-
Sequentially immerse the cylinders in different dissolution media to mimic the transit through the GI tract:
-
Stomach: 2 hours in SGF (pH 1.2).
-
Small Intestine: 3 hours in SIF (pH 6.8).
-
Colon: Subsequent hours in SCF (pH 7.4).
-
-
At predetermined time intervals, withdraw samples from each dissolution medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of this compound released against time to obtain the release profile.
Protocol 3: In Vivo Evaluation of this compound Delivery Systems in a DSS-Induced Colitis Mouse Model
This protocol describes the induction of colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and the subsequent evaluation of a targeted this compound delivery system.[11][12][13][14]
Animals:
-
C57BL/6 mice (or other appropriate strain)
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Targeted this compound formulation and control formulation
-
Reagents for histological analysis (formalin, paraffin, hematoxylin (B73222), and eosin)
Procedure:
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Treatment: Administer the targeted this compound formulation or a control formulation (e.g., free this compound or vehicle) to the mice daily via oral gavage, starting from the first day of DSS administration or as a pre-treatment.
-
Sample Collection: At the end of the study period, euthanize the mice and collect the colon. Measure the colon length.
-
Histological Analysis: Fix a distal portion of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (B541160) (H&E).
-
Histological Scoring: Evaluate the stained sections for the severity of inflammation, epithelial damage, and mucosal architecture using a standardized scoring system.[1][15][16][17]
-
This compound Quantification: Collect cecal contents and colon tissue for the analysis of this compound concentration using LC-MS or GC-MS to determine the in vivo delivery efficiency.[5][6][13][18]
Visualization of Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate important pathways and workflows related to targeted this compound delivery.
This compound Signaling Pathways in Colonocytes
This compound exerts its beneficial effects through multiple signaling pathways. It acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression, and also signals through G-protein coupled receptors (GPCRs).
Experimental Workflow for Evaluating a Colon-Targeted this compound Delivery System
This workflow outlines the key steps involved in the development and preclinical evaluation of a novel this compound delivery system.
References
- 1. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Impaired this compound absorption in the proximal colon, low serum this compound and diminished central effects of this compound on blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of three different application routes of this compound to improve colonic anastomotic strength in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 11. criver.com [criver.com]
- 12. This compound Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Commercial Butyrate Assay Kits for Research Applications
Application Note and Protocol
Introduction
Butyrate, a short-chain fatty acid (SCFA), is a key product of microbial fermentation of dietary fibers in the colon. It serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1] Emerging research has highlighted its involvement in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis, making it a molecule of significant interest in fields ranging from gut health and metabolic diseases to cancer research.[2][3][4][5] Accurate quantification of this compound in diverse biological samples is therefore essential for advancing our understanding of its physiological and pathological roles.
Commercial assay kits, such as enzyme-linked immunosorbent assays (ELISAs) and colorimetric assays, offer a convenient and high-throughput alternative to traditional methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). However, it is imperative for researchers to independently validate these kits within their own laboratory settings to ensure data accuracy, reliability, and reproducibility.
This document provides a comprehensive guide to the validation of commercial this compound assay kits. It includes detailed protocols for key validation experiments, presents typical performance data in structured tables, and illustrates relevant biological and experimental workflows.
Biological Context: this compound Signaling Pathways
This compound exerts its biological effects through several mechanisms, most notably by inhibiting histone deacetylases (HDACs) and by acting as a signaling molecule through G-protein coupled receptors (GPCRs), such as GPR109A. These actions influence downstream pathways like AKT, Wnt, and ERK, impacting gene expression and cellular processes.[2][4]
Experimental Workflow for this compound Quantification
A typical workflow for quantifying this compound from biological samples using a commercial assay kit involves several key stages, from sample collection and preparation to data analysis. Proper execution of each step is critical for obtaining reliable results.
References
Application Notes and Protocols for Measuring Intracellular Butyrate Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA), is a critical product of microbial fermentation of dietary fibers in the gut. It serves as a primary energy source for colonocytes and acts as a signaling molecule with significant roles in gut health, immunomodulation, and cell differentiation.[1][2][3] Dysregulation of this compound levels has been implicated in various diseases, including inflammatory bowel disease and cancer.[4][5] Accurate measurement of intracellular this compound concentrations is crucial for understanding its cellular functions and for the development of therapeutics targeting this compound-mediated pathways.
These application notes provide an overview of the current techniques for measuring intracellular this compound, complete with detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their experimental needs.
Core Methodologies for Intracellular this compound Quantification
Several analytical techniques can be employed to quantify intracellular this compound, each with its own advantages and limitations. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and specialized biosensors.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and robust method for the analysis of volatile compounds like short-chain fatty acids.[6][7] The technique offers high sensitivity and specificity.
Workflow for GC-MS Analysis of Intracellular this compound:
Caption: General workflow for intracellular this compound measurement using GC-MS.
Experimental Protocol: GC-MS Quantification of Intracellular this compound
a. Sample Preparation:
-
Cell Harvesting:
-
For adherent cells, wash the culture plates twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, centrifuge the culture at a low speed (e.g., 500 x g) for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.[8]
-
It is recommended to use 1-10 million cells per sample.[9]
-
-
Metabolism Quenching: To halt metabolic activity and preserve the intracellular metabolite profile, rapid quenching is essential.[10]
-
Immediately add a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C, to the cells.[10]
-
Incubate for the recommended time to ensure complete metabolic arrest.
-
-
Metabolite Extraction:
-
After quenching, lyse the cells to release intracellular metabolites. This can be achieved through methods like freeze-thawing cycles or homogenization.[11]
-
A common method involves adding a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the quenched cells.
-
Centrifuge the mixture to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of this compound, derivatization is often performed. A common agent is 3-nitrophenylhydrazine (B1228671) (3NPH).[12]
b. GC-MS Analysis:
-
Injection: Inject the derivatized or underivatized sample into the GC inlet.
-
Separation: The separation of this compound from other components is typically achieved on a suitable capillary column (e.g., DB-23).[6]
-
Detection: The mass spectrometer detects the mass-to-charge ratio of the eluting ions, allowing for specific identification and quantification of this compound.
c. Data Analysis:
-
Quantification: Use a calibration curve generated from standards of known this compound concentrations. An internal standard (e.g., a stable isotope-labeled this compound) should be used to correct for variations in sample preparation and injection.[12][13]
-
Normalization: Normalize the quantified this compound concentration to the cell number or total protein content of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another powerful technique for quantifying intracellular metabolites. It is particularly useful for analyzing less volatile compounds and can often be performed without derivatization.[14]
Experimental Protocol: LC-MS/MS Quantification of Intracellular this compound
a. Sample Preparation: The cell harvesting, quenching, and extraction steps are similar to those for GC-MS. However, derivatization is often not required.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable LC column (e.g., a reverse-phase C18 column) to separate this compound from other intracellular components.
-
Mass Spectrometry Detection: The tandem mass spectrometer provides high selectivity and sensitivity for detecting and quantifying this compound.
c. Data Analysis: Similar to GC-MS, quantification is performed using a calibration curve and an internal standard. Data is normalized to cell number or protein content.
This compound Biosensors
A more recent approach for measuring intracellular this compound involves the use of genetically encoded biosensors. These biosensors typically consist of a regulatory protein that binds to this compound and a reporter protein (e.g., green fluorescent protein, GFP) whose expression is dependent on this binding.[1][2][3][15] This method allows for real-time monitoring of intracellular this compound concentrations in living cells.[1][2][3][15]
Workflow for this compound Biosensor Measurement:
Caption: Workflow for using a genetically encoded biosensor to measure intracellular this compound.
Experimental Protocol: Using a this compound Biosensor
-
Biosensor Construction and Delivery:
-
Obtain or construct a plasmid encoding the this compound biosensor.
-
Transfect the host cells with the biosensor plasmid using a suitable method (e.g., lipofection, electroporation).
-
-
Cell Culture and Treatment:
-
Culture the transfected cells under the desired experimental conditions.
-
Treat the cells with compounds or stimuli that are expected to alter intracellular this compound levels.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the reporter protein using a fluorescence microscope, flow cytometer, or plate reader.
-
-
Data Analysis:
-
Correlate the measured fluorescence intensity with intracellular this compound concentrations using a calibration curve generated by exposing biosensor-expressing cells to known concentrations of exogenous this compound.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the different methods for this compound quantification.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | ~40 nM[13][16] | 160 - 310 nM[16] | Medium | High sensitivity and specificity, well-established method. | Often requires derivatization, can be time-consuming. |
| LC-MS/MS | ~0.001 mM (for acetate, similar for this compound)[14] | Varies, typically in the low µM range. | High | High sensitivity and specificity, often no derivatization needed. | Can be affected by matrix effects.[11] |
| Biosensors | As low as 0.1 g/L (approximately 1.1 mM)[1] | Dependent on sensor design | High | Real-time measurement in living cells, high-throughput screening possible. | Requires genetic modification of cells, indirect measurement. |
This compound Signaling Pathways
This compound exerts its biological effects through several mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
This compound as an HDAC Inhibitor:
Caption: this compound's role as an HDAC inhibitor leading to altered gene expression.
Intracellular this compound inhibits the activity of HDACs, leading to hyperacetylation of histones.[17] This results in a more relaxed chromatin structure, which alters the expression of genes involved in processes such as cell proliferation, differentiation, and apoptosis.[17][18]
Conclusion
The choice of method for measuring intracellular this compound depends on the specific research question, available instrumentation, and desired throughput. GC-MS and LC-MS/MS provide highly accurate and sensitive absolute quantification, making them ideal for detailed metabolic studies. Biosensors, on the other hand, offer the unique advantage of real-time monitoring in living cells, which is invaluable for high-throughput screening and dynamic studies of this compound signaling. By carefully considering the protocols and comparative data presented in these application notes, researchers can confidently select and implement the most suitable technique for their studies on the multifaceted roles of this compound in health and disease.
References
- 1. Production and Sensing of this compound in a Probiotic E. coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Sensing of this compound in a Probiotic Escherichia coli Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. innerbuddies.com [innerbuddies.com]
- 6. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Prepare Samples of Cellular Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 9. mcgill.ca [mcgill.ca]
- 10. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. Understanding activity of this compound at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteome analysis of this compound-treated human colon cancer cells (HT-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing and Isolation of Butyrate-Producing Bacteria from Stool Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrate, a short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota through the fermentation of dietary fibers. It serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis, modulating immune responses, and influencing host metabolism.[1] A reduction in this compound-producing bacteria has been linked to various diseases, making the isolation and characterization of these microbes a significant area of research for developing novel therapeutics.
This document provides detailed protocols for the enrichment, isolation, and cultivation of this compound-producing bacteria from human stool samples. It also outlines the key signaling pathways through which this compound exerts its beneficial effects. The dominant route for this compound formation in the human colon is through the conversion of butyryl-CoA to this compound, catalyzed by butyryl-CoA:acetate CoA-transferase.[2]
Key Experimental Protocols
A successful isolation of this compound-producing bacteria, which are often obligate anaerobes, hinges on strict anaerobic techniques throughout the entire workflow.[3]
Protocol 1: Collection and Processing of Stool Samples
-
Sample Collection: Fresh fecal samples should be collected in a sterile, airtight container. To maximize the viability of anaerobic bacteria, processing should commence as soon as possible, ideally within one hour of defecation.[4]
-
Anaerobic Handling: All subsequent steps must be performed under anaerobic conditions, typically within an anaerobic chamber with an atmosphere of N₂, CO₂, and H₂ (e.g., 85% N₂, 10% CO₂, 5% H₂).[5]
-
Homogenization: Weigh 1 gram of the fecal sample and transfer it to a sterile tube containing 9 mL of pre-reduced anaerobic phosphate-buffered saline (PBS) or a suitable anaerobic broth such as Gifu Anaerobic Medium (GAM).[6]
-
Serial Dilutions: Vigorously vortex the suspension to ensure homogenization. Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁹) in pre-reduced anaerobic diluent.[7]
Protocol 2: Enrichment and Isolation of this compound-Producing Bacteria
-
Plating: Spread 100 µL of the appropriate dilutions (typically 10⁻⁵ to 10⁻⁹) onto pre-reduced agar (B569324) plates of various selective and non-selective media (see Table 1 for media compositions). Commonly used media include Yeast Casitone Fatty Acids (YCFA) agar, Gifu Anaerobic Medium (GAM) agar, and Fastidious Anaerobe Agar (FAA).[4]
-
Incubation: Incubate the plates under strict anaerobic conditions at 37°C for 48 to 72 hours, or longer for slow-growing organisms.[3][8]
-
Colony Selection: Following incubation, select distinct colonies based on their morphology.
-
Subculturing: Streak the selected colonies onto fresh agar plates to obtain pure cultures. Repeat this step until a pure isolate is confirmed by microscopy and/or molecular methods.[9]
Protocol 3: Identification and Verification of this compound Production
-
DNA Extraction and 16S rRNA Gene Sequencing: Extract genomic DNA from the pure isolates. Amplify the 16S rRNA gene using universal bacterial primers and sequence the amplicons for taxonomic identification.[10]
-
qPCR for this compound Synthesis Genes: To specifically identify this compound producers, perform quantitative PCR (qPCR) targeting the butyryl-CoA:acetate CoA-transferase (but) gene, a key enzyme in the this compound production pathway.[2]
-
Quantification of this compound Production:
-
Inoculate pure isolates into a suitable broth medium (e.g., YCFA broth).
-
Incubate under anaerobic conditions for 48-72 hours.
-
Centrifuge the culture and collect the supernatant.
-
Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]
-
Data Presentation
Table 1: Composition of Culture Media for Anaerobic Bacteria
| Component | YCFA Medium (per 1000 mL) | GAM (Gifu Anaerobic Medium) Broth (per 1000 mL) | FAA (Fastidious Anaerobe Agar) (per 1000 mL) |
| Base Medium | |||
| Casein Peptone | 10.0 g | - | - |
| Peptone | - | 10.0 g | 23.0 g |
| Soya Peptone | - | 3.0 g | - |
| Proteose Peptone | - | 10.0 g | - |
| Yeast Extract | 2.5 g | 5.0 g | - |
| Digested Serum | - | 13.5 g | - |
| Beef Extract | - | 2.2 g | - |
| Liver Extract | - | 1.2 g | - |
| Soluble Starch | - | 5.0 g | 1.0 g |
| Dextrose (Glucose) | - | 3.0 g | 1.0 g |
| Sodium Chloride | 0.9 g | 3.0 g | 5.0 g |
| K₂HPO₄ | 0.45 g | - | - |
| KH₂PO₄ | 0.45 g | 2.5 g | - |
| MgSO₄·7H₂O | 0.09 g | - | - |
| CaCl₂·2H₂O | 0.09 g | - | - |
| (NH₄)₂SO₄ | 0.92 g | - | - |
| Sodium Bicarbonate | 4.0 g | - | 0.4 g |
| Sodium Pyruvate | - | - | 1.0 g |
| L-Arginine | - | - | 1.0 g |
| Sodium Succinate | - | - | 0.5 g |
| Soluble Pyrophosphate | - | - | 0.25 g |
| Reducing Agents | |||
| L-Cysteine HCl | 0.5 g | 0.3 g | 0.5 g |
| Sodium Thioglycollate | - | 0.3 g | - |
| Supplements | |||
| Resazurin (0.1%) | 1.0 mL | - | - |
| Hemin (5 mg/mL) | 1.0 mL | - | 0.01 g |
| Vitamin K₁ (0.1%) | 1.0 mL | - | 0.001 g |
| Volatile Fatty Acids | Varies | - | - |
| Agar (for solid medium) | 15.0 g | 15.0 g | 12.0 g |
| Additions for FAA | |||
| Defibrinated Horse Blood | - | - | 70 mL |
| Nalidixic Acid | - | - | 20 mg |
| Tween® 80 | - | - | 1 mL |
| Final pH | ~7.6 | 7.3 ± 0.1 | 7.2 ± 0.2 |
| Note: Media compositions can vary slightly between manufacturers and specific protocols. Always refer to the manufacturer's instructions or the cited literature for precise formulations.[12][13][14][15][16] |
Table 2: Experimental Parameters for Culturing and Isolation
| Parameter | Value | Reference |
| Sample Processing | ||
| Stool Sample to Diluent Ratio | 1:10 (w/v) | [6] |
| Serial Dilutions | 10⁻² to 10⁻⁹ | [7] |
| Incubation | ||
| Temperature | 37°C | [3][8] |
| Atmosphere | Anaerobic (e.g., 85% N₂, 10% CO₂, 5% H₂) | [5] |
| Incubation Time | 48-72 hours (or longer) | [3][8] |
| This compound Quantification | ||
| Culture Incubation for SCFA analysis | 48-72 hours | [9] |
| Analytical Methods | HPLC, GC | [11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound-producing bacteria.
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound in host cells.
References
- 1. This compound directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.gmexpression.com [shop.gmexpression.com]
- 4. shop.gmexpression.com [shop.gmexpression.com]
- 5. Anaerobe Systems YCFAC - Yeast Casitone Fatty Acid Agar with Carbohydrates, | Fisher Scientific [fishersci.com]
- 6. shop.gmexpression.com [shop.gmexpression.com]
- 7. Functional Characterization of Novel Faecalibacterium prausnitzii Strains Isolated from Healthy Volunteers: A Step Forward in the Use of F. prausnitzii as a Next-Generation Probiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. Isolation and Characterization of Faecalibacterium prausnitzii from Calves and Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound 101: Everything You Need to Know About This Short Chain Fatty Acid [rupahealth.com]
- 12. himedialabs.com [himedialabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. shop.gmexpression.com [shop.gmexpression.com]
- 15. astra-med.eu [astra-med.eu]
- 16. shop.gmexpression.com [shop.gmexpression.com]
Application Notes and Protocols: Butyrate Treatment in 3D Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrate, a short-chain fatty acid produced by the gut microbiota from dietary fiber, is a key molecule in maintaining intestinal homeostasis. In recent years, three-dimensional (3D) organoid culture systems have emerged as powerful tools for studying the effects of this compound in a physiologically relevant context. These self-organizing structures mimic the in vivo architecture and cellular composition of organs, providing a valuable platform for disease modeling, drug screening, and personalized medicine.
These application notes provide an overview of the applications of this compound treatment in 3D organoid cultures, with a focus on colorectal cancer and intestinal epithelium models. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of relevant signaling pathways and workflows.
Applications of this compound in 3D Organoid Systems
This compound has been shown to have diverse effects on organoids, including:
-
Anticancer Effects: this compound can inhibit the proliferation of colorectal cancer (CRC) organoids and induce apoptosis.[1][2][3] This effect is often linked to its role as a histone deacetylase (HDAC) inhibitor.[1][4]
-
Radiosensitization of Cancer Cells: In CRC-patient derived organoids, this compound enhances the efficacy of radiotherapy, leading to increased cancer cell death, while simultaneously protecting normal organoids.[1]
-
Modulation of the Immune Response: this compound can boost anti-tumor immunity. For instance, it enhances the efficacy of anti-PD-1 immunotherapy in CRC organoids by activating tumor-infiltrating T cells.[5][6][7]
-
Regulation of Gene Expression: As an HDAC inhibitor, this compound significantly alters the transcriptional landscape in organoids.[2][4] This includes the regulation of genes involved in the cell cycle, apoptosis, and viral defense.[1][4]
-
Enhancement of Epithelial Barrier Function: this compound can protect and restore the integrity of the intestinal epithelial barrier, for example by counteracting the disruptive effects of toxins.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment observed in various organoid studies.
Table 1: Effects of this compound on Colorectal Cancer (CRC) Organoids
| Parameter | Treatment | Organoid Model | Result | Reference |
| Organoid Viability | This compound + Ionizing Radiation (IR) | CRC Patient-Derived Organoids (PDOs) | Significant reduction in viability compared to IR alone. | [1] |
| Organoid Size | This compound + IR | CRC-PDOs | Significant decrease in organoid size (from 1.1-fold to 0.6-fold growth) compared to IR alone. | [1] |
| Proliferation (Ki-67+ cells) | This compound + IR | CRC-PDOs | Significantly lower number of Ki-67 positive cells compared to IR alone. | [1] |
| S Phase Cells | This compound + IR | CRC-PDOs | Reduction in S phase cells from 12% (IR alone) to 5%. | [1] |
| Apoptosis | Sodium this compound (NaBu) + anti-PD-1 | MSS-CRC Organoids co-cultured with TILs | Significantly enhanced TIL-mediated apoptosis compared to control and NaBu alone. | [5] |
Table 2: Effects of this compound on Gene and Protein Expression in Organoids
| Gene/Protein | Treatment | Organoid Model | Change in Expression | Reference |
| ACE2 and TMPRSS2 | 3.0 mM this compound (24h) | Rat Colonic Organoids | Significantly decreased mRNA levels. | [4] |
| CIITA | 3.0 mM this compound (24h) | Rat Colonic Organoids | ~5-fold increase in mRNA expression. | [4] |
| CD74 | 3.0 mM this compound (24h) | Rat Colonic Organoids | ~32-fold increase in mRNA expression. | [4] |
| HMGB1 | 3.0 mM this compound (24h) | Rat Colonic Organoids | ~5-fold decrease in RPKM and ~3-fold decrease in protein levels. | [4] |
| Acetylated Histone H3 | 3 and 6 mM this compound | Rat Colonic Organoids | Increased acetylation. | [4] |
| γ-H2AX | This compound + IR | CRC-PDOs | Higher levels at 6 and 24 hours post-radiation compared to radiation alone. | [1] |
Experimental Protocols
Protocol 1: General this compound Treatment of Intestinal Organoids
This protocol provides a general framework for treating intestinal organoids with this compound. Specific concentrations and durations may need to be optimized depending on the organoid type and experimental goals.
Materials:
-
Established 3D intestinal organoid culture (e.g., from human or mouse tissue)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Matrigel or other basement membrane extract
-
Sodium this compound (NaBu) stock solution (e.g., 1 M in sterile water)
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Organoid Seeding: Plate organoids in droplets of Matrigel in pre-warmed multi-well plates. Allow the Matrigel to polymerize at 37°C for 10-15 minutes.
-
Addition of Medium: Gently add complete organoid growth medium to each well. Culture for 3-4 days to allow organoids to establish.
-
Preparation of this compound-Containing Medium: Prepare fresh culture medium containing the desired final concentration of sodium this compound (e.g., 1 mM, 5 mM, 10 mM). It is recommended to test a range of concentrations to determine the optimal dose.
-
Treatment: Carefully remove the existing medium from the wells. Replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, organoids can be harvested for various analyses, such as:
-
Viability Assays: (e.g., CellTiter-Glo 3D)
-
RNA/Protein Extraction: For qPCR, western blotting, or RNA-seq.
-
Immunofluorescence Staining: For imaging-based analysis.
-
Histology: For morphological examination.
-
Protocol 2: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
This compound-treated organoids in a multi-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Equilibrate the plate with treated organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Protocol 3: Co-culture of CRC Organoids with Tumor-Infiltrating Lymphocytes (TILs)
This protocol is adapted from studies investigating the immunomodulatory effects of this compound.
Materials:
-
Patient-derived CRC organoids
-
Autologous Tumor-Infiltrating Lymphocytes (TILs)
-
Co-culture medium (e.g., RPMI 1640 with supplements)
-
Sodium this compound (NaBu)
-
Anti-PD-1 antibody
-
Fluorescent apoptosis probes (e.g., Caspase-3/7)
-
Live-cell imaging system
Procedure:
-
Organoid and TIL Preparation: Culture CRC organoids and expand TILs from the same patient's tumor tissue separately.
-
Co-culture Setup: Seed CRC organoids in a suitable imaging plate (e.g., 96-well glass-bottom plate). Once established, add the expanded TILs to the organoid culture at a specific effector-to-target ratio.
-
Treatment: Add sodium this compound and/or anti-PD-1 antibody to the co-culture medium at desired concentrations.
-
Live-cell Imaging: Add a fluorescent probe for apoptosis (e.g., Caspase-3/7) to the wells.
-
Monitoring: Monitor the co-culture using a live-cell imaging system to observe TIL infiltration and killing of organoids in real-time.
-
Analysis: Quantify organoid apoptosis based on the fluorescent signal. TILs can be recovered for further analysis, such as flow cytometry to assess activation markers.[5]
Visualizations
Signaling Pathways
References
- 1. This compound enhances the efficacy of radiotherapy via FOXO3A in colorectal cancer patient-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic landscape of sodium this compound-induced growth inhibition of human colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientists Find this compound’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]
- 4. This compound Regulates COVID-19-Relevant Genes in Gut Epithelial Organoids from Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. organoid.substack.com [organoid.substack.com]
- 8. This compound reduces epithelial barrier dysfunction induced by the foodborne mycotoxin deoxynivalenol in cell monolayers derived from pig jejunum organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Animal Models of Butyrate Deficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, plays a critical role in maintaining intestinal homeostasis and overall host health. It serves as the primary energy source for colonocytes, enhances gut barrier function, and exhibits potent anti-inflammatory and immunomodulatory properties. Consequently, a deficiency in this compound has been implicated in the pathophysiology of numerous diseases, including inflammatory bowel disease (IBD), colorectal cancer, and metabolic disorders. The development of robust and reproducible animal models of this compound deficiency is therefore crucial for elucidating the mechanisms by which this compound exerts its protective effects and for the preclinical evaluation of novel therapeutic interventions.
These application notes provide detailed protocols for the development and characterization of animal models of this compound deficiency using dietary, antibiotic-induced, and genetic approaches.
Methods for Inducing this compound Deficiency
There are three primary approaches to developing animal models of this compound deficiency: dietary manipulation, antibiotic-induced depletion of this compound-producing bacteria, and the use of genetic models that exhibit a dysbiotic gut microbiota characterized by reduced this compound producers.
Dietary-Induced this compound Deficiency
This approach involves feeding animals a diet low in fermentable fibers, which are the primary substrates for this compound production by the gut microbiota.
Protocol: Low-Fiber Diet-Induced this compound Deficiency
-
Animal Model: C57BL/6 mice (male, 6-8 weeks old) are commonly used.
-
Acclimation: Acclimate mice for one week under standard laboratory conditions (23 ± 1°C, 40-70% relative humidity, 12-hour light/dark cycle) with ad libitum access to a standard chow diet and water.[1]
-
Dietary Intervention:
-
Control Group (n=5-10): Feed a standard chow diet containing a complex mix of fibers.
-
This compound-Deficient Group (n=5-10): Feed a custom diet with low fermentable fiber content. A high-fat diet can also be used to induce dysbiosis and reduce this compound production.[1][2] For example, a diet consisting of 60% kcal from fat can be utilized.
-
-
Duration: The dietary intervention should be maintained for a minimum of 4-6 weeks to establish a stable this compound-deficient phenotype.[3]
-
Monitoring: Monitor body weight, food intake, and general health status of the animals twice weekly.
-
Sample Collection: At the end of the study period, collect fecal samples for SCFA and microbiota analysis, and cecal contents for a more direct measure of luminal this compound concentrations. Collect colon tissue for analysis of inflammatory markers and gut barrier integrity.
Antibiotic-Induced this compound Deficiency
This method utilizes broad-spectrum antibiotics to deplete the gut microbiota, including the key this compound-producing bacteria.
Protocol: Antibiotic-Induced this compound Deficiency
-
Animal Model: C57BL/6 mice (male, 6-8 weeks old).
-
Acclimation: Acclimate mice as described in the dietary protocol.
-
Antibiotic Administration:
-
Prepare a cocktail of broad-spectrum antibiotics. A commonly used combination is rifampicin (B610482) and levofloxacin.[4] Another approach is to use a cocktail of ampicillin, vancomycin, neomycin, and metronidazole (B1676534) in the drinking water.
-
Administer the antibiotic cocktail in the drinking water for 7-14 days. The concentration of each antibiotic should be optimized based on preliminary studies, but a typical starting point is 1 g/L for ampicillin, and 0.5 g/L for the others.
-
-
Post-Antibiotic Recovery: Following the antibiotic treatment, provide sterile water without antibiotics. The this compound-deficient state is most pronounced in the first 1-2 weeks after antibiotic cessation.
-
Monitoring and Sample Collection: Monitor the animals and collect samples as described in the dietary protocol.
Genetic Models of this compound Deficiency
Certain genetic mouse models, particularly those related to inflammatory or metabolic diseases, naturally exhibit a gut microbiota composition with a reduced capacity for this compound production.
Examples of Genetic Models:
-
Friedreich's Ataxia (FA) Mouse Model: These mice show a near-complete absence of this compound-producing bacteria.[5]
-
Inflammatory Bowel Disease (IBD) Models (e.g., IL-10 knockout mice): These models often present with a dysbiotic gut microbiota characterized by a decrease in this compound-producing bacteria like Faecalibacterium prausnitzii and Roseburia.[6]
The use of these models does not require a specific induction protocol for this compound deficiency, but rather a thorough characterization of their baseline gut microbiota and SCFA profiles to confirm the this compound-deficient state.
Characterization of this compound-Deficient Models
A comprehensive characterization of the developed models is essential to validate the this compound-deficient phenotype and to assess its physiological consequences.
Experimental Protocols:
1. Quantification of Short-Chain Fatty Acids (SCFAs)
-
Method: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for SCFA quantification.
-
Sample Preparation (Fecal/Cecal):
-
Homogenize a known weight of fecal or cecal material in a suitable buffer (e.g., PBS with an internal standard like 2-ethylbutyric acid).
-
Acidify the homogenate with an acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs with an organic solvent (e.g., diethyl ether).
-
Derivatize the SCFAs if necessary for improved volatility and detection.
-
Analyze the extracted sample using GC-MS.
-
-
Data Analysis: Quantify the concentrations of acetate, propionate, and this compound by comparing the peak areas to a standard curve.
2. Gut Microbiota Analysis
-
Method: 16S rRNA gene sequencing.
-
Protocol:
-
Extract microbial DNA from fecal or cecal samples using a commercially available kit.
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR with barcoded primers.
-
Purify the PCR products and pool them in equimolar concentrations.
-
Perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
-
Data Analysis: Use bioinformatics pipelines (e.g., QIIME2, DADA2) to process the sequencing data, perform taxonomic classification, and analyze alpha and beta diversity. Specifically, assess the relative abundance of known this compound-producing taxa such as Faecalibacterium, Roseburia, Eubacterium, and Anaerostipes.[7]
3. Assessment of Gut Barrier Integrity
-
Method: Measurement of intestinal permeability (in vivo) and expression of tight junction proteins (ex vivo).
-
In Vivo Intestinal Permeability Assay (FITC-Dextran):
-
Fast mice for 4-6 hours.
-
Administer fluorescein (B123965) isothiocyanate (FITC)-dextran (4 kDa) by oral gavage.
-
After 4 hours, collect blood via cardiac puncture and obtain serum.
-
Measure the fluorescence of the serum using a fluorometer.
-
Higher fluorescence indicates increased gut permeability.
-
-
Tight Junction Protein Expression (Western Blot or qPCR):
-
Isolate protein or RNA from colon tissue.
-
For Western blot, probe for key tight junction proteins such as Claudin-1, Occludin, and ZO-1.
-
For qPCR, measure the mRNA expression levels of the genes encoding these proteins.
-
4. Analysis of Inflammatory Markers
-
Method: Measurement of cytokine expression in colon tissue or serum.
-
Protocol (ELISA or Multiplex Assay):
Data Presentation
The following tables summarize expected quantitative data from the described animal models of this compound deficiency.
Table 1: Expected Changes in Cecal this compound Concentrations
| Model | Control Group (mM) | This compound-Deficient Group (mM) | Percent Reduction | Reference |
| Low-Fiber Diet | 8.5 ± 1.2 | 2.1 ± 0.5 | ~75% | Fictional Data |
| Antibiotic-Induced | 9.2 ± 1.5 | 1.5 ± 0.4 | ~84% | Fictional Data |
| Genetic (e.g., IL-10-/-) | 7.8 ± 1.1 | 3.0 ± 0.7 | ~62% | Fictional Data |
Table 2: Expected Changes in Inflammatory Cytokine Expression (Colon Tissue)
| Model | Cytokine | Control Group (pg/mg protein) | This compound-Deficient Group (pg/mg protein) | Fold Change | Reference |
| Low-Fiber Diet | TNF-α | 50 ± 8 | 150 ± 20 | 3.0 | Fictional Data |
| IL-6 | 30 ± 5 | 100 ± 15 | 3.3 | Fictional Data | |
| IL-10 | 120 ± 18 | 60 ± 10 | 0.5 | Fictional Data | |
| Antibiotic-Induced | TNF-α | 45 ± 7 | 180 ± 25 | 4.0 | Fictional Data |
| IL-6 | 25 ± 4 | 125 ± 18 | 5.0 | Fictional Data | |
| IL-10 | 130 ± 20 | 50 ± 8 | 0.4 | Fictional Data |
Table 3: Expected Changes in Gut Barrier Function
| Model | Parameter | Control Group | This compound-Deficient Group | Change | Reference |
| Low-Fiber Diet | Serum FITC-Dextran (ng/mL) | 150 ± 25 | 450 ± 50 | 3-fold increase | Fictional Data |
| Claudin-1 Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 60% decrease | Fictional Data | |
| Antibiotic-Induced | Serum FITC-Dextran (ng/mL) | 140 ± 20 | 560 ± 60 | 4-fold increase | Fictional Data |
| Claudin-1 Expression (relative units) | 1.0 ± 0.1 | 0.3 ± 0.04 | 70% decrease | Fictional Data |
Visualization of Workflows and Pathways
Workflow for Dietary-Induced this compound Deficiency Model.
Key Signaling Pathways of this compound.
Conclusion
The development of reliable animal models of this compound deficiency is indispensable for advancing our understanding of the role of this critical microbial metabolite in health and disease. The protocols and characterization methods detailed in these application notes provide a comprehensive framework for researchers to establish and validate this compound-deficient models. The choice of model will depend on the specific research question, with dietary models being suitable for studying the impact of lifestyle factors, antibiotic models for investigating the effects of microbial depletion, and genetic models for exploring the interplay between host genetics and gut microbiota in disease pathogenesis. Rigorous characterization of these models is paramount to ensure the validity and reproducibility of experimental findings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Protects Mice Against Methionine–Choline-Deficient Diet-Induced Non-alcoholic Steatohepatitis by Improving Gut Barrier Function, Attenuating Inflammation and Reducing Endotoxin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. friedreichsataxianews.com [friedreichsataxianews.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound producers, “The Sentinel of Gut”: Their intestinal significance with and beyond this compound, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyrate in Preclinical Models of Inflammatory Bowel Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1][2][3][4] A growing body of preclinical evidence highlights the therapeutic potential of butyrate, a short-chain fatty acid produced by the gut microbiota from dietary fiber.[2][5][6] In IBD, there is often a reduction in this compound-producing bacteria and lower luminal concentrations of this compound.[1][7] this compound serves as the primary energy source for colonocytes and exerts potent anti-inflammatory and gut barrier-enhancing effects, making it a promising candidate for IBD therapy.[1][8][9][10][11] These application notes provide a summary of quantitative data from preclinical studies, detailed experimental protocols for common IBD models, and visualizations of key signaling pathways.
Data Presentation: Efficacy of this compound in Preclinical IBD Models
The following tables summarize the quantitative outcomes of this compound administration in various preclinical models of inflammatory bowel disease.
Table 1: Oral this compound Administration in DSS-Induced Colitis Models
| Animal Model | This compound Formulation & Dosage | Key Findings | Reference |
| Mice | 0.5% Sodium this compound in diet for 14 days | Improved mucosal lesions, reduced leukocyte infiltration, and attenuated inflammatory profile in cecal lymph nodes.[12] | Vieira et al., 2012[12][13] |
| Mice | Sodium this compound (100 mg/kg/day) | Decreased colitis scores and prevented body weight loss.[6] | Lee et al.[6] |
| Mice | Sodium this compound in drinking water | Attenuated colitis, decreased Disease Activity Index (DAI), colon length shortening, and spleen tumidness.[14][15] | Dou et al.[14][15] |
| Mice | 0.5% Sodium this compound in drinking water (1-2 weeks pre-treatment) | Alleviated gut inflammation, reduced epithelial leakiness by restoring ZO-1 assembly.[16][17] | Jourova et al., 2022[16][17] |
| Mice | Synbiotic (Bacillus subtilis BM107 + Tributyrin diet) | Significantly improved inflammatory indices (reduced DAI, increased colon length, restored body weight).[8][10] | Lee et al.[8][10] |
Table 2: this compound Administration in TNBS-Induced Colitis Models
| Animal Model | This compound Formulation & Dosage | Key Findings | Reference |
| Rats | This compound treatment (dosage not specified) | Increased peripheral blood Treg cells, suppressed IL-17 levels in plasma and colonic mucosa, and ameliorated colonic lesions.[18][19] | Cui et al., 2016[18][19] |
| Rats | 100 mM Sodium this compound enemas daily | Ceased diarrhea, improved colonic damage score, and decreased tissue myeloperoxidase (MPO) activity.[20] | Butzner et al.[20] |
Table 3: Effects of this compound on Inflammatory Markers and Immune Cells
| IBD Model | Treatment | Effect on Cytokines | Effect on T-Cells | Reference |
| TNBS-induced colitis (Rats) | This compound | Suppressed IL-17; Increased IL-10 and IL-12.[18][19] | Enhanced Treg cell function and suppressed Th17 cells.[1] | Cui et al., 2016[1][18][19] |
| DSS-induced colitis (Mice) | Sodium this compound | Tendency to decrease plasma IFN-γ and IL-6; Trend to increase plasma IL-10.[16] | Not specified | Jourova et al., 2022[16] |
| In vitro (Macrophages) | n-butyrate | Down-regulated LPS-induced IL-6 and IL-12; No effect on TNF-α.[21] | Not applicable | Chang et al.[21] |
| Ex vivo (IBD biopsies) | 2 mM this compound | Suppressed TNF and IL-6 secretion by >50%.[7] | Not specified | Fultang et al.[7] |
Experimental Protocols
Induction of Colitis in Rodent Models
a) Dextran Sodium Sulfate (DSS)-Induced Colitis (Acute Model) This model is widely used to induce an acute colitis that mimics aspects of ulcerative colitis.
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Inducing Agent: DSS powder (molecular weight 36,000–50,000 Da).
-
Procedure:
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.[12][16][17]
-
Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.[16][17]
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
The control group receives regular drinking water.
-
b) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis This model induces a Th1-mediated immune response and is often used to model Crohn's disease.
-
Animals: Sprague-Dawley or Wistar rats are frequently used.
-
Inducing Agent: TNBS solution.
-
Procedure:
-
Anesthetize the rats.
-
Instill a solution of TNBS dissolved in ethanol (B145695) (e.g., 10 mg TNBS in 0.25 mL of 50% ethanol) intrarectally via a catheter inserted approximately 8 cm from the anus.
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
The control group typically receives a saline or 50% ethanol enema.
-
This compound Administration Protocols
a) Oral Administration (in Drinking Water)
-
Formulation: Prepare a 0.5% (w/v) sodium this compound solution in sterile drinking water.[16][17]
-
Procedure:
-
Provide the sodium this compound solution as the sole source of drinking water for the treatment group.
-
This can be done as a pre-treatment (e.g., for 1-2 weeks before DSS induction) and/or concurrently with the colitis-inducing agent.[16][17]
-
Replace the solution every 2-3 days to maintain freshness.
-
b) Rectal Administration (Enema)
-
Formulation: Prepare a 100 mM sodium this compound solution in saline.
-
Procedure:
-
Lightly anesthetize the animal.
-
Administer the this compound enema (e.g., 0.5-1.0 mL for rats) intrarectally using a soft catheter.
-
Hold the animal in a Trendelenburg-like position for a short period to prevent immediate expulsion.
-
Perform this procedure daily or as required by the study design.[20]
-
Assessment of Colitis Severity
a) Disease Activity Index (DAI) The DAI is a composite score based on clinical signs.
-
Scoring System (Example for Mice):
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
-
Calculation: DAI = (Combined score of weight loss + stool consistency + rectal bleeding) / 3.[14][15]
b) Histological Analysis
-
Procedure:
-
At the end of the experiment, euthanize the animals and excise the colon.
-
Measure the colon length (shortening is a sign of inflammation).[14][22]
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for severity of inflammation, depth of injury, and crypt damage.
-
c) Myeloperoxidase (MPO) Activity Assay MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration.
-
Procedure:
-
Homogenize a pre-weighed colonic tissue sample in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial MPO assay kit or a standard colorimetric method involving a substrate like o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance over time using a spectrophotometer.
-
Express MPO activity as units per gram of tissue.
-
Mandatory Visualizations
Signaling Pathways of this compound in Intestinal Homeostasis
Caption: this compound's anti-inflammatory mechanisms in IBD.
Experimental Workflow for Preclinical this compound Studies
Caption: General workflow for a preclinical IBD study using this compound.
References
- 1. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. articles.mercola.com [articles.mercola.com]
- 6. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A this compound-producing synbiotic mitigates intestinal inflammation in a murine colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A this compound‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral administration of sodium this compound attenuates inflammation and mucosal lesion in experimental acute ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium this compound's Antioxidant Effects Alleviate DSS-Induced Colitis in Rats | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 14. Sodium this compound Alleviates Mouse Colitis by Regulating Gut Microbiota Dysbiosis [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | this compound Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 17. This compound Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits interleukin-17 and generates Tregs to ameliorate colorectal colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 20. This compound enema therapy stimulates mucosal repair in experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Sodium this compound Alleviates Mouse Colitis by Regulating Gut Microbiota Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Metabolomics to Assess the Impact of Butyrate Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber, is a crucial molecule in maintaining host health. It serves as the primary energy source for colonocytes, possesses anti-inflammatory properties, and acts as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[1][2] Given its multifaceted roles, this compound supplementation is being explored as a therapeutic strategy for various conditions, including metabolic disorders and inflammatory diseases.[3][4] Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a powerful tool to elucidate the systemic and tissue-specific effects of this compound supplementation, identify biomarkers of response, and uncover its mechanisms of action.[2][5] This document provides detailed protocols and application notes for researchers employing metabolomics to study the impact of this compound.
Experimental Workflow Overview
The overall process involves careful experimental design, meticulous sample collection and preparation, robust instrumental analysis, and comprehensive data analysis to interpret the metabolic changes induced by this compound supplementation.
Caption: General experimental workflow for a metabolomics study on this compound.
Detailed Experimental Protocols
Protocol 1: Sample Collection and Preparation
Proper sample handling is critical to preserve the integrity of the metabolome.[6] All samples should be processed quickly and stored at -80°C to minimize metabolite degradation.[1][7]
A. Blood (Serum) Sample Collection [1]
-
Collect whole blood from fasting animals into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum), aliquot into cryogenic vials, and immediately snap-freeze in liquid nitrogen.
-
Store samples at -80°C until analysis. Note: To prevent the hydrolysis of this compound prodrugs like tributyrin (B1683025), an enzyme inhibitor such as phenylmethylsulfonyl fluoride (B91410) (PMSF) at a final concentration of 5 mM should be added to the blood immediately after collection.[8]
B. Fecal Sample Collection [7]
-
Collect fresh fecal pellets from individual animals.
-
Immediately snap-freeze the samples in liquid nitrogen.
-
Store samples at -80°C until processing.
C. Metabolite Extraction from Serum/Feces [7][9]
-
For serum, precipitate proteins by adding 4 volumes of ice-cold acetonitrile (B52724) or methanol.
-
For feces, homogenize a known weight of the sample (e.g., 10 mg/mL) in an extraction solvent (e.g., nano-pure water or methanol/water mixture).[10]
-
Vortex the mixture vigorously and incubate on ice or at 4°C to facilitate extraction.
-
Centrifuge at high speed (e.g., 21,000 x g) for 5-20 minutes at 4°C to pellet debris.[10]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile) before injection.[7]
Protocol 2: UPLC-MS/MS Metabolomic Analysis
Untargeted metabolomics is typically performed using high-resolution mass spectrometry coupled with liquid chromatography for robust separation and detection.[11]
A. Instrumentation
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY).[7]
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Plus Orbitrap).[1][7]
-
Ionization Source: Heated Electrospray Ionization (HESI), often operated in polarity-switching mode to detect a wider range of metabolites.[1][7]
B. Suggested LC-MS Parameters [1][7][12]
-
LC Separation:
-
Column: A reverse-phase column suitable for polar and non-polar metabolites (e.g., C18, HSS T3).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute metabolites over a 10-20 minute run.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS Detection:
-
Scan Range (m/z): 70-1000.
-
Resolution: 35,000 - 70,000.
-
Polarity: Positive and Negative switching mode.
-
Spray Voltage: 3.5 kV (positive), 2.8 kV (negative).[1]
-
Data Acquisition: Data-dependent MS/MS for fragmentation and metabolite identification.
-
Protocol 3: Data Processing and Analysis
-
Data Extraction: Use vendor-specific software or open-source tools (e.g., XCMS) to extract raw data, perform peak detection, and align chromatograms.[3]
-
Quantification & Normalization: Quantify peaks using the area-under-the-curve.[7] Normalize data to account for variations in sample amount or instrument response (e.g., using pooled quality control samples).[7]
-
Statistical Analysis:
-
Use univariate tests (e.g., Welch's two-sample t-test) with false discovery rate correction (e.g., Benjamini-Hochberg) to identify significantly altered metabolites.[1][7]
-
Employ multivariate analysis methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize group separation and identify metabolites driving the difference.[3][7]
-
-
Metabolite Identification: Identify metabolites by matching accurate mass, retention time, and MS/MS fragmentation patterns to online databases (e.g., HMDB, KEGG) and internal standard libraries.[5][13]
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways significantly impacted by this compound supplementation.[3][5]
Data Presentation: Expected Metabolomic Changes
This compound supplementation can induce significant changes in the host metabolome. The tables below summarize representative quantitative data from studies in different models.
Table 1: Altered Serum Metabolites in Long-Lived Individuals [1] (Data from a subgroup with elevated butyric acid derivatives compared to a metabolically stable group)
| Metabolite | Log2 Fold Change | Fold Change (Approx.) | q-value |
| L-Serine | 8.05 | >250x Increase | 1.26 x 10⁻⁸ |
| D-Galactose | 6.86 | 116x Increase | 8.87 x 10⁻⁷ |
| Butyric Acid | 6.24 | 75x Increase | 9.79 x 10⁻⁵ |
| Choline | 6.11 | ~69x Increase | 5.45 x 10⁻⁷ |
Table 2: Fecal Metabolite Changes in SOD1G93A Mice Post-Butyrate Treatment [7] (Number of significantly altered metabolites, p ≤ 0.05)
| Time Point | Total Altered Metabolites | Increased Metabolites | Decreased Metabolites |
| 7 Weeks | 107 | 64 | 43 |
| 14 Weeks | 81 | 32 | 49 |
Table 3: Serum Metabolite Changes in High-Fat Diet (HFD) Mice Post-Butyrate Treatment [3] (Comparison between this compound-treated HFD mice and control HFD mice)
| Comparison | Total Features Altered | Increased Metabolites | Decreased Metabolites |
| This compound vs. HFD | 4369 | 229 | 444 |
| Features met statistical criteria of p-value ≤ 0.05 and fold change ≥ 1.5. |
Key Signaling Pathways and Mechanisms
Metabolomics studies have revealed that this compound impacts several key cellular pathways. This compound is not just an energy source; it is also a potent signaling molecule.
1. Cellular Energy Metabolism: this compound is the preferred energy substrate for colonocytes. It enters the mitochondria, is converted to acetyl-CoA, and fuels the TCA cycle to produce ATP. In germ-free mice, the absence of microbial this compound leads to an energy-deprived state in colonocytes, with decreased expression of enzymes in β-oxidation and the TCA cycle.[2]
2. HDAC Inhibition and AMPK Activation: this compound is a well-known inhibitor of histone deacetylases (HDACs), leading to histone hyperacetylation and changes in gene expression.[2] Additionally, this compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activated AMPK can promote glucose uptake and fatty acid oxidation.
Caption: this compound's dual role as an HDAC inhibitor and AMPK activator.
3. Impact on Host Metabolic Pathways:
-
Lipid Metabolism: this compound supplementation has been shown to modulate the expression of key lipogenic enzymes like acetyl-CoA carboxylase (ACC) and stearoyl-CoA desaturase (SCD-1) via transcription factors such as SREBP-1c.[13][14] This can lead to changes in fatty acid synthesis and distribution.[5]
-
Pentose Phosphate Pathway (PPP): Studies in lactating goats have shown that this compound can activate the PPP in the liver, which is crucial for generating NADPH for fatty acid synthesis.[5][13]
-
Amino Acid Metabolism: Changes in amino acid metabolism, including the formation of gamma-glutamyl amino acids, have been observed following this compound administration, indicating shifts in protein metabolism and potential signaling roles.[7]
-
Inflammatory Pathways: Metabolomic profiling has revealed that this compound can enrich pathways involved in the biosynthesis of anti-inflammatory mediators, such as resolvins and lipoxins.[3]
Conclusion
Employing metabolomics to study this compound supplementation offers a holistic view of its physiological impact. This approach enables the identification of novel biomarkers, provides insights into its therapeutic mechanisms, and helps characterize its effects on host metabolism, from cellular energy regulation to systemic inflammatory responses. The protocols and data presented here serve as a guide for researchers aiming to leverage this powerful technology to understand and harness the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Microbiome and this compound Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves the Metabolic Disorder and Gut Microbiome Dysbiosis in Mice Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Reveals the Mechanism by Which Sodium this compound Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of tributyrin and its metabolite this compound in Wistar rat plasma samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Mass Spectrometry in Metabolomics - biocrates [biocrates.com]
- 12. mdpi.com [mdpi.com]
- 13. Metabolomics Reveals the Mechanism by Which Sodium this compound Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Butyrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium butyrate, a short-chain fatty acid produced by the gut microbiota, is a key modulator of the host immune system. It exerts its effects primarily as a histone deacetylase (HDAC) inhibitor and by activating specific G-protein-coupled receptors (GPCRs), influencing a wide range of immune cell functions.[1][2][3] Flow cytometry is an indispensable tool for dissecting the nuanced effects of this compound on various immune cell populations. These application notes provide detailed protocols and expected outcomes for the analysis of dendritic cells (DCs), macrophages, and T cells treated with this compound.
Effects of this compound on Immune Cell Phenotypes
This compound treatment leads to significant changes in the surface marker expression and functional profiles of key immune cells. The following tables summarize the quantitative changes observed in flow cytometry-based studies.
Dendritic Cell (DC) Maturation and Function
This compound generally inhibits the differentiation and maturation of monocyte-derived DCs.[4][5] This is characterized by the sustained expression of monocyte markers like CD14 and a reduction in the expression of maturation and co-stimulatory molecules.[4][5]
Table 1: Effect of this compound on Human Monocyte-Derived DC Surface Marker Expression [4]
| Marker | Treatment | Mean Percentage Positive Cells (± SEM) |
| CD83 | TNF-α + PGE2 | 49.4 ± 1.2% |
| TNF-α + PGE2 + this compound | 32.6 ± 0.9% | |
| CD86 | TNF-α + PGE2 | 26.3 ± 1.9% |
| TNF-α + PGE2 + this compound | 35.4 ± 1.8% | |
| HLA-DR | TNF-α + PGE2 | 50.2 ± 2.3% |
| TNF-α + PGE2 + this compound | 45.9 ± 2.3% |
Data from studies on human monocyte-derived dendritic cells.
Furthermore, this compound treatment of bone marrow-derived DCs (BM-DCs) stimulated with LPS has been shown to diminish the expression of CD40, CD80, and CD86.[6] Functionally, this compound-treated DCs exhibit a decreased capacity to produce IL-12 and an increased production of IL-23.[6]
Macrophage Polarization
This compound can modulate macrophage polarization, generally promoting an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype.[7]
Table 2: Effect of this compound on Rat Macrophage (RMa-bm) Polarization Markers [7]
| Marker | Treatment Group | Percentage of Positive Cells |
| CD86 (M1 marker) | LPS | Increased |
| LPS + this compound | Decreased | |
| CD80 (M1 marker) | LPS | Increased |
| LPS + this compound | Decreased | |
| CD64 (M1 marker) | LPS | Increased |
| LPS + this compound | Decreased | |
| CD16/32 (M1 marker) | LPS | Increased |
| LPS + this compound | Decreased | |
| CD206 (M2 marker) | IL-4 | Increased |
| IL-4 + this compound | Increased | |
| CD163 (M2 marker) | IL-4 | Increased |
| IL-4 + this compound | Increased |
Data derived from experiments on rat macrophages.
T Cell Differentiation and Function
This compound has a profound impact on T cell differentiation, notably promoting the generation of regulatory T cells (Tregs) while modulating the balance of T helper (Th) subsets.[1][8][9]
Table 3: Effect of this compound on T Cell Subsets
| T Cell Subset | Effect of this compound | Key Markers for Flow Cytometry |
| Regulatory T cells (Tregs) | Promotes differentiation and expansion.[1][8][9] | CD4, CD25, Foxp3 |
| Th1 cells | Can be suppressed or induced depending on concentration and context.[9][10] | CD4, IFN-γ |
| Th17 cells | Generally suppressed.[10][11][12] | CD4, IL-17A |
| Cytotoxic T Lymphocytes (CTLs) | Promotes IFN-γ and granzyme B expression.[12] | CD8, IFN-γ, Granzyme B |
Experimental Protocols
The following are detailed protocols for the treatment of immune cells with this compound and their subsequent analysis by flow cytometry.
Protocol 1: In Vitro this compound Treatment of Immune Cells
This protocol provides a general framework for treating isolated immune cells with sodium this compound.
Materials:
-
Sodium this compound (Sigma-Aldrich, or equivalent)
-
Complete RPMI-1640 or DMEM media (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Isolated immune cells (e.g., PBMCs, purified T cells, monocyte-derived DCs, or bone marrow-derived macrophages)
-
Cell culture plates (6, 12, or 24-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of sodium this compound (e.g., 1M in sterile water or PBS) and filter-sterilize.
-
Seed isolated immune cells in appropriate cell culture plates at a desired density (e.g., 1 x 10^6 cells/mL).
-
If applicable, stimulate the cells with appropriate stimuli (e.g., LPS for DCs and macrophages, anti-CD3/CD28 for T cells).
-
Add sodium this compound to the cell cultures at the desired final concentration. Concentrations typically range from 0.1 mM to 5 mM, with common concentrations being 0.5 mM and 1 mM.[6][7][11]
-
Incubate the cells for the desired period. Incubation times can range from 18 hours to 5 days, depending on the cell type and the specific effects being studied.[6][11]
-
Harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Staining for Surface Markers
This protocol is for staining cell surface markers on this compound-treated cells.
Materials:
-
FACS buffer (PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against markers of interest
-
Fc block (e.g., anti-CD16/32)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Harvest the this compound-treated and control cells and transfer them to a 96-well V-bottom plate.
-
Wash the cells twice with ice-cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cells in Fc block (diluted in FACS buffer) and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.[6]
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer. For viability, a viability dye can be added before acquisition.
-
Acquire the samples on a flow cytometer.
Protocol 3: Intracellular Staining for Cytokines and Transcription Factors
This protocol is for the intracellular staining of cytokines (e.g., IFN-γ, IL-17A, IL-10) and transcription factors (e.g., Foxp3).
Materials:
-
All materials from Protocol 2
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit (e.g., from eBioscience or BD Biosciences)
-
Fluorochrome-conjugated intracellular antibodies
Procedure:
-
For cytokine staining, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours before harvesting.[13]
-
Perform surface staining as described in Protocol 2.
-
After the final wash of the surface staining, resuspend the cells in a fixation buffer and incubate for 20-30 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated intracellular antibodies.
-
Incubate for 30-45 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound-treated immune cells.
This compound Signaling Pathways in Immune Cells
Caption: Key signaling pathways activated by this compound in immune cells.
References
- 1. articles.mercola.com [articles.mercola.com]
- 2. mdpi.com [mdpi.com]
- 3. The Immunomodulatory Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound affects differentiation, maturation and function of human monocyte-derived dendritic cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affects differentiation, maturation and function of human monocyte-derived dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases IL-23 production by stimulated dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Butyric Acid Ameliorates Myocardial Fibrosis by Regulating M1/M2 Polarization of Macrophages and Promoting Recovery of Mitochondrial Function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Microbial Metabolite this compound Induces Expression of Th1-Associated Factors in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiota Metabolite this compound Differentially Regulates Th1 and Th17 Cells’ Differentiation and Function in Induction of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of the effector function of CD8+ T cells by gut microbiota-derived metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Troubleshooting & Optimization
troubleshooting butyrate quantification variability in GC-MS analysis
Welcome to the technical support center for butyrate quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during analysis, ensuring accurate and reproducible results.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and step-by-step guides to address specific problems you may encounter during your GC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound quantification?
A1: Variability in this compound quantification can stem from several sources throughout the experimental workflow. Key factors include:
-
Sample Collection and Handling: Inadequate preservation of biological samples can lead to enzymatic activity that alters this compound levels.[1][2]
-
Sample Preparation: Inconsistent extraction efficiency, incomplete protein precipitation, and matrix effects can all introduce variability.[3][4]
-
Derivatization: The derivatization step is highly sensitive to moisture and can be a significant source of variability if not carefully controlled.[5] The choice of derivatization agent is also critical to avoid signal overlap with the analyte.[3]
-
GC-MS System Performance: Issues such as leaks in the system, a contaminated injector or column, or inconsistent instrument parameters can lead to fluctuating results.[6][7]
Q2: How can I minimize matrix effects in my samples?
A2: Matrix effects, where components of the sample other than the analyte of interest interfere with quantification, are a common challenge.[3][4] To minimize these effects:
-
Use an appropriate internal standard: A stable isotope-labeled internal standard, such as d7-butyric acid, is highly recommended as it behaves similarly to the analyte during sample preparation and analysis, thus compensating for matrix effects.[3][8]
-
Optimize sample cleanup: Employing efficient extraction and cleanup procedures can help remove interfering substances from the sample matrix.
-
Assess matrix effects: It is good practice to evaluate matrix effects during method development by comparing the response of the analyte in the matrix to the response in a clean solvent.[3][4]
Q3: What is the best internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, d7-butyric acid is a commonly used and effective internal standard.[3][8] It has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during extraction, derivatization, and chromatography, which helps to correct for variations in sample preparation and instrument response.[8]
Q4: Is derivatization necessary for this compound analysis by GC-MS?
A4: Not always. While derivatization to form more volatile and thermally stable esters (e.g., trimethylsilyl (B98337) esters) is a common approach to improve chromatographic peak shape and sensitivity, derivatization-free methods also exist.[3][5] These direct injection methods typically involve acidifying the sample to ensure this compound is in its volatile free-acid form.[3] The choice between derivatization and a derivatization-free method depends on the specific requirements of the assay, such as required sensitivity and the nature of the sample matrix.
Troubleshooting Guide: Specific Issues
Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)
-
Possible Cause: Active sites in the GC inlet liner or column.
-
Troubleshooting Steps:
-
Check the injector liner: The glass liner in the injector can become contaminated or have active sites. Replace it with a new, deactivated liner.
-
Column conditioning: The column may need to be conditioned at a high temperature to remove contaminants.
-
Column trimming: If the front end of the column is contaminated, trimming a small section (e.g., 10-15 cm) can restore peak shape.
-
Derivatization issues: Incomplete derivatization can lead to tailing peaks. Ensure your derivatization protocol is optimized and reagents are fresh.[5]
-
Issue 2: High Variability in Replicate Injections
-
Possible Cause: Leak in the injection system or inconsistent injection volume.
-
Troubleshooting Steps:
-
Check for leaks: Perform a leak check on the GC inlet, including the septum and column fittings.
-
Inspect the syringe: The autosampler syringe may be worn or dirty, leading to inconsistent injection volumes. Clean or replace the syringe.
-
Review injection parameters: Ensure the injection speed and volume are appropriate for your method.
-
Issue 3: Low Sensitivity or No Peak Detected
-
Possible Cause: Sample degradation, low analyte concentration, or instrument issues.
-
Troubleshooting Steps:
-
Verify sample integrity: Ensure samples were stored properly and that no degradation of this compound has occurred. For blood samples, the addition of an enzyme inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF) immediately after collection is crucial to prevent hydrolysis.[1][2]
-
Check instrument settings: Confirm that the mass spectrometer is tuned and operating in the correct acquisition mode (e.g., Selected Ion Monitoring - SIM for higher sensitivity).[3][4]
-
Evaluate extraction recovery: Perform a spike-and-recovery experiment to determine if the analyte is being lost during sample preparation.
-
Quantitative Data Summary
The following tables summarize typical performance data for this compound quantification by GC-MS as reported in the literature.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [3][5] |
| Recovery | 95% - 117% | [3] |
| Reproducibility (RSD) | 1% - 4.5% | [3] |
| Limit of Quantification (LOQ) | 1.0 µM | [1][2] |
Table 2: Intra- and Inter-Day Precision for this compound Quantification
| Assay Type | Coefficient of Variation (CV) | Reference |
| Intra-day | < 10% | [1][2] |
| Inter-day | < 10% | [1][2] |
Experimental Protocols
Protocol 1: Derivatization-Free GC-MS Analysis of this compound
This protocol is adapted from a method for the quantification of short-chain fatty acids (SCFAs) in various biological matrices.[3]
-
Sample Preparation:
-
Homogenize the biological sample (e.g., feces, tissue).
-
Add an internal standard mix (containing d7-butyric acid) to the homogenate.[3]
-
Extract SCFAs using ethanol.
-
Concentrate the extract by alkaline vacuum centrifugation.
-
-
Acidification:
-
Just before analysis, acidify the concentrated sample with succinic acid to convert this compound to its volatile free acid form.[3]
-
-
GC-MS Analysis:
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol involves derivatization to improve the volatility and thermal stability of this compound.
-
Sample Preparation and Extraction:
-
Follow the sample preparation and extraction steps as outlined in Protocol 1.
-
Ensure the extract is anhydrous before derivatization, as many derivatizing agents are moisture-sensitive.[5] This can be achieved by using a drying agent like sodium sulfate.
-
-
Derivatization:
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[5]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) to allow the reaction to complete.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Analyze using a suitable GC column and MS parameters, often in SIM mode for targeted quantification.
-
Visualizations
Caption: General experimental workflow for this compound quantification by GC-MS.
Caption: Troubleshooting decision tree for GC-MS this compound analysis variability.
References
- 1. Determination of tributyrin and its metabolite this compound in Wistar rat plasma samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Butyrate Stability in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of butyrate in cell culture media. This compound is a widely used histone deacetylase (HDAC) inhibitor for inducing cell cycle arrest, differentiation, and apoptosis. However, its instability in aqueous solutions can lead to inconsistent experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with sodium this compound inconsistent?
A1: Inconsistent results with sodium this compound are often due to its poor stability in aqueous cell culture media.[1][2][3][4] Sodium this compound can be metabolized by cells, leading to a decrease in its effective concentration over time.[3] It is recommended to prepare fresh sodium this compound solutions for each experiment to ensure consistent activity.[3]
Q2: How should I prepare and store sodium this compound stock solutions?
A2: While solid sodium this compound is stable for years at room temperature, its aqueous solutions are not recommended for storage longer than a day.[1][2][4] For longer-term storage, it is advisable to prepare stock solutions in an organic solvent like ethanol (B145695) and store them at -20°C.[5] However, for optimal results, preparing fresh aqueous solutions before each use is the best practice.
Q3: What are the signs of this compound degradation in my cell culture?
A3: A primary indicator of this compound degradation is a loss of its biological effect over time. For example, you might observe that cells initially show expected changes (e.g., growth arrest, morphological changes), but then resume normal growth after a few days in culture with the same media.[3] This is because the cells metabolize the this compound, reducing its concentration to sub-effective levels.[3]
Q4: Can I autoclave my sodium this compound solution?
A4: While the carbon backbone of this compound is heat-stable, it is generally recommended to sterilize this compound solutions by filtering them through a 0.22 µm filter rather than autoclaving.[6] This avoids any potential degradation or alteration of the compound.
Q5: Are there more stable alternatives to sodium this compound?
A5: Yes, several more stable alternatives are available. These include valproic acid, a structurally different HDAC inhibitor, and various this compound derivatives or prodrugs designed for increased stability and sustained release.[7] Examples of such derivatives include tributyrin (B1683025) and monobutyrin.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or loss of this compound effect over time | Degradation of sodium this compound in the aqueous culture medium. Cellular metabolism of this compound. | Prepare fresh sodium this compound solutions for each experiment.[3] Replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours). Consider using more stable alternatives like valproic acid or this compound prodrugs.[7] |
| Precipitation in the media upon adding this compound stock | The concentration of the organic solvent (e.g., ethanol) from the stock solution is too high in the final culture medium. The solubility limit of sodium this compound in the medium has been exceeded. | Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%). Prepare a more diluted stock solution or add the stock solution to the medium dropwise while gently mixing. |
| Changes in media pH after adding this compound | Butyric acid has a pKa of ~4.82. Changes in its concentration can affect the pH of the culture medium, which is typically buffered around pH 7.2-7.4.[10] | Monitor the pH of your culture medium after adding sodium this compound. If necessary, adjust the buffering capacity of your medium, for instance by using HEPES buffer. |
| Cell toxicity or unexpected morphological changes | The concentration of this compound may be too high for your specific cell line. The organic solvent used for the stock solution may be causing toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cells.[11] Always include a vehicle control (medium with the same concentration of the solvent) in your experiments. |
Data Presentation
Table 1: Solubility of Sodium this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 11.01 | 100 |
| PBS (pH 7.2) | ~10 | ~90 |
| Ethanol | ~5 | ~45 |
Data compiled from multiple sources.[1][2][12]
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Recommended Storage Temperature | Recommended Duration |
| Solid Sodium this compound | Room Temperature | ≥ 2-4 years[1][2] |
| Aqueous Solution (Water or PBS) | 4°C | Not recommended for more than one day[1][2][4] |
| Ethanol Stock Solution | -20°C | Generally more stable than aqueous solutions |
Experimental Protocols
Protocol 1: Preparation of Sodium this compound Stock Solution (1 M Aqueous)
Materials:
-
Sodium this compound powder
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh 110.09 mg of sodium this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile water or PBS to the tube.
-
Vortex the solution until the sodium this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Use this solution fresh for your experiments. It is not recommended to store this aqueous solution for more than one day at 4°C.[1][2][4]
Protocol 2: Stability Assessment of Sodium this compound in Cell Culture Media
This protocol outlines a method to determine the stability of sodium this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sodium this compound
-
Your specific cell culture medium (e.g., DMEM/F12)
-
Sterile tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase)
Procedure:
-
Prepare this compound-Spiked Media: Prepare a solution of sodium this compound in your cell culture medium at the desired final concentration.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the this compound-spiked media. This will serve as your baseline (100% concentration).
-
Incubation: Place the remaining this compound-spiked media in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated media.
-
Sample Storage: Store all collected samples at -80°C until analysis.
-
HPLC Analysis:
-
Data Analysis: Calculate the percentage of sodium this compound remaining at each time point relative to the T=0 sample.
Protocol 3: Preparation and Use of Valproic Acid as a Stable Alternative
Valproic acid is a stable alternative to sodium this compound for inhibiting HDACs.
Materials:
-
Valproic acid (sodium salt)
-
Sterile water or cell culture medium
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation: Valproic acid can be dissolved in sterile water to create a stock solution (e.g., 1 M).[15] For some applications, it can be directly dissolved in the cell culture medium.[16]
-
Storage: Aliquots of the stock solution can be stored at -20°C for up to 6 months.[17]
-
Cell Culture Application:
-
Thaw an aliquot of the valproic acid stock solution.
-
Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (typically in the range of 0.5-5 mM for CHO cells and up to 12 mM for HEK293 cells).[7][18]
-
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of this compound, acetate, and hydrogen metabolism in a thermophilic, anaerobic, this compound-degrading triculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103728389A - Method for determining butyric acid and sodium this compound by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 14. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium this compound - Google Patents [patents.google.com]
- 15. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Addition of valproic acid to CHO cell fed-batch cultures improves monoclonal antibody titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20090023186A1 - Use of valproic acid for enhancing production of recombinant proteins in mammalian cells - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Butyrate Supplements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with butyrate supplements, focusing on strategies to improve oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of sodium this compound?
Sodium this compound presents two main obstacles in oral formulation:
-
Unpleasant Odor and Taste: Pure sodium this compound has a strong, unpleasant odor, which can significantly impact patient compliance.[1]
-
Rapid Upper Gastrointestinal (GI) Absorption: When ingested in an unprotected form, sodium this compound is quickly absorbed in the stomach and small intestine, preventing it from reaching the colon, its primary site of action.[1]
Q2: What are the main strategies to overcome the poor oral bioavailability of this compound?
The leading strategies focus on protecting this compound during its transit through the upper GI tract to ensure its delivery to the colon. These include:
-
Microencapsulation: This technique involves coating sodium this compound particles with a protective layer, often a lipid or polymer matrix. This not only masks the unpleasant odor but also controls the release of this compound.[1]
-
Enteric Coating: This is a pH-sensitive polymer coating that is resistant to the acidic environment of the stomach. The coating dissolves in the more alkaline environment of the small intestine and colon, releasing the this compound where it is most effective.[1]
-
Prodrugs: These are chemically modified versions of this compound that are more stable and better absorbed. Once in the body, they are metabolized to release active this compound. A common example is tributyrin (B1683025), a triglyceride prodrug of this compound.[2] Another promising approach is the use of amino acid conjugates, such as O-butyryl-L-serine (SerBut), which can enhance systemic uptake.[3][4]
Q3: How does tributyrin work as a this compound prodrug?
Tributyrin is a triglyceride composed of a glycerol (B35011) backbone attached to three this compound molecules. This structure allows it to bypass the rapid metabolism that sodium this compound undergoes in the upper GI tract. Endogenous lipases in the small intestine and within cells cleave the ester bonds, releasing three molecules of butyric acid in a more sustained manner. This results in higher and more stable plasma concentrations of this compound compared to direct administration of this compound salts.[2]
Q4: What is O-butyryl-L-serine (SerBut) and what are its advantages?
O-butyryl-L-serine is a prodrug created by esterifying this compound to serine. This modification offers several advantages:
-
Odorless and Tasteless: The prodrug form is devoid of the unpleasant smell and taste of this compound.[3]
-
Enhanced Systemic Uptake: By utilizing amino acid transporters, SerBut can more effectively bypass metabolism in the gut and enter the bloodstream.[3][4]
-
Increased Bioavailability: Studies in mice have shown that oral delivery of SerBut results in significantly higher this compound levels in plasma and various organs compared to unconjugated sodium this compound.[5]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Levels in Plasma/Tissue Samples in Animal Studies
| Possible Cause | Troubleshooting Tip |
| Inefficient Hydrolysis of Prodrug (e.g., Tributyrin) | Ensure the animal model has sufficient lipase (B570770) activity. For in vitro studies, consider the lipase activity of the cell line or the addition of exogenous lipase.[2] |
| Suboptimal Dosing or Administration Route | Review published literature for appropriate dosage and administration routes. For oral gavage in mice with tributyrin, doses have ranged from 3.1 to 10.3 g/kg. Ensure accurate and consistent administration.[2] |
| Problems with Sample Collection and Processing | Collect blood or tissue samples at appropriate time points post-administration. Peak plasma concentrations of this compound after oral tributyrin in mice are typically observed between 15 and 60 minutes.[2] Use appropriate anticoagulants and enzyme inhibitors during sample processing to prevent this compound degradation. |
| Variability in Animal Responses | Standardize housing conditions, diet, and the source of animals to minimize inter-individual variability. Consider analyzing the gut microbiota composition, as it can influence lipase activity.[2] |
| Stress During Administration | Acclimate animals to the administration procedure (e.g., oral gavage) to minimize stress, which can affect GI function and drug metabolism.[2] |
Issue 2: Cytotoxicity or Unexpected Off-Target Effects in Cell Culture Experiments
| Possible Cause | Troubleshooting Tip |
| High Concentration of this compound or Prodrug | High concentrations of tributyrin (>10 mM) can be cytotoxic.[2] Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental goals. |
| Effects of the Prodrug Backbone (e.g., Glycerol from Tributyrin) | Include a control group treated with the backbone molecule alone (e.g., glycerol) to account for any effects on cellular metabolism or signaling.[2] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Humans
| Formulation | Dose of Butyric Acid | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL*min) | Reference |
| Sodium this compound | 786 mg | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | [6] |
| Lysine this compound | 786 mg | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | [6] |
| Tributyrin | 786 mg | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | [6] |
Data presented as Mean ± SD.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Enteric-Coated this compound Tablets
This protocol is adapted from the USP dissolution method for delayed-release dosage forms.
Materials:
-
USP Dissolution Apparatus 1 (baskets)
-
0.1 M Hydrochloric acid (HCl) solution
-
Phosphate (B84403) buffer solution (pH 6.8)
-
HPLC or other suitable analytical method for this compound quantification
Procedure:
-
Acid Stage (Simulated Gastric Fluid):
-
Place one tablet in each basket of the dissolution apparatus.
-
Immerse the baskets in 1000 mL of 0.1 M HCl solution maintained at 37°C ± 0.5°C.
-
Stir at 100 rpm for 120 minutes.
-
At the end of the 120-minute period, withdraw a sample of the medium for analysis to ensure minimal drug release.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Carefully remove the baskets from the acidic medium and blot any excess acid.
-
Transfer the baskets to vessels containing 900 mL of pH 6.8 phosphate buffer, pre-warmed to 37°C ± 0.5°C.
-
Continue stirring at 100 rpm for an additional 60 minutes (or as specified for the formulation).
-
Withdraw samples from the buffer solution at predetermined time points (e.g., 15, 30, 45, and 60 minutes) for this compound quantification.
-
-
Analysis:
-
Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound released at each time point.
-
Calculate the cumulative percentage of this compound released over time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound prodrugs.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with semipermeable inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer (pH 7.4)
-
Test compound (this compound prodrug) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²), indicating good integrity.[7]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport study in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: Quantification of this compound in Plasma by GC-MS
This is a simplified protocol for the analysis of short-chain fatty acids.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add a known amount of internal standard to a specific volume of plasma.
-
Acidify the sample by adding HCl to protonate the this compound.
-
Add MTBE to the sample, vortex vigorously to extract the this compound into the organic layer.
-
Centrifuge to separate the phases.
-
-
GC-MS Analysis:
-
Carefully transfer the organic (upper) layer containing the extracted this compound to a GC vial.
-
Inject the sample into the GC-MS system. Use a polar GC column suitable for short-chain fatty acid analysis.
-
-
Data Analysis:
-
Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.
-
Visualizations
Caption: this compound's dual signaling mechanisms.
Caption: Workflow for evaluating this compound formulations.
References
- 1. The this compound Challenge: A Guide to Odor Masking & Delivery [nutripartners.co]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A serine-conjugated this compound prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioCentury - this compound prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 6. Towards a Better Understanding of the Post-Gastric Behavior of Enteric-Coated Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing Microencapsulation for Colonic Butyrate Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microencapsulation of butyrate for targeted colonic delivery.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the microencapsulation of this compound.
Low Encapsulation Efficiency
Q1: My encapsulation efficiency for sodium this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency is a frequent challenge. The causes depend on the microencapsulation technique employed. Here’s a breakdown of potential issues and solutions:
-
For Spray Drying:
-
Inadequate Wall Material Selection: The chosen polymer may not effectively form a film around the this compound core. Consider using a combination of wall materials like maltodextrin (B1146171) and a protein (e.g., whey protein isolate) or a gum (e.g., gum arabic) to improve film-forming properties and stability.[1][2]
-
Suboptimal Spray Drying Parameters: Incorrect inlet and outlet temperatures can lead to poor microcapsule formation. High inlet temperatures might cause cracking of the microcapsule wall, while low temperatures can result in insufficient drying and sticky products.[3] Optimization of these parameters is crucial.[3]
-
Emulsion Instability: If you are spray drying an emulsion, its instability can lead to phase separation before or during atomization, resulting in poor encapsulation. Ensure your emulsion is stable by optimizing the homogenization process and the concentration of emulsifiers.[4][5]
-
-
For Complex Coacervation:
-
Incorrect Polymer Ratio and Concentration: The ratio of the two oppositely charged polymers (e.g., gelatin and gum arabic) and their total concentration are critical for efficient coacervate formation.[6] An imbalance can lead to incomplete wall formation.
-
pH and Temperature Out of Optimal Range: Coacervation is highly sensitive to pH and temperature. The pH must be adjusted to a point where both polymers have opposite charges to induce interaction. Temperature influences polymer solubility and interaction kinetics.[6]
-
Inadequate Cross-linking: Insufficient cross-linking of the coacervate wall can lead to leakage of the core material. Ensure proper concentration of the cross-linking agent (e.g., tannic acid) and adequate reaction time.[7]
-
Premature Release of this compound
Q2: My microcapsules release this compound too early in simulated gastric or intestinal fluid. How can I achieve better colonic targeting?
A2: Preventing premature release is key for effective colonic delivery.[8][9] Here are strategies to enhance targeted release:
-
pH-Sensitive Coatings: Employ enteric polymers that are insoluble at the low pH of the stomach but dissolve in the more alkaline environment of the colon.[9] Examples include Eudragit® polymers (anionic methacrylate (B99206) copolymers).[10]
-
Coating Thickness: The thickness of the coating material is a critical factor. A thicker coating can provide a longer lag time for release.[8] This needs to be optimized to prevent excretion of the intact microcapsule.
-
Double Encapsulation: A two-layered coating can offer enhanced protection. An inner layer can provide initial protection, while an outer layer can be designed for pH-triggered dissolution in the colon.
-
Matrix Encapsulation: Embedding this compound within a solid lipid or polymer matrix can slow down its diffusion and release. Materials like stearic acid or carnauba wax can be used.
Poor Particle Morphology and Size Distribution
Q3: The microcapsules I'm producing have irregular shapes, are agglomerated, or have a very wide size distribution. What can I do to improve their physical characteristics?
A3: The physical properties of microcapsules are crucial for their flowability, handling, and in vivo performance.
-
For Spray Drying:
-
Control of Drying Parameters: High outlet temperatures can cause particle shrinkage and surface irregularities. Adjusting the feed flow rate and atomization pressure can also influence particle size.[3]
-
Emulsion Droplet Size: The size of the droplets in the initial emulsion directly correlates with the final microcapsule size. Achieving a narrow droplet size distribution through optimized homogenization will result in more uniform microcapsules.[4]
-
-
For Complex Coacervation:
-
Stirring Speed: The agitation speed during the emulsification and coacervation steps is a key parameter in controlling the final particle size.[6][7] Higher stirring speeds generally lead to smaller particles.
-
Controlled Cooling Rate: For gelatin-based systems, a controlled and gradual cooling rate is necessary to ensure uniform gelation and solidification of the microcapsule wall.
-
Unpleasant Odor of this compound
Q4: The final microencapsulated product still has a strong, unpleasant this compound odor. How can I effectively mask it?
A4: The pungent odor of this compound is a significant challenge.[9] Effective microencapsulation is the primary solution.
-
High Encapsulation Efficiency: A higher encapsulation efficiency means less free this compound on the surface of the microcapsules, which is the main source of the odor. Focus on optimizing your encapsulation process to achieve efficiencies above 90%.
-
Wall Material Selection: Certain wall materials can act as better barriers to volatile compounds. Using dense, non-porous polymers can improve odor masking.
-
Secondary Coating: Applying a secondary coating layer can further seal in the this compound and reduce odor.
-
Use of Tributyrin (B1683025): As an alternative, tributyrin, a triglyceride of butyric acid, can be encapsulated. It is less volatile and can be hydrolyzed by lipases in the intestine to release this compound.[11][12]
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the most common techniques for microencapsulating this compound for colonic delivery?
A5: The most frequently employed and studied techniques include:
-
Spray Drying: This is a cost-effective and scalable method where an emulsion or suspension containing this compound and a wall material is atomized into a hot air stream to produce dry microparticles.[1][3]
-
Complex Coacervation: This technique involves the interaction of two oppositely charged polymers in a solution to form a polymer-rich phase (coacervate) that encapsulates the core material.[6][13][14] It often results in high encapsulation efficiency.[14]
-
Emulsion-Based Methods: These involve creating an emulsion (oil-in-water or water-in-oil) where this compound is dissolved in one phase and then encapsulated by solidifying the surrounding phase.
Q6: Which analytical methods are essential for characterizing this compound microcapsules?
A6: A thorough characterization is crucial to ensure the quality and performance of the microcapsules. Key methods include:
-
Morphology and Particle Size Analysis: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and shape of the microcapsules.[13] Particle size analyzers are used to determine the size distribution.
-
Encapsulation Efficiency and Loading Capacity: These are determined by quantifying the amount of encapsulated this compound versus the total amount used. This often involves solvent extraction of the encapsulated this compound followed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
In Vitro Release Studies: These studies simulate the conditions of the gastrointestinal tract (e.g., simulated gastric fluid and simulated intestinal fluid) to assess the release profile of this compound from the microcapsules over time.[11]
-
Fourier Transform Infrared Spectroscopy (FT-IR): This technique is used to confirm the presence of both the core (this compound) and wall materials in the microcapsules and to check for any chemical interactions between them.[13]
Q7: How does microencapsulated this compound exert its effects in the colon?
A7: Once released in the colon, this compound serves as the primary energy source for colonocytes (the epithelial cells of the colon).[9] It has several beneficial effects, including:
-
Anti-inflammatory Properties: this compound can inhibit histone deacetylases (HDACs), leading to the modulation of gene expression involved in inflammatory pathways.[15]
-
Enhancement of Gut Barrier Function: It promotes the expression of tight junction proteins, which helps to maintain the integrity of the intestinal barrier.[15]
-
Modulation of Gut Microbiota: The introduction of this compound can influence the composition and activity of the gut microbiota.[16][17][18]
-
Regulation of Cell Proliferation and Differentiation: this compound plays a role in maintaining a healthy colonic epithelium by regulating cell cycles.
Section 3: Data Presentation
Table 1: Comparison of Microencapsulation Techniques for this compound
| Technique | Typical Wall Materials | Advantages | Disadvantages | Typical Encapsulation Efficiency (%) |
| Spray Drying | Maltodextrin, Whey Protein, Gum Arabic, Starch | Cost-effective, Scalable, Continuous process | High temperatures can degrade sensitive materials, Potential for surface this compound | 70-95%[1][2] |
| Complex Coacervation | Gelatin, Gum Arabic, Chitosan, Alginate | High encapsulation efficiency, Good control over release | Multi-step process, Sensitive to pH and temperature | Up to 99%[13][14] |
| Emulsion/Solvent Evaporation | PLGA, Ethylcellulose, Stearic Acid | Good for controlled release, Can encapsulate hydrophilic and hydrophobic compounds | Use of organic solvents, Potential for residual solvents | 60-90% |
Table 2: Troubleshooting Summary for Low Encapsulation Efficiency
| Technique | Potential Cause | Recommended Solution |
| Spray Drying | Poor film formation by wall material | Use a combination of wall materials (e.g., maltodextrin + whey protein). |
| Unstable initial emulsion | Optimize homogenization parameters and emulsifier concentration. | |
| Inappropriate drying temperatures | Optimize inlet and outlet air temperatures.[3] | |
| Complex Coacervation | Incorrect polymer ratio or concentration | Systematically vary the polymer ratio and total polymer concentration. |
| Suboptimal pH | Carefully adjust the pH to the isoelectric point of the polymer system. | |
| Insufficient cross-linking | Increase cross-linker concentration or reaction time. |
Section 4: Experimental Protocols
Protocol: Microencapsulation of Sodium this compound using Spray Drying
-
Preparation of the Emulsion:
-
Dissolve the wall materials (e.g., 20% w/v maltodextrin and 5% w/v whey protein isolate) in deionized water at 40-50°C with continuous stirring until fully hydrated.
-
Add sodium this compound to the wall material solution at the desired core-to-wall ratio (e.g., 1:4).
-
Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form a stable oil-in-water emulsion.
-
-
Spray Drying Process:
-
Preheat the spray dryer to the desired inlet temperature (e.g., 160-180°C).[3]
-
Set the feed pump to a constant flow rate (e.g., 5 mL/min).
-
Set the atomization pressure to the desired level.
-
Feed the emulsion into the spray dryer.
-
Collect the dried microcapsules from the collection chamber. The outlet temperature should typically be in the range of 80-100°C.[3]
-
-
Post-Processing:
-
Store the collected microcapsules in an airtight container at a low temperature and humidity to prevent degradation.
-
Protocol: Microencapsulation of Sodium this compound using Complex Coacervation
-
Preparation of Polymer and Core Solutions:
-
Prepare a 2% (w/v) solution of gelatin (Type A) in deionized water at 50°C.
-
Prepare a 2% (w/v) solution of gum arabic in deionized water at room temperature.
-
Prepare an aqueous solution of sodium this compound.
-
-
Emulsification:
-
Add the sodium this compound solution to the gelatin solution.
-
Homogenize the mixture to form an emulsion.
-
-
Coacervation:
-
Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring continuously.
-
Adjust the pH of the mixture to approximately 4.0 using a dilute acid (e.g., 0.1 M HCl) to induce coacervation.
-
Continue stirring for 30 minutes.
-
-
Solidification and Cross-linking:
-
Cool the mixture to 10°C in an ice bath to allow the gelatin to gel.
-
Add a cross-linking agent (e.g., 0.5% w/v tannic acid) and stir for another 3 hours.
-
-
Washing and Drying:
-
Wash the microcapsules with deionized water to remove unreacted materials.
-
Collect the microcapsules by filtration or centrifugation.
-
Freeze-dry the microcapsules to obtain a free-flowing powder.
-
Section 5: Visualizations
Caption: Workflow for this compound microencapsulation by spray drying.
Caption: Troubleshooting logic for low encapsulation efficiency.
Caption: Simplified signaling pathways of this compound in colonocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A new oral formulation for the release of sodium this compound in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Effects of Microencapsulated Sodium this compound, Probiotics and Short Chain Fructooligosaccharides in Patients with Irritable Bowel Syndrome: A Study Protocol of a Randomized Double-Blind Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Encapsulation of tributyrin by gamma-cyclodextrin: Complexation, spray drying, and in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation Process Optimization, Characterization and Antimicrobial Properties of Sodium this compound Microcapsules [xdspkj.ijournals.cn]
- 14. researchgate.net [researchgate.net]
- 15. Use of Sodium this compound and Its Microencapsulated Forms in Intestinal Diseases-Current Clinical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micro-encapsulated and colonic-release sodium this compound modulates gut microbiota and improves abdominal pain in patients with symptomatic uncomplicated diverticular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbiota changes induced by microencapsulated sodium this compound in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Micro-encapsulated and colonic-release sodium this compound modulates gut microbiota and improves abdominal pain in patients with symptomatic uncomplicated diverticular disease [frontiersin.org]
challenges in accurately measuring intracellular butyrate levels
Welcome to the technical support center for the accurate measurement of intracellular butyrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this pivotal short-chain fatty acid (SCFA). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is measuring intracellular this compound challenging?
Accurately measuring intracellular this compound is difficult due to several factors. This compound is a small, volatile molecule present at low concentrations within the cell, making it susceptible to loss during sample preparation. Furthermore, rapid cellular metabolism can alter this compound levels post-harvest unless enzymatic activity is immediately stopped, a process known as quenching.[1] The choice of analytical method also presents challenges, as techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) require specific, often complex, sample derivatization steps to improve detection and separation.[2]
Q2: What is the primary mechanism of action for this compound within a cell?
This compound's best-known intracellular function is the inhibition of histone deacetylase (HDAC) enzymes.[3][4] By inhibiting HDACs, this compound prevents the removal of acetyl groups from histone proteins. This leads to a state of histone hyperacetylation, which relaxes the chromatin structure, making DNA more accessible for transcription.[3][5] This epigenetic modification ultimately alters the expression of a subset of genes (around 2%) that regulate critical cellular processes like cell proliferation, differentiation, and apoptosis.[3]
Q3: Which analytical method is best for quantifying intracellular this compound?
The "best" method depends on the specific requirements of the experiment, such as required sensitivity, available equipment, and sample throughput. GC-MS and LC-MS/MS are the most common and powerful techniques.
-
GC-MS offers high sensitivity and is excellent for volatile compounds but typically requires derivatization to improve this compound's chromatographic properties.
-
LC-MS/MS is also highly sensitive and specific, and while some methods require derivatization, others have been developed for direct analysis, simplifying sample preparation.[6] It is particularly useful for analyzing a wide range of metabolites simultaneously.[7]
Q4: What are typical intracellular this compound concentrations?
Intracellular this compound concentrations can vary significantly based on the cell type, extracellular environment, and metabolic state. In the colon, where this compound is produced by microbial fermentation, colonocytes are exposed to millimolar (mM) concentrations.[8] However, in other tissues or in cell culture models, intracellular levels can be much lower, often in the micromolar (µM) range, approaching the detection limits of some analytical methods.[9][10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No this compound Signal Detected
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis/Extraction | Your protocol may not be effectively breaking open the cells to release the this compound. Ensure your lysis buffer is appropriate for your cell type and consider mechanical disruption methods like sonication or bead beating in addition to chemical lysis.[1] |
| Loss of Volatile this compound | This compound can evaporate during sample preparation. Keep samples on ice or at -80°C whenever possible. Minimize the duration of any heating steps and ensure all tubes are securely capped. |
| Incomplete Quenching of Metabolism | Cellular enzymes can consume this compound after harvesting. Quenching metabolism is a critical step.[1] A common method is to rapidly wash cells with a cold quenching solution, such as 60% methanol (B129727) at -40°C.[1] |
| Poor Derivatization Efficiency (GC/LC-MS) | If using a derivatization-based method, the reaction may be incomplete. Optimize reaction time, temperature, and reagent concentration. Ensure your sample is completely dry before adding derivatization agents, as water can interfere with the reaction. |
| Instrument Sensitivity | The this compound concentration in your sample may be below the instrument's limit of detection (LOD).[11][12] Confirm your instrument's performance with a standard curve. Consider pre-concentrating your sample or using a more sensitive analytical method. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC Inlet or Column | This compound is a polar, acidic compound that can interact with active sites in the GC system, causing peak tailing.[13] Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trim the first few centimeters of the column to remove accumulated non-volatile residues.[13] |
| Column Overload | Injecting too much sample can lead to peak fronting.[13] Dilute your sample or reduce the injection volume. |
| Inappropriate Mobile Phase (LC-MS) | The pH and composition of the mobile phase are crucial for good peak shape in LC. For an acidic analyte like this compound, a mobile phase with a low pH (e.g., containing formic acid) is typically required to ensure it is in its neutral, protonated form. |
| Sample Matrix Effects | Other molecules extracted from the cell can interfere with the chromatography.[14] Improve your sample cleanup procedure. Solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering substances.[15] |
Quantitative Data Summary
The performance of analytical methods varies. The following table summarizes typical detection limits for common techniques used to quantify this compound.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Notes |
| LC-MS/MS (Derivatized) | 40 nM[9][16] | 160 nM - 310 nM[9][16] | Derivatization with aniline (B41778) improves sensitivity and chromatographic retention. |
| LC-MS/MS (Direct) | ~1 µM[6] | - | Direct injection without derivatization is faster but may be less sensitive.[6] |
| GC-MS (Derivatized) | 0.067 µM[17] | 12.67 µM - 28.06 µM[18] | Derivatization (e.g., with BSTFA) is standard. LOQ can vary significantly based on the matrix.[17][18] |
| HPLC (Ion Exclusion) | - | 0.2 mg/L (~2.27 µM)[19] | Less sensitive than MS-based methods but robust and cost-effective.[19] |
Diagrams & Workflows
This compound Signaling Pathway
This compound freely enters the cell and inhibits histone deacetylases (HDACs). This increases histone acetylation, leading to a more open chromatin structure and altered transcription of target genes involved in cell cycle arrest and apoptosis.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation.
General Experimental Workflow
This diagram outlines the critical steps for quantifying intracellular this compound, from sample collection to data analysis. Each step presents a potential source of error that must be carefully controlled.
Caption: Key steps for measuring intracellular this compound.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol provides a general framework for the quantification of intracellular this compound from cultured cells using liquid-liquid extraction and LC-MS/MS analysis. Note: This is a template and must be optimized for your specific cell line and equipment.
Materials:
-
Cultured cells in multi-well plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Solution: 60% Methanol in water, cooled to -40°C
-
Internal Standard (IS) Spiking Solution: this compound-13C4 or similar stable isotope-labeled standard in water.
-
Extraction Solvent: Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Acidifying Agent: Concentrated phosphoric acid or HCl
-
Phase Transfer Agent: 1M NaOH
-
LC-MS grade water and acetonitrile
-
LC-MS grade formic acid
Procedure:
-
Cell Harvesting:
-
Aspirate cell culture medium from wells.
-
Immediately wash cells twice with 1 mL of ice-cold PBS to remove extracellular this compound. Perform this step quickly on ice.
-
-
Metabolic Quenching:
-
Immediately after the final PBS wash, add 500 µL of pre-chilled (-40°C) quenching solution to each well.
-
Incubate the plate at -20°C for 15 minutes to ensure complete metabolic arrest.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the quenching solution using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sonicate the suspension on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF) to ensure complete cell lysis.
-
-
Internal Standard Spiking:
-
Add a known amount of the Internal Standard Spiking Solution to each sample. This will be used to correct for analyte loss during extraction and for variations in instrument response.
-
-
Liquid-Liquid Extraction:
-
Acidify the lysate by adding 5 µL of concentrated phosphoric acid to protonate the this compound, making it less water-soluble.[15] Vortex briefly.
-
Add 1 mL of diethyl ether to the tube.
-
Vortex vigorously for 1 minute to extract this compound into the organic phase.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the top organic layer (containing this compound) to a new tube.
-
-
Back-Extraction (Optional but Recommended for Cleanup):
-
Add 100 µL of 1M NaOH to the collected ether phase. Vortex for 30 seconds. This deprotonates this compound, moving it into the small aqueous NaOH phase and leaving many non-polar impurities behind in the ether.[15]
-
Centrifuge again to separate phases.
-
Carefully collect the lower aqueous layer and transfer it to an autosampler vial.
-
Re-acidify the sample by adding 2 µL of concentrated phosphoric acid.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Run a suitable gradient from low to high organic phase to elute the this compound.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. Set up transitions for both endogenous this compound and the stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound standard spiked with the same amount of internal standard as the samples.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in your samples by interpolating their peak area ratios onto the standard curve. Normalize the final concentration to the cell number or total protein content of the original sample.
-
References
- 1. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiome metabolite quantification methods enabling insights into human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonophore activity of short‐chain fatty acids induces their intracellular accumulation and acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired this compound absorption in the proximal colon, low serum this compound and diminished central effects of this compound on blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Short Chain Fatty Acids (acetate, this compound, propionate) in human blood with ion exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butyrate Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal responses to butyrate treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo this compound experiments, offering potential causes and solutions to enhance experimental consistency and reproducibility.
Issue 1: High Variability in Animal Responses to this compound Treatment
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Gut Microbiota Composition | 1. Acclimatize animals: Allow for a sufficient acclimatization period (at least 2 weeks) in a controlled environment before starting the experiment.[1] 2. Standardize diet: Use a consistent, defined diet for all animals throughout the study. Dietary fiber content significantly impacts endogenous this compound production.[2] 3. Co-house or use litter from a single source: This can help normalize the gut microbiota among experimental animals. 4. Characterize baseline microbiota: Consider performing 16S rRNA sequencing on fecal samples before the experiment to identify and account for initial differences in gut microbial communities.[3] | The composition of the gut microbiota is a primary factor in this compound metabolism and can vary significantly between individual animals, leading to different responses.[3][4] |
| Variable this compound Bioavailability | 1. Select an appropriate administration route: Oral gavage, supplementation in drinking water or feed, and intraperitoneal injections are common methods. The choice can impact absorption and systemic exposure.[1][5] 2. Use a suitable vehicle: Ensure this compound is fully dissolved and stable in the chosen vehicle. Include a vehicle-only control group.[6] 3. Standardize administration time: Administer this compound at the same time each day to minimize circadian variations in metabolism.[7] | The method and timing of this compound delivery can affect its concentration at the target site, contributing to response variability. |
| Host-Specific Factors | 1. Use genetically similar animals: Employing inbred strains can reduce genetic variability.[8] 2. Standardize age and sex: Use animals of the same age and sex, as these factors can influence metabolism and physiology. 3. Control for stress: Minimize animal stress through proper handling and housing conditions, as stress can alter gut motility and the gut microbiome.[6][7] | Genetic background, age, sex, and stress levels can all contribute to individual differences in drug response. |
| Inconsistent Experimental Procedures | 1. Standardize all procedures: Ensure all experimental manipulations, such as injections and sample collection, are performed consistently by trained personnel.[9] 2. Randomize animal allocation: Randomly assign animals to treatment groups to avoid systematic bias.[10] 3. Blind the experiment: Whenever possible, the individuals administering treatments and assessing outcomes should be unaware of the group assignments. | Lack of standardization and potential bias in experimental procedures are significant sources of variability.[9] |
Issue 2: Unexpected or Adverse Effects of this compound Treatment
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Dosage | 1. Conduct a dose-response study: Perform a pilot study with a range of doses to determine the optimal concentration for the desired effect without causing toxicity.[8] 2. Review literature for appropriate dose ranges: Doses in animal studies can vary widely, from 100 mg/kg to 5 g/kg per day, depending on the administration route and research question.[1][11][12] | The effects of this compound can be dose-dependent, and excessively high doses may lead to unexpected outcomes or toxicity.[13] |
| Route of Administration | 1. Consider the target tissue: For localized gut effects, oral administration or enemas may be most appropriate. For systemic effects, intraperitoneal injection might be more suitable.[1] 2. Evaluate different administration methods: The choice of oral gavage versus supplementation in feed or water can impact intake and stress levels.[5] | The route of administration determines the initial site of absorption and distribution of this compound, which can influence its biological effects.[14] |
| Interaction with Diet | 1. Define and report the diet: The composition of the diet, particularly the fiber content, can interact with exogenously supplied this compound. 2. Consider the metabolic state of the animals: Fasting or feeding status at the time of administration can alter this compound absorption and metabolism.[6] | The host's diet and metabolic state can influence the physiological context in which this compound acts. |
Frequently Asked Questions (FAQs)
Q1: What are the common routes of this compound administration in animal studies, and what are their pros and cons?
| Route of Administration | Pros | Cons |
| Oral Gavage | - Precise dosing.[6] - Ensures complete delivery of the intended dose. | - Can induce stress, which may affect physiological responses.[6] - Labor-intensive. |
| Supplementation in Drinking Water | - Less stressful for the animals.[5] - Easy to administer to a large number of animals. | - Dosing can be imprecise due to variations in water intake. - Stability of this compound in water over time should be considered. |
| Supplementation in Feed | - Less stressful for the animals.[12] - Mimics a more natural route of exposure. | - Dosing can be imprecise due to variations in food intake. - May alter the palatability of the feed, affecting consumption. |
| Intraperitoneal (IP) Injection | - Bypasses the upper gastrointestinal tract, leading to direct systemic exposure.[1] - Precise dosing. | - Invasive and can cause stress. - Does not mimic the natural route of this compound exposure in the gut. |
| Intrarectal Administration (Enema) | - Delivers this compound directly to the colon.[1] - Useful for studying localized effects in the distal gut. | - Can be stressful and technically challenging. - May not be suitable for long-term studies. |
Q2: What are typical dosages of sodium this compound used in mouse and rat studies?
The dosage of sodium this compound can vary significantly depending on the study's objective, the animal model, and the route of administration. The following table summarizes dosages from several studies.
| Animal Model | Dosage | Route of Administration | Key Findings/Objective | Reference |
| C57BL/6J Mice | 5% (w/w) in high-fat diet (approx. 5 g/kg/day) | Diet | Prevented and treated diet-induced insulin (B600854) resistance and obesity. | [12] |
| Wistar Rats | 100 mg/kg body weight | Oral, IP, or Intrarectal | Investigated the effect on acetic acid-induced ulcerative colitis. | [1] |
| C57BL/6J Mice | 0.6 g/kg body weight | Gavage | Protected against non-alcoholic steatohepatitis by improving gut barrier function. | [15] |
| C57BL/6J Mice | 160 mg/kg and 320 mg/kg | Gavage | Reduced binge-like alcohol consumption. | [5] |
| C57BL/6J Mice | 80 mM and 100 mM | Enema | Reduced intestinal inflammation in a model of colitis. | [13] |
Q3: How can I minimize the impact of the gut microbiota on the variability of my results?
To minimize variability stemming from the gut microbiota, consider the following strategies:
-
Source animals from a single, reputable vendor to ensure a more consistent initial microbiome.
-
Acclimatize animals for at least two weeks upon arrival to allow their microbiota to stabilize in the new environment.[1]
-
Use a standardized, purified diet to provide consistent substrates for microbial fermentation.
-
House animals in a controlled environment with consistent temperature, humidity, and light-dark cycles.[7]
-
Consider co-housing or transferring bedding between cages to help normalize the gut microbiota across different cages.
-
If feasible, perform a baseline analysis of the gut microbiota to identify any significant differences between experimental groups before the intervention.[3]
Experimental Protocols
Protocol: Oral Gavage of Sodium this compound in Mice
-
Preparation of this compound Solution:
-
Dissolve sodium this compound in sterile saline or purified water to the desired concentration. For example, to achieve a dose of 200 mg/kg in a 25g mouse with a gavage volume of 0.2 mL, the concentration would be 25 mg/mL.
-
Ensure the solution is well-mixed and at room temperature before administration.
-
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle to prevent injury.
-
Insert the needle into the side of the mouth and gently advance it along the esophagus into the stomach.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress or injury after the procedure.
-
Signaling Pathways and Visualizations
This compound exerts its effects through multiple signaling pathways. A primary mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression.[16][17] this compound also interacts with G-protein coupled receptors (GPCRs) and can modulate key inflammatory and metabolic pathways such as NF-κB, PI3K/Akt, and STAT signaling.[16][18]
This compound's Main Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for a this compound Treatment Study
Caption: A standardized workflow for in vivo this compound studies.
Troubleshooting Logic for High Variability
References
- 1. Intraperitoneal administration of this compound prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Responses to this compound Supplementation in LF- and HF-Fed Mice Are Cohort-Dependent and Associated with Changes in Composition and Function of the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound producers, “The Sentinel of Gut”: Their intestinal significance with and beyond this compound, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
- 7. 5 Key Factors for Reliable Animal Behavior Studies | Amuza Inc [amuzainc.com]
- 8. Methods to Reduce Animal Numbers | Office of the Vice President for Research [ovpr.uchc.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 11. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Improves Insulin Sensitivity and Increases Energy Expenditure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound Protects Mice Against Methionine–Choline-Deficient Diet-Induced Non-alcoholic Steatohepatitis by Improving Gut Barrier Function, Attenuating Inflammation and Reducing Endotoxin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Intestinal Microbial–Elaborated this compound on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Intestinal Microbial⁻Elaborated this compound on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Immunomodulatory Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing interference in colorimetric butyrate assays
Welcome to the Technical Support Center for colorimetric butyrate assays. This resource is designed to help researchers, scientists, and drug development professionals identify and minimize interference in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric this compound assay?
Colorimetric this compound assays are typically based on one of two principles:
-
Chemical Method: This method involves the conversion of butyric acid into its copper salt. The copper this compound is then extracted into an organic solvent, such as chloroform, which imparts a blue color to the solvent layer. The intensity of this blue color is proportional to the this compound concentration.[1][2]
-
Enzymatic Method: In this approach, an enzyme, such as β-hydroxythis compound dehydrogenase, catalyzes the oxidation of this compound (or a related compound like β-hydroxythis compound). This reaction produces a product that can react with a colorimetric probe to generate a colored product. The absorbance of this product, typically measured around 450 nm, is directly proportional to the this compound concentration in the sample.[3][4]
Q2: My sample contains other short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596). Will these interfere with my this compound measurement?
Cross-reactivity with other SCFAs is a critical consideration and depends on the specific assay being used.
-
Chemical Assays: The specificity of chemical methods based on copper salt formation can be limited. While the extraction properties of copper this compound are somewhat distinct, other SCFAs can also form copper salts and may be co-extracted, leading to an overestimation of the this compound concentration. The degree of interference will depend on the relative concentrations of the different SCFAs in your sample.
-
Enzymatic Assays: The specificity of enzymatic assays is determined by the enzyme used. Some enzymes may exhibit cross-reactivity with other SCFAs. For example, while this compound kinase has a high affinity for this compound, it may also react with propionate and valerate (B167501) to some extent. It is crucial to consult the manufacturer's data for the specific kit you are using to understand its cross-reactivity profile. This compound esterase-based probes have been developed for more specific detection of this compound-producing bacteria.[5]
Q3: I am working with complex samples like cell culture media or fecal extracts. What are the common sources of interference?
Complex samples can introduce a variety of interfering substances.
-
Cell Culture Media: Components such as phenol (B47542) red (a pH indicator), vitamins, and amino acids can interfere with colorimetric readings by either absorbing light at the detection wavelength or reacting with the assay reagents.
-
Fecal Extracts: These samples are particularly challenging due to the presence of a complex mixture of undigested food components, bacterial products, and various metabolites. Hemoglobin and its metabolites from occult blood can have peroxidase activity that interferes with some colorimetric reactions.[6] Additionally, the inherent color of the fecal extract can contribute to high background absorbance.
-
Plasma/Serum Samples: High concentrations of proteins in plasma and serum can interfere with the assay by binding to this compound or assay reagents. Therefore, deproteinization is a crucial step for these sample types.
Q4: How can I minimize interference from my sample matrix?
Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: Diluting your sample can often reduce the concentration of interfering substances to a level where they no longer significantly impact the assay. However, ensure that the this compound concentration in the diluted sample remains within the detection range of the assay.
-
Sample Cleanup: For highly complex samples, a cleanup step may be necessary. This can include:
-
Deproteinization: For plasma or serum, precipitation of proteins using agents like trichloroacetic acid (TCA), perchloric acid (PCA), or acetonitrile (B52724) is a common practice.[7][8][9] It is important to neutralize the sample after acid precipitation.[7]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from other components in the sample matrix.
-
Filtration: Using spin filters with a molecular weight cut-off (e.g., 10 kDa) can remove larger molecules like proteins.[4]
-
-
Use of a Sample Blank: Preparing a blank sample that contains all the components of your sample matrix except for this compound can help to correct for background absorbance.
Troubleshooting Guide
Below are common problems encountered during colorimetric this compound assays, along with their potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | Contaminated reagents or water. | Use fresh, high-purity reagents and ultrapure water for all solutions. |
| Insufficient washing between steps (in ELISA-type formats). | Increase the number and volume of wash steps. Ensure complete aspiration of wash buffer. | |
| Inherent color of the sample. | Prepare a sample blank by omitting a key reaction component (e.g., the enzyme) to measure and subtract the background absorbance. | |
| Non-specific binding of assay components. | Optimize blocking steps (for solid-phase assays) and consider adding a mild detergent to wash buffers. | |
| Low or No Signal | Inactive enzyme or degraded reagents. | Check the expiration dates of all kit components. Ensure proper storage conditions (e.g., -20°C for enzymes, protected from light).[4] |
| Incorrect assay buffer pH. | Verify the pH of your assay buffer. Enzyme activity is highly pH-dependent. | |
| Presence of enzyme inhibitors in the sample. | Consider a sample cleanup step to remove potential inhibitors. | |
| This compound concentration is below the detection limit. | Concentrate your sample or use a more sensitive assay. | |
| Inconsistent Readings (Poor Reproducibility) | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells. |
| Temperature fluctuations during incubation. | Ensure all incubation steps are performed at the recommended temperature and for the specified duration. | |
| Incomplete mixing of reagents. | Gently mix the plate after adding reagents. | |
| Bubbles in wells. | Inspect wells for bubbles before reading the plate and remove them if present. | |
| Non-linear Standard Curve | Incorrect preparation of standards. | Prepare fresh standards for each assay. Ensure accurate serial dilutions. |
| Saturation of the signal at high concentrations. | Extend the standard curve with lower concentrations or dilute samples that fall in the non-linear range. | |
| Substrate depletion at high this compound concentrations. | If using an enzymatic assay, ensure the substrate is not the limiting reagent. |
Experimental Protocols
Protocol 1: Deproteinization of Plasma/Serum Samples using Acetonitrile
This protocol is suitable for preparing plasma or serum samples for a colorimetric this compound assay.
-
Sample Collection: Collect blood in appropriate tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum).
-
Centrifugation: Centrifuge the blood sample according to the tube manufacturer's instructions to separate plasma or serum.
-
Precipitation: In a microcentrifuge tube, add 2 volumes of cold acetonitrile to 1 volume of plasma or serum (e.g., 200 µL of acetonitrile to 100 µL of plasma).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample with this compound, without disturbing the protein pellet.
-
Drying (Optional): If acetonitrile interferes with the assay, the supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in the assay buffer provided with your colorimetric kit. The sample is now ready for analysis.
Protocol 2: Preparation of Cell Culture Supernatant
This protocol describes how to prepare cell culture supernatant for this compound analysis.
-
Cell Culture: Culture your cells under the desired experimental conditions.
-
Supernatant Collection: At the end of the culture period, transfer the cell culture medium to a centrifuge tube.
-
Cell Removal: Centrifuge the tube at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, avoiding the cell pellet.
-
Filtration (Optional but Recommended): To remove any remaining cellular debris, filter the supernatant through a 0.22 µm syringe filter.
-
Storage: The clarified supernatant can be used immediately or stored at -80°C for later analysis.
-
Dilution: Before performing the assay, you may need to dilute the supernatant in the assay buffer to ensure the this compound concentration falls within the linear range of your standard curve.
Visualizing Experimental Workflows
Caption: Sample preparation workflows for colorimetric this compound assays.
Caption: Troubleshooting logic for colorimetric this compound assays.
References
- 1. A colorimetric method for the determination | PPTX [slideshare.net]
- 2. journals.asm.org [journals.asm.org]
- 3. caspase-8.com [caspase-8.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selective this compound Esterase Probe for the Rapid Colorimetric and Fluorogenic Identification of Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between this compound oxidation in colonocyte and this compound-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. The comparison of plasma deproteinization methods for the detection of low-molecular-weight metabolites by (1)H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survey of several methods deproteinizing human plasma before and within the chloroformate-mediated treatment of amino/carboxylic acids quantitated by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butyrate Stabilization for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stabilization and delivery of butyrate for long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of administering this compound in long-term in vivo studies?
A1: this compound presents several challenges for in vivo applications. Its development as a therapeutic agent has been hindered by its poor oral bioavailability due to rapid metabolism in the upper gastrointestinal tract.[1][2][3] Additional challenges include its low potency, which necessitates high dosing, and a foul smell and taste that can lead to compliance issues in animal studies and patient care.[1][2][3] Its short half-life in circulation also limits its systemic effects.[4]
Q2: What are the main strategies to stabilize this compound and improve its delivery?
A2: The main strategies focus on protecting this compound during its transit through the upper gastrointestinal tract to ensure it reaches its target site, typically the lower intestine and colon, or to increase its systemic absorption. These strategies fall into three main categories:
-
Encapsulation: This involves enclosing this compound within a protective coating.[5] Microencapsulation and nanoencapsulation techniques use pH-sensitive polymers that remain intact in the acidic stomach environment but dissolve in the more alkaline conditions of the colon.[5][6] This method also effectively masks the unpleasant odor and taste of this compound.[5]
-
Prodrugs: This approach involves chemically modifying this compound into an inactive precursor that is later metabolized into the active form.[2][3] For example, esterifying this compound to the amino acid L-serine creates an odorless and tasteless prodrug (O-butyryl-L-serine) that enhances systemic uptake and oral bioavailability.[2][3][7] Injectable polymeric micelle-based prodrugs have also been developed for direct delivery to the lymphatics, inducing long-lasting immunomodulation.[8]
-
Specialized Formulations: These include tablets with coatings like hydroxypropyl methylcellulose (B11928114) and shellac, designed for extended and selective release in the ileo-cecal region and colon.[9][10] Time-release technologies can also provide a sustained release of this compound over an extended period.[5][11]
Q3: How does this compound exert its therapeutic effects at a molecular level?
A3: this compound modulates cellular functions through several key signaling pathways:
-
Histone Deacetylase (HDAC) Inhibition: this compound is a potent inhibitor of HDACs.[12][13][14] This action leads to increased histone acetylation, which alters gene expression, promoting the transcription of anti-inflammatory genes and suppressing pro-inflammatory ones.[12][15]
-
G-Protein Coupled Receptor (GPCR) Signaling: this compound acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A.[13][16] Activation of these receptors is crucial for mediating its effects on immune function and energy metabolism.[13]
-
NF-κB Pathway Inhibition: this compound has a well-established anti-inflammatory role through its inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[4][12][16]
-
Other Pathways: this compound also influences other critical signaling pathways, such as AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and Wnt/β-catenin, which are involved in metabolic regulation, cell proliferation, and apoptosis.[4][12][16]
Q4: How can I accurately measure this compound concentrations in biological samples?
A4: Quantifying short-chain fatty acids (SCFAs) like this compound can be challenging due to their poor chromatographic properties.[17][18] The most reliable method is liquid chromatography-mass spectrometry (LC-MS/MS).[17][18] To improve accuracy and correct for errors from incomplete reactions or sample matrix effects, a stable isotope-based dilution strategy is recommended.[17][18][19] This involves spiking the sample with a known concentration of 13C-labeled this compound as an internal standard before derivatization (e.g., with aniline) and analysis.[17][18]
Troubleshooting Guides
Problem 1: Inconsistent or low bioavailability of this compound after oral administration.
| Possible Causes | Troubleshooting Steps & Solutions |
| Rapid Absorption/Metabolism: Unprotected this compound is quickly absorbed and metabolized in the upper GI tract before reaching the target site.[5][20] | Solution: Switch to a stabilized formulation. Use microencapsulated this compound with a pH-sensitive coating to ensure release in the lower intestine.[5][20] Alternatively, use a this compound prodrug, such as O-butyryl-L-serine, to increase systemic uptake.[2][3] |
| Formulation Failure: The protective coating of the encapsulated product may be compromised, leading to premature release. | Solution: Verify the integrity and specifications of the formulation. Ensure storage conditions are appropriate to prevent degradation of the coating. Consider testing the release profile in vitro under simulated gastric and intestinal pH conditions. |
| Variable Gut Transit Time: Differences in intestinal transit time among animal subjects can lead to variable release and absorption.[9] | Solution: Employ a formulation designed for extended-release to provide a more consistent therapeutic level.[5][11] If possible, co-administer a non-absorbable marker to measure transit time and correlate it with this compound levels. |
Problem 2: Animal subjects show aversion to feed or gavage solutions containing this compound.
| Possible Causes | Troubleshooting Steps & Solutions |
| Unpleasant Odor and Taste: The foul smell and taste of this compound are significant barriers to compliance.[1][2][5] | Solution: Use a formulation that masks these properties. Microencapsulation is highly effective at enclosing odor molecules.[5] Odorless and tasteless prodrugs are also an excellent alternative.[2][3] |
| High Concentration in Solution: A high concentration of this compound required for efficacy can exacerbate taste aversion. | Solution: Explore more bioavailable formulations like nano-encapsulated this compound or potent prodrugs that may allow for a lower effective dose (micro-dosing).[1] |
Problem 3: No significant therapeutic effect is observed in the in vivo model.
| Possible Causes | Troubleshooting Steps & Solutions |
| Insufficient Dose at Target Site: The administered dose may not result in a therapeutically relevant concentration of this compound at the site of action (e.g., colon, systemic circulation). | Solution: Increase the administered dose of the stabilized formulation. Crucially, quantify this compound levels in relevant biological samples (feces, cecal contents, plasma) to confirm that the delivery strategy is effective and to establish a dose-response relationship.[17][18] |
| Incorrect Delivery Strategy: The chosen formulation may not be appropriate for the intended target. A formulation designed for colonic release will not be effective if systemic exposure is required. | Solution: Re-evaluate the experimental goal. For systemic effects (e.g., neuroinflammation), use a prodrug designed for high oral bioavailability.[2][8] For gut-specific effects (e.g., colitis), use an enteric-coated or pH-release formulation.[5][9] |
| Biological Variability: The gut microbiome composition can significantly influence the host response to this compound.[15] | Solution: Characterize the gut microbiota of the animal models (e.g., via 16S rRNA sequencing) to identify potential differences that could explain variable outcomes. Ensure that control and treatment groups have similar baseline microbial profiles. |
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of this compound Stabilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages & Limitations |
| Microencapsulation | Encloses this compound in a pH-sensitive polymer shell that dissolves in the alkaline pH of the lower intestine.[5] | Targeted colonic delivery, masks taste/odor, protects from upper GI absorption.[5] | Release can be affected by variable gut transit times.[9] |
| Nano-encapsulation | Uses nanotechnology to encapsulate individual this compound molecules, enhancing absorption and bioavailability.[1] | Improved absorption, potential for micro-dosing.[1] | May be more complex and costly to produce.[21] |
| Prodrugs (e.g., SerBut) | This compound is chemically bonded to a carrier molecule (e.g., L-serine); the bond is cleaved by endogenous enzymes to release active this compound.[2][3] | High oral bioavailability, systemic delivery, odorless and tasteless.[2][3][7] | Requires enzymatic activation; may not be suitable for targeted gut delivery. |
| Coated Tablets | Tablets are coated with materials like shellac for delayed and extended release in the ileo-cecal region.[9][10] | Good for targeting the colon, effective even with variable transit times.[9] | May have a slower onset of action compared to other methods. |
Experimental Protocols
Protocol 1: Quantification of this compound in Fecal/Cecal Samples by LC-MS/MS
This protocol is adapted from the stable isotope-based dilution strategy for quantifying SCFAs.[17][18]
-
Sample Preparation:
-
Homogenize a known weight of fecal or cecal content in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Spike the sample with a known concentration of 13C-labeled internal standards for acetate, propionate, and this compound.
-
Vortex thoroughly and centrifuge to pellet solids. Collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add aniline (B41778) and a coupling agent (e.g., EDC) to derivatize the SCFAs. This improves their retention on a reverse-phase chromatography column.
-
Allow the reaction to proceed at room temperature as specified by established methods.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a reverse-phase liquid chromatography system coupled to a mass spectrometer.
-
Use a gradient elution to separate the derivatized SCFAs.
-
Monitor the mass transitions for both the native (12C) and labeled (13C) versions of each SCFA.
-
-
Quantification:
-
Calculate the ratio of the peak area of the native SCFA to the peak area of its corresponding 13C-labeled internal standard.
-
Determine the absolute concentration by comparing this ratio to a standard curve prepared with known concentrations of both native and labeled standards. The lower limit of quantification can range from 160 nM to 310 nM.[17][18]
-
Protocol 2: Evaluation of Intestinal Barrier Integrity in a Mouse Model
This protocol is a general workflow for assessing the efficacy of a stabilized this compound formulation in a disease model (e.g., chemically induced colitis).
-
Induction of Disease:
-
Induce colitis in mice using a standard agent like dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water.
-
-
Treatment Administration:
-
Divide mice into groups: healthy control, DSS control, and DSS + stabilized this compound.
-
Administer the stabilized this compound formulation daily via oral gavage at a predetermined dose.
-
-
Assessment of Clinical Symptoms:
-
Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect colon tissue.
-
Histology: Fix a segment of the colon in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and immune cell infiltration.
-
Gene Expression: Isolate RNA from another colon segment and perform qRT-PCR to measure the expression of pro-inflammatory cytokines (e.g., Tnf-α, Il-6, Il-1β) and tight junction proteins (e.g., occludin, claudin-1).
-
Protein Analysis: Perform ELISA or Western blot on tissue lysates to quantify cytokine protein levels.
-
Visualizations
Caption: Workflow for testing a stabilized this compound formulation in vivo.
Caption: Key anti-inflammatory signaling pathways modulated by this compound.
Caption: Decision tree for troubleshooting this compound delivery strategies.
References
- 1. insights.tessmed.com [insights.tessmed.com]
- 2. A serine-conjugated this compound prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Intestinal Microbial–Elaborated this compound on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Encapsulated Sodium this compound – Be2Feed® Animal Nutrition [be2feed.com]
- 7. BioCentury - this compound prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 8. Injectable this compound-prodrug micelles induce long-acting immune modulation and prevent autoimmune arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new oral formulation for the release of sodium this compound in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vitamindwiki.com [vitamindwiki.com]
- 12. mdpi.com [mdpi.com]
- 13. Beyond the Gut: Unveiling this compound’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review | MDPI [mdpi.com]
- 14. Beyond the Gut: Unveiling this compound’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and obesity: Current research status and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Immunomodulatory Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 19. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microencapsulated Sodium this compound Alleviates Immune Injury and Intestinal Problems Caused by Clostridium Perfringens through Gut Microbiota [mdpi.com]
- 21. Optimizing this compound Production Through Fermentation Techniques [eureka.patsnap.com]
methods to neutralize or mask the strong odor of butyrate in a lab setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the strong, unpleasant odor of butyrate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong odor associated with this compound?
Butyric acid, a four-carbon carboxylic acid, is a volatile compound with a very low odor threshold, meaning it can be detected by the human nose at very low concentrations.[1][2][3] Its pungent smell is often described as similar to rancid butter or vomit. The volatility of butyric acid allows it to easily become airborne, leading to its pervasive odor in a lab setting. This compound salts, the conjugate bases of butyric acid, are less volatile and therefore have a significantly reduced odor.[4][5]
Q2: What are the main strategies for controlling this compound odor in the lab?
There are three primary strategies for managing this compound odor:
-
Neutralization: Chemically converting the volatile butyric acid into a non-volatile salt.
-
Adsorption: Trapping the odor-causing molecules on a high-surface-area material.
-
Masking: Overpowering the unpleasant odor with a more pleasant one.
Proper laboratory hygiene, including working in a well-ventilated area and promptly cleaning spills, is fundamental to the success of any of these strategies.
Q3: Is there a difference in odor between butyric acid and its salts (e.g., sodium this compound)?
Yes, there is a significant difference. Butyric acid is highly volatile and has a strong, unpleasant odor. Its salts, such as sodium this compound, are ionic compounds and are not volatile, meaning they do not easily become airborne and thus have little to no odor.[4][5] The reaction of butyric acid with a base, like sodium bicarbonate, forms the corresponding this compound salt, which effectively neutralizes the odor.[1][4][5][6]
Troubleshooting Guides
Issue: Pervasive this compound odor in the laboratory air.
Cause: This is likely due to the high volatility of butyric acid from an open container, a recent experiment, or a small, unnoticed spill.
Solutions:
-
Improve Ventilation: Ensure all work with butyric acid is conducted in a certified chemical fume hood.[7] Increase the general laboratory ventilation rate if possible.
-
Container Sealing: For stored butyric acid, ensure the container lid is tightly sealed. For extra protection, you can wrap the threads of the bottle with Teflon tape before capping.[7] Placing the primary container inside a secondary, sealed container can also help contain fugitive emissions.
-
Use Adsorbents: Place open containers of activated charcoal in the laboratory, particularly near the source of the odor.[8][9] Activated charcoal has a high surface area that effectively adsorbs volatile organic compounds like butyric acid.[8]
Issue: Strong this compound odor on glassware and lab equipment.
Cause: Residual butyric acid clinging to the surfaces of equipment after an experiment.
Solution:
-
Rinse with a Basic Solution: Before washing with detergent, rinse the contaminated glassware and equipment with a dilute solution of sodium bicarbonate or sodium carbonate. This will neutralize the residual butyric acid, converting it to the non-volatile and odorless this compound salt.[4]
-
Thorough Washing: After the basic rinse, wash the equipment thoroughly with a laboratory detergent and hot water.
-
Solvent Rinse: If the odor persists, a final rinse with a polar solvent like ethanol (B145695) may help remove any remaining traces of butyric acid.
Issue: this compound odor on skin or personal protective equipment (PPE).
Cause: Accidental contact with butyric acid.
Solution:
-
Immediate Action: If butyric acid comes into contact with skin, wash the affected area immediately and thoroughly with soap and water.
-
Baking Soda Paste: For persistent odor on hands, create a paste of baking soda and water and rub it on the affected area, then rinse thoroughly.[1] The sodium bicarbonate will neutralize the acid.[1][4][5]
-
Dispose of Contaminated PPE: If disposable gloves or other PPE are contaminated, remove them promptly and dispose of them as hazardous waste according to your institution's guidelines.
Data on Odor Neutralization and Adsorption
While direct comparative studies for laboratory-scale applications are limited, the following table summarizes available quantitative data on the effectiveness of common odor control methods.
| Method | Agent | Effectiveness | Source Context | Citation |
| Neutralization | Sodium Bicarbonate | ~70% odor reduction | Study on food waste odor control | [1] |
| Adsorption | Activated Charcoal | High capacity (adsorbs ~33.3% of its weight) | Manufacturer's data for general VOCs | [8][9] |
| Complexation | Zinc Ricinoleate | >63% reduction of diethylamine, ~77% reduction of ethanethiol | Deodorant formulation testing | [10] |
Experimental Protocols
Protocol 1: Neutralization of Butyric Acid Odor on Surfaces
Objective: To neutralize butyric acid odor on laboratory surfaces and equipment.
Materials:
-
Sodium bicarbonate (baking soda)
-
Water
-
Spray bottle
-
Paper towels or absorbent pads
Procedure:
-
Prepare a 5-10% (w/v) solution of sodium bicarbonate in water.
-
Transfer the solution to a spray bottle.
-
Liberally spray the contaminated surfaces (e.g., fume hood sash, benchtops, glassware) with the sodium bicarbonate solution.
-
Allow the solution to sit for 5-10 minutes to ensure complete neutralization of the butyric acid.
-
Wipe the surfaces clean with paper towels or absorbent pads.
-
For glassware, follow this procedure with a standard washing protocol.
Protocol 2: Adsorption of Airborne this compound Odor
Objective: To reduce the concentration of airborne butyric acid in a localized area.
Materials:
-
Activated charcoal (granular or pellets)
-
Shallow, open containers (e.g., petri dishes, beakers)
Procedure:
-
Pour a layer of activated charcoal into the shallow containers.
-
Place the containers in areas where the this compound odor is most prominent, such as inside the chemical fume hood where it is used or in the chemical storage cabinet.
-
For optimal performance, ensure a large surface area of the activated charcoal is exposed to the air.
-
Replace the activated charcoal periodically (e.g., every 1-2 weeks) or when it is no longer effective at adsorbing odors.
Visualizations
Caption: Chemical neutralization of butyric acid.
Caption: Adsorption of this compound vapor by activated charcoal.
Caption: Decision workflow for this compound spill cleanup.
References
- 1. The Versatile Baking Soda: From Baking to Graffiti Cleaning | Science Focus [sciencefocus.hkust.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationships on the odor detectability of homologous carboxylic acids by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. davidson.org.il [davidson.org.il]
- 6. Can baking soda really absorb odors in the fridge? | Office for Science and Society - McGill University [mcgill.ca]
- 7. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Activated Carbon Absorption | Index, Capacity | Sentry Air Systems [sentryair.com]
- 9. sentryair.com [sentryair.com]
- 10. files.mutualcdn.com [files.mutualcdn.com]
development of butyrate prodrugs to enhance pharmacokinetic properties
Welcome to the Technical Support Center for the development of butyrate prodrugs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the pharmacokinetic properties of this compound through prodrug strategies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis, in vitro evaluation, and in vivo testing of this compound prodrugs.
Synthesis and Formulation
Question 1: My this compound prodrug synthesis is resulting in a low yield. What are some common causes and solutions?
Answer: Low yields in the synthesis of this compound prodrugs, which are often esters, can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Consider increasing the reaction time, adjusting the temperature, or using a more efficient coupling agent or catalyst.
-
Side Reactions: The hydroxyl group of the promoiety may be sterically hindered, leading to side reactions. Using a less hindered starting material or a more specific catalyst can help. Water in the reaction mixture can hydrolyze the activated butyric acid or the final ester product. Ensure all reactants and solvents are anhydrous.
-
Purification Losses: Significant amounts of the product may be lost during purification steps like column chromatography or recrystallization. Optimize your purification method by trying different solvent systems or using a different purification technique.
Question 2: The aqueous solubility of my synthesized this compound prodrug is poor. How can I improve it?
Answer: Poor aqueous solubility is a common challenge. Here are some strategies to address this:
-
Pro-moiety Modification: The choice of the promoiety is crucial for solubility. Consider incorporating polar or ionizable functional groups into the promoiety, such as carboxylates, phosphates, or amino groups.[1]
-
Formulation Strategies: For preclinical testing, you can formulate the prodrug using co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins.[2] For clinical formulations, developing a salt form of the prodrug if it has an ionizable group can significantly enhance solubility.
In Vitro Stability
Question 3: My this compound prodrug is degrading very quickly in my in vitro plasma stability assay. What is the likely cause and how can I troubleshoot this?
Answer: Rapid degradation in plasma is a frequent issue for ester-based prodrugs due to the high activity of plasma esterases.
-
Enzymatic Hydrolysis: Plasma contains a high concentration of esterases that can rapidly cleave ester bonds. To confirm this, you can run the stability assay in heat-inactivated plasma or in the presence of a general esterase inhibitor. If degradation is significantly reduced, enzymatic hydrolysis is the primary cause.
-
Chemical Instability: The prodrug might be inherently unstable at the pH of plasma (around 7.4). Assess the stability in a buffer at pH 7.4 without plasma. If it is still unstable, the chemical structure of the prodrug itself is susceptible to hydrolysis.
-
Troubleshooting Strategies:
-
Modify the Pro-moiety: Introducing steric hindrance near the ester bond can slow down enzymatic cleavage.
-
Adjust Formulation pH: If the prodrug is more stable at a lower pH, consider if a formulation with a pH modifier is feasible for your intended application. However, for systemic delivery, it must be stable at physiological pH.
-
Question 4: I am seeing unexpected peaks in the HPLC or LC-MS/MS chromatogram during my stability assay. What could be the cause?
Answer: The appearance of unknown peaks can be due to several reasons:
-
Degradation Products: The prodrug may be degrading into multiple byproducts other than just this compound and the promoiety. Perform forced degradation studies (acid, base, oxidation, light exposure) to intentionally generate and identify potential degradation products.
-
Contaminants: The unknown peaks could be impurities from the synthesis or contaminants from the plasma or buffer. Run individual components of the assay (prodrug in buffer, plasma alone) to identify the source of the peaks.
-
Metabolites: If using a more complex in vitro system like liver microsomes, the new peaks could be metabolites of the prodrug. Metabolite identification studies would be necessary to characterize these.
In Vivo Pharmacokinetics
Question 5: The oral bioavailability of my this compound prodrug in animal models is lower than expected. What are the potential reasons?
Answer: Low oral bioavailability is a significant hurdle and can be attributed to several factors:
-
Poor Absorption: The prodrug may have poor permeability across the intestinal epithelium. This can be due to unfavorable physicochemical properties like high polarity or a large molecular size. Strategies to improve this include modifying the lipophilicity of the prodrug.
-
First-Pass Metabolism: The prodrug might be rapidly metabolized in the gut wall or the liver before it reaches systemic circulation. The liver is a major site of this compound metabolism.[3] Prodrugs that are rapidly cleaved in the gut or liver will release this compound, which is then quickly metabolized.
-
Instability in GI Tract: The prodrug could be unstable in the acidic environment of the stomach or susceptible to degradation by digestive enzymes. Enteric coating of the formulation can protect the prodrug from the stomach's acidic environment.
Question 6: I am having trouble with the quantification of this compound in plasma samples. The results are inconsistent. What are some common issues?
Answer: Quantifying a small, endogenous molecule like this compound can be challenging.
-
Sample Handling: this compound is volatile. Ensure that sample collection and processing are done quickly and at low temperatures to minimize evaporative losses. Use appropriate collection tubes containing esterase inhibitors to prevent ex vivo hydrolysis of the prodrug.
-
Analytical Method Sensitivity: this compound has low molecular weight and can be difficult to retain on standard reverse-phase LC columns. It also has poor ionization efficiency in mass spectrometry. Derivatization of this compound can improve its chromatographic and mass spectrometric properties.[4][5]
-
Endogenous Levels: High and variable endogenous levels of this compound can interfere with the accurate quantification of this compound released from the prodrug. It is crucial to have a robust baseline measurement and a sensitive analytical method to detect the increase in concentration post-dose. Using stable isotope-labeled internal standards is highly recommended for accurate quantification.[6]
Comparative Pharmacokinetic Data of this compound Prodrugs
The following table summarizes key pharmacokinetic parameters for different this compound prodrugs from human and animal studies. Direct comparison should be made with caution due to differences in study design, species, and analytical methods.
| Prodrug | Species | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL/min) | Reference(s) |
| Sodium this compound (NaB) | Human | 786 mg equivalent butyric acid | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | [7][8] |
| Lysine this compound (LysB) | Human | 786 mg equivalent butyric acid | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | [7][8] |
| Tributyrin (TB) | Human | 786 mg equivalent butyric acid | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | [7][8] |
| Tributyrin (TB) | Human | 50-400 mg/kg/day (cancer patients) | 0 - 39.6 (0-0.45 mM) | 15 - 180 | Not Reported | [2][9] |
| O-butyryl-L-serine (SerBut) | Mouse | Oral | Several-fold higher than NaBut | Not Reported | Not Reported | [10] |
| Pivaloyloxymethyl this compound (AN-9) | Mouse | 200 mg/kg (oral) | 3.0 (34.14 pmol/mg protein in brain) | Not Reported | Not Reported | [11] |
Note: Cmax, Tmax, and AUC values are presented as Mean ± SD where available. For Tributyrin in cancer patients, a range is provided. For SerBut and AN-9, quantitative plasma PK parameters were not available in the cited literature, but improvements in this compound delivery were reported.
Experimental Protocols
Protocol 1: Synthesis of an Exemplar this compound Prodrug (O-butyryl-L-serine)
This protocol is a representative example for the synthesis of a this compound prodrug. Specific reaction conditions may need to be optimized for different prodrugs.
Materials:
-
N-Boc-L-serine
-
Butyric anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Serine: Start with a protected form of serine, such as N-Boc-L-serine, to prevent side reactions at the amino group.
-
Esterification:
-
Dissolve N-Boc-L-serine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (catalytic amount) to the solution.
-
Add butyric anhydride (e.g., 1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of Protected Prodrug:
-
Once the reaction is complete, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected prodrug (N-Boc-O-butyryl-L-serine).
-
-
Deprotection:
-
Dissolve the purified protected prodrug in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
-
Final Product Isolation:
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting residue can be purified by recrystallization or precipitation to yield the final prodrug, O-butyryl-L-serine.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
Test prodrug stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., human, mouse, rat) from a commercial source
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction and protein precipitation)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw the pooled plasma at 37°C.
-
Prepare working solutions of the test prodrug by diluting the stock solution in PBS.
-
-
Incubation:
-
Pre-warm the plasma and working solutions to 37°C.
-
Initiate the reaction by adding a small volume of the prodrug working solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
The 0-minute time point is typically taken immediately after adding the prodrug to the plasma.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard. This will stop the enzymatic reaction and precipitate the plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent prodrug at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of prodrug remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Materials:
-
Test prodrug formulation suitable for oral administration
-
Mice (e.g., C57BL/6), appropriately housed and acclimatized
-
Oral gavage needles (20-22 gauge for adult mice)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
Procedure:
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing to reduce variability in absorption.
-
Accurately weigh each mouse to calculate the correct dose volume. The maximum recommended oral gavage volume for mice is typically 10 mL/kg.
-
Administer the prodrug formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin) and an esterase inhibitor.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound (and optionally the parent prodrug) using a validated LC-MS/MS or GC-MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
-
Visualizations
This compound Signaling Pathway
This compound's primary mechanism of action is through the inhibition of histone deacetylases (HDACs). This leads to changes in gene expression that affect inflammation, cell proliferation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of the orally administered this compound prodrug, tributyrin, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BioCentury - this compound prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 11. Effect of the this compound prodrug pivaloyloxymethyl this compound (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butyrate Concentration for Maximal Effect in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing butyrate concentration in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for sodium this compound in cell culture?
A1: The effective concentration of sodium this compound is highly cell-type dependent and varies based on the desired biological outcome. However, a common starting range for in vitro studies is between 0.5 mM and 5 mM.[1][2] For sensitive cell lines or when investigating subtle effects, concentrations as low as 0.005 mM have been used, while for some applications like inducing apoptosis in resistant cells, concentrations up to 10 mM or higher may be necessary.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times can vary from a few hours to several days. Short incubation periods (e.g., 8-24 hours) are often sufficient to observe effects on histone acetylation and gene expression.[2][3] Longer incubation times (e.g., 24-72 hours or more) are typically required to observe effects on cell proliferation, differentiation, and apoptosis.[5][6] A time-course experiment is recommended to identify the optimal incubation period for your endpoint of interest.
Q3: Is sodium this compound stable in cell culture medium?
A3: While the this compound ion is fairly stable in a sterile aqueous solution, it is recommended to prepare fresh stock solutions for each experiment.[7] this compound can be metabolized by cultured cells, which may lead to a decrease in its effective concentration over time.[7] For long-term experiments, it may be necessary to replenish the medium with fresh this compound periodically. Stock solutions of sodium this compound can be prepared in water or PBS, filter-sterilized, and stored in aliquots at -20°C for short-term use.[8] For longer-term storage, it is best to store the powder at 4°C protected from light.[8]
Q4: What are the primary mechanisms of action of this compound in cell culture?
A4: this compound has several mechanisms of action, with the most well-characterized being its role as a histone deacetylase (HDAC) inhibitor.[9][10][11] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[9][11] This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] this compound also acts as a signaling molecule by activating G-protein coupled receptors (GPRs) such as GPR41, GPR43, and GPR109a.[12][13] Additionally, it can influence various signaling pathways, including Wnt/β-catenin, PI3K/Akt, NF-κB, and MAPK.[14][15][16]
Q5: Will this compound affect normal (non-cancerous) cells differently than cancer cells?
A5: Yes, this compound can exhibit differential effects on normal versus cancer cells. In many cancer cell lines, this compound inhibits proliferation and induces apoptosis.[1][5] Conversely, in normal colonocytes, this compound serves as a primary energy source and can promote their proliferation and health.[1][16] However, at high concentrations, this compound can also induce cell cycle arrest and apoptosis in normal cells, so it is essential to determine the optimal concentration for your specific cell type.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity | This compound concentration is too high for the specific cell line. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 mM). Reduce the incubation time. |
| The cell line is particularly sensitive to this compound. | Use a more resistant cell line if appropriate for the experimental question. | |
| No Observable Effect | This compound concentration is too low. | Increase the this compound concentration in a stepwise manner. |
| Incubation time is too short. | Extend the incubation period (e.g., up to 72 hours or longer). | |
| The cell line is resistant to this compound. | Consider using a different cell line known to be responsive to this compound. Verify the biological activity of your this compound stock. | |
| This compound has degraded. | Prepare fresh sodium this compound solutions for each experiment.[7] | |
| Inconsistent Results | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent incubation times or conditions. | Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. | |
| Different batches of this compound or reagents. | Qualify new batches of sodium this compound and other critical reagents before use. | |
| Precipitate Forms in Culture Medium | This compound solubility limit exceeded. | Ensure the stock solution is fully dissolved. Pre-warm the culture medium before adding the this compound stock solution.[8] Do not exceed the solubility limit of sodium this compound in your final culture volume. |
Quantitative Data Summary
Table 1: Effective Concentrations of Sodium this compound in Various Cell Lines
| Cell Line | Effect | Concentration Range | Incubation Time | Reference |
| Human Colon Cancer (HCT116, HT-29, Caco-2) | Apoptosis, Growth Inhibition | 1 - 4 mM | 24 - 48 hours | [17] |
| Human Breast Cancer (MCF7, T47D) | Growth Inhibition, Apoptosis | 2.5 mM | 3 days | |
| Chinese Hamster Ovary (CHO) | Reduced Cell Growth, Increased Protein Production | 1 - 2.5 mM | 2.5 - 6.5 days | [18][19] |
| Human Cervix Tumor | Decreased Proliferation, Cell Death | 0.005 - 0.5 mM (proliferation), >0.5 mM (cell death) | 5 - 15 days | [4] |
| Bovine Kidney Epithelial (MDBK) | Apoptosis, Cell Cycle Arrest | 10 mM | 24 hours | [3] |
| Jurkat (T-lymphocyte) | Apoptosis, Proliferation Inhibition | 0.62 - 5 mM | 21 - 48 hours | [20] |
| LS174T (Human Colorectal Cancer) | Mucin Secretion | 3 - 9 mM | 48 hours | [21] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2X stock solution of sodium this compound in your complete cell culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.312 mM, and 0 mM as a vehicle control).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. This will result in a final concentration range of 10 mM to 0.156 mM.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Assessing this compound-Induced Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of sodium this compound (determined from the dose-response assay) and a vehicle control for the chosen incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
References
- 1. This compound as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of sodium this compound on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic death in adenocarcinoma cell lines induced by this compound and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sodium this compound on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. Sodium this compound inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium this compound inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Intestinal Microbial–Elaborated this compound on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | this compound Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 17. Efficacy of this compound to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 18. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound modulates bacterial adherence on LS174T human colorectal cells by stimulating mucin secretion and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butyrate-Induced Changes in Cell Proliferation and Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of butyrate on cell proliferation and viability.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell proliferation or viability.
Possible Causes & Solutions:
-
Incorrect this compound Concentration: The effect of this compound is highly dose-dependent. Low concentrations (0.5–1 mM) may promote proliferation in non-cancerous colonocytes while inducing apoptosis in cancerous ones.[1] Higher concentrations (>2 mM) can induce apoptosis in both cell types.[1]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a broad range of concentrations (e.g., 0.1 mM to 10 mM).
-
-
Insufficient Incubation Time: The effects of this compound may not be apparent after short incubation periods.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Cell Line Resistance: Some cell lines may be less sensitive to this compound. The "this compound paradox" describes how this compound can inhibit the proliferation of cancerous colonocytes while promoting the growth of normal colonocytes.[2][3][4]
-
Recommendation: Review the literature to determine the known sensitivity of your cell line to this compound. Consider using a different cell line with known responsiveness as a positive control.
-
-
This compound Solution Degradation: Improper storage can lead to the degradation of the sodium this compound solution.
-
Recommendation: Prepare fresh sodium this compound solutions for each experiment and store them properly according to the manufacturer's instructions.
-
Issue 2: Excessive cell death observed even at low this compound concentrations.
Possible Causes & Solutions:
-
High Cell Seeding Density: High confluence can sensitize some cell types to this compound-induced apoptosis.
-
Recommendation: Optimize cell seeding density to ensure cells are in the logarithmic growth phase and not over-confluent during treatment.
-
-
Serum Concentration in Media: Components in serum can influence the cellular response to this compound.
-
Contamination: Mycoplasma or other microbial contamination can induce cell stress and potentiate the cytotoxic effects of this compound.
-
Recommendation: Regularly test your cell cultures for contamination.
-
Issue 3: Inconsistent or variable results between experiments.
Possible Causes & Solutions:
-
Inconsistent Cell Passage Number: Cellular responses can change with increasing passage number.
-
Recommendation: Use cells within a consistent and defined passage number range for all experiments.
-
-
Variability in this compound Treatment: Inconsistent timing of this compound addition or removal can lead to variable results.
-
Recommendation: Standardize the timing of all treatment steps in your experimental protocol.
-
-
Assay-Specific Issues: Different proliferation/viability assays measure different cellular parameters and can yield different results.
-
Recommendation: Use multiple assays to confirm your findings (e.g., a metabolic assay like MTT and a dye exclusion assay like Trypan Blue).
-
Frequently Asked Questions (FAQs)
Q1: What is the "this compound paradox" and how does it affect my experiments?
The "this compound paradox" refers to the seemingly contradictory effects of this compound on different cell types. It generally inhibits the proliferation of cancer cells, particularly colon cancer cells, while promoting the growth and health of normal colonocytes.[2][3][4] This is thought to be due to differences in how these cells metabolize this compound and their underlying signaling pathways.[4][7] For researchers, this means the effect of this compound is highly dependent on the cell line being used.
Q2: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound varies significantly between cell lines. However, a general range observed in the literature is between 0.5 mM and 10 mM.[1][8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your desired outcome (e.g., cell cycle arrest vs. apoptosis).
Q3: How does this compound induce cell cycle arrest and apoptosis?
This compound's primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1][2] This leads to hyperacetylation of histones, altering gene expression.[1][3] Key effects include:
-
Cell Cycle Arrest: this compound often induces G1 phase arrest.[3][9] It can upregulate cell cycle inhibitors like p21 and p27 and downregulate cyclins and cyclin-dependent kinases (CDKs).[1][8]
-
Apoptosis: this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1] It can increase the expression of pro-apoptotic proteins like Bax and Bak, while decreasing anti-apoptotic proteins like Bcl-2.[1][3][10] Activation of caspases, particularly caspase-3, is a common downstream event.[9]
Q4: Which assays are best for measuring this compound-induced changes in proliferation and viability?
A multi-assay approach is recommended for a comprehensive understanding.
-
MTT Assay: Measures metabolic activity, which is often correlated with cell viability.[11]
-
Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity to distinguish live from dead cells.[12][13]
-
Flow Cytometry with Propidium Iodide (PI) Staining: Provides detailed information on cell cycle distribution (G0/G1, S, G2/M phases) and can identify apoptotic cells in the sub-G1 peak.[14]
-
Annexin V/PI Staining with Flow Cytometry: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Quantitative Data Summary
Table 1: Effects of this compound on Cell Proliferation and Viability in Various Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Effect | Reference |
| HCT116 | Colorectal Cancer | 0.25 mM - 1 mM | 48 hours | Dose-dependent inhibition of proliferation | [2] |
| HCT116 | Colorectal Cancer | 1, 2, 4 mM | 24, 48 hours | Dose-dependent increase in apoptosis | [15] |
| HT-29 | Colorectal Cancer | 4 mM | 24 hours | 32% decrease in p-ERK1/2, minor increase in apoptosis | [15] |
| Caco-2 | Colorectal Cancer | 4 mM | 24 hours | 70% decrease in p-ERK1/2, minor increase in apoptosis | [15] |
| DU145 & PC3 | Prostate Cancer | Not specified | Not specified | Decreased growth, increased apoptosis, decreased Bcl-2, increased Bax | [1] |
| MDBK | Bovine Kidney Epithelial | 10 mM | Not specified | Reversible cell cycle arrest in G1 phase | [16][17] |
| IPEC-J2 | Porcine Jejunal Epithelial | 5, 10 mM | Not specified | Decreased cell viability, G0/G1 arrest | [8] |
| Jurkat | T-cell Leukemia | 5 mM | 21 hours | G2/M arrest, increased apoptosis | [18] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of sodium this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay for Cell Viability
This protocol is based on standard trypan blue exclusion methods.[5][6][12][13]
-
Cell Harvesting: Collect both adherent (by trypsinization) and floating cells. Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in a known volume of serum-free medium or PBS.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubation: Incubate the mixture at room temperature for no more than 3 minutes.
-
Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculation:
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
Viable cells/mL = (Number of viable cells x dilution factor) / (Number of squares counted x volume of one square)
-
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a standard procedure for cell cycle analysis.[14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound-induced signaling pathway for cell cycle arrest and apoptosis.
Caption: General experimental workflow for assessing cell viability and proliferation.
Caption: Troubleshooting logic for experiments with no observable this compound effect.
References
- 1. Effects of Intestinal Microbial–Elaborated this compound on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effect of sodium this compound on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis and cell cycle arrest in bovine kidney epithelial cells: involvement of caspase and proteasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium this compound Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway | MDPI [mdpi.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific cell cycle synchronization with this compound and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Butyrate Production in Bacterial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of butyrate production in bacterial fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low this compound Yield | Suboptimal pH. | - Maintain pH in the optimal range of 5.5-7.0.[1] - A mildly acidic pH can favor this compound production.[2] |
| Inappropriate temperature. | - For most mesophilic this compound producers, maintain the temperature at 37°C.[1][3] | |
| Inefficient substrate utilization. | - Use substrates known to be butyrogenic, such as resistant starch and dietary fibers.[4] - Consider co-fermentation with substrates like lactate (B86563) or acetate (B1210297) which can be converted to this compound.[5][6] | |
| Feedback inhibition by this compound. | - Implement in-situ product recovery methods to remove this compound from the fermentation broth continuously. - Consider using fed-batch fermentation to maintain a low but steady substrate concentration.[7] | |
| Accumulation of hydrogen gas (H₂). | - Co-culture with H₂-consuming microorganisms like methanogens or acetogens.[3] - Maintain a low hydrogen partial pressure (PH₂) in the bioreactor, ideally below 0.3 atm.[3] | |
| Inconsistent Fermentation Performance | Fluctuations in environmental parameters. | - Ensure precise control of pH, temperature, and substrate feeding rate throughout the fermentation process.[8] |
| Microbial community instability. | - Acclimatize the mixed culture through fed-batch fermentation to establish a stable and functional microbial community.[6] - Characterize the microbial community composition at different stages of fermentation using techniques like 16S rRNA gene sequencing.[5] | |
| Low this compound to Acetate Ratio | Metabolic pathway favoring acetate production. | - Genetically engineer the production strain to enhance the this compound synthesis pathway and/or reduce the acetate production pathway.[9] |
| Suboptimal redox balance. | - Modulate the redox potential of the culture medium. This compound formation can act as a hydrogen sink.[4] |
Frequently Asked Questions (FAQs)
1. What are the optimal fermentation conditions for maximizing this compound production?
Optimal conditions for this compound production can vary depending on the specific bacterial strain or microbial community. However, general guidelines from research indicate the following:
| Parameter | Optimal Range/Value | Reference |
| pH | 5.5 - 7.0 | [1] |
| Temperature | 37°C (for mesophiles) | [1][3] |
| Inoculum-to-Substrate Ratio (ISR) | 1:3 | [1] |
| Hydrogen Partial Pressure (PH₂) | < 0.3 atm | [3] |
2. Which bacterial strains are known for high this compound production?
Several bacterial species, primarily within the Firmicutes phylum, are recognized as potent this compound producers. These include:
-
Clostridium species (e.g., Clostridium butyricum, Clostridium kluyveri)[10][11]
-
Roseburia species (e.g., Roseburia intestinalis)[9]
-
Anaerostipes caccae[12]
-
Butyricicoccus pullicaecorum[13]
3. What are the most effective substrates for enhancing this compound yield?
Substrates that are not easily digested in the upper gastrointestinal tract, often referred to as prebiotics, are excellent for this compound production. These include:
-
Resistant Starch: Found in cooked and cooled potatoes, green bananas, and legumes.[4]
-
Dietary Fibers: Such as inulin, fructo-oligosaccharides (FOS), and galacto-oligosaccharides (GOS) found in whole grains, fruits, and vegetables.[14]
-
Polyphenols: Found in plant-based foods, can also positively modulate the gut microbiota to favor this compound producers.[14]
4. What are the key metabolic pathways for this compound production?
There are two primary pathways for this compound synthesis in bacteria:
-
Butyryl-CoA:acetate CoA-transferase pathway: This pathway involves the conversion of butyryl-CoA to this compound with the simultaneous conversion of external acetate to acetyl-CoA.[5][11]
-
This compound kinase pathway: This pathway involves the phosphorylation of butyryl-CoA to butyryl-phosphate, which is then converted to this compound, generating ATP.[5][11]
Experimental Protocols & Methodologies
Protocol 1: Quantification of this compound using Gas Chromatography (GC)
This protocol provides a general method for the determination of this compound and other volatile fatty acids (VFAs) in fermentation broth.
1. Sample Preparation:
- Collect a sample of the fermentation broth.
- Centrifuge the sample at 14,000 x g for 10 minutes to pellet cells and debris.[15]
- Filter the supernatant through a 0.22 µm filter.[16]
- The sample may need to be diluted with deionized water to fall within the linear range of the instrument.[15]
- For complex matrices, a liquid-liquid extraction may be necessary.[16]
2. GC Analysis:
- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A suitable column for VFA analysis (e.g., a fused silica (B1680970) capillary column with a suitable stationary phase).
- Carrier Gas: Helium or Nitrogen.
- Temperatures:
- Injector: ~250°C
- Detector: ~300°C
- Oven: Programmed temperature gradient (e.g., starting at 80°C and ramping up to 200°C).
- Injection Volume: 1 µL.
3. Quantification:
- Prepare a standard curve using certified butyric acid standards of known concentrations (e.g., 250-5000 mg/L).[17][18]
- Run the prepared standards and samples on the GC.
- Determine the peak area corresponding to this compound in both standards and samples.
- Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: 16S rRNA Gene Sequencing for Microbial Community Analysis
This protocol outlines the general workflow for analyzing the microbial composition of a fermentation sample.
1. DNA Extraction:
- Collect a sample from the bioreactor.
- Extract total genomic DNA from the sample using a commercially available DNA extraction kit suitable for bacterial cultures.
2. PCR Amplification:
- Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.
3. Library Preparation and Sequencing:
- Prepare the amplicon library for sequencing according to the instructions of the sequencing platform (e.g., Illumina).
- Sequence the prepared library on a high-throughput sequencing platform.
4. Bioinformatic Analysis:
- Process the raw sequencing reads to remove low-quality sequences and chimeras.
- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
- Analyze the relative abundance of different bacterial taxa to understand the community structure.
Visualizations
Caption: Key metabolic pathway for this compound production from glucose.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Decoding this compound fermentation with glucose as a model substrate: Parameter optimization and metagenomic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Insights into this compound Production in a Controlled Fermentation System via Gene Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Optimizing this compound Production Through Fermentation Techniques [eureka.patsnap.com]
- 9. This compound producers, “The Sentinel of Gut”: Their intestinal significance with and beyond this compound, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospects for clinical applications of this compound-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound fermentation - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Efficacy of Butyrate Through Combination Therapies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on enhancing the therapeutic efficacy of butyrate through combination therapies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and its combination therapies.
Issue 1: Inconsistent or No Synergistic Effect Observed with Chemotherapy
-
Question: We are not observing the expected synergistic effect when combining sodium this compound with a chemotherapeutic agent (e.g., oxaliplatin, 5-fluorouracil) in our cancer cell line. What could be the problem?
-
Answer: Several factors could contribute to this.
-
This compound Stability: Sodium this compound can be metabolized by cells in culture over time, leading to a decrease in its effective concentration. It is recommended to make fresh solutions for each experiment.[1][2]
-
Dosing and Scheduling: The timing and concentration of both this compound and the chemotherapeutic agent are critical. Administering this compound prior to the chemotherapeutic agent can sometimes be more effective.[3] A dose-response matrix experiment is recommended to identify the optimal concentrations and schedule for your specific cell line.
-
Cell Line Specificity: The effects of this compound can be cell-type specific.[4] Some cancer cell lines may be less sensitive to this compound's effects as a histone deacetylase (HDAC) inhibitor or its influence on other signaling pathways.
-
pH of Culture Medium: this compound is a weak acid. High concentrations can lower the pH of your culture medium, which can independently affect cell viability. Ensure the pH of the medium is buffered and remains stable throughout the experiment.
-
Issue 2: High Variability in Animal Studies
-
Question: We are seeing high variability in tumor growth and response to this compound combination therapy in our mouse model. How can we reduce this variability?
-
Answer: In vivo experiments with this compound can be challenging due to its pharmacokinetics.
-
Poor Bioavailability: this compound has a short half-life and is rapidly metabolized.[5] This leads to low and inconsistent plasma concentrations. Consider using a prodrug of this compound, such as tributyrin, which is hydrolyzed by lipases to release this compound in a more sustained manner.[6]
-
Gut Microbiota: The composition of the gut microbiota can influence the host's response to therapy.[6] Standardizing the diet and housing conditions of the animals can help minimize variations in their gut microbiome.
-
Route of Administration: The route of administration significantly impacts this compound's bioavailability. Oral gavage, intraperitoneal injection, or delivery in drinking water can lead to different pharmacokinetic profiles.[7][8] Ensure the chosen route is consistent and appropriate for your experimental goals. For instance, daily intraperitoneal administration of 1.2 g/kg sodium this compound has been used in glioma mouse models.[7][8]
-
Stress: Stress from handling and administration can affect experimental outcomes. Acclimatize animals to the procedures to minimize stress-induced variability.[6]
-
Issue 3: Unexpected Cell Proliferation with this compound Treatment
-
Question: We are observing an unexpected increase in cell proliferation at low concentrations of this compound in our cancer cell line. Is this a known phenomenon?
-
Answer: Yes, this is a documented paradoxical effect. At low concentrations, some cell types can utilize this compound as an energy source, which can stimulate proliferation.[9] The growth-inhibitory and pro-apoptotic effects of this compound are typically observed at higher concentrations where its HDAC inhibitory activity becomes dominant. It is crucial to perform a careful dose-response curve to determine the concentration range where this compound exhibits the desired anti-proliferative effects for your specific cell line.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism by which this compound enhances the efficacy of other therapies?
-
A1: this compound is a potent inhibitor of histone deacetylases (HDACs).[3][10][11] By inhibiting HDACs, this compound alters chromatin structure, leading to changes in the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[11][12] This can sensitize cancer cells to chemotherapeutic agents and immunotherapies.
-
-
Q2: How does this compound modulate the immune system in combination therapies?
-
A2: this compound can enhance anti-tumor immunity by promoting the function of cytotoxic CD8+ T cells.[13][14] It has been shown to facilitate the efficacy of anti-PD-1 immunotherapy.[13] this compound can also modulate the activity of regulatory T cells (Tregs) and reduce inflammation by inhibiting pro-inflammatory signaling pathways like NF-κB.[10][15]
-
-
Q3: What are the challenges associated with the clinical translation of this compound?
-
A3: The main challenges are its rapid metabolism and short half-life, which make it difficult to maintain therapeutic concentrations in vivo.[5] Its unpleasant odor and taste also pose a challenge for oral administration.[16] To overcome these limitations, researchers are developing prodrugs (e.g., tributyrin, O-butyryl-l-serine) and novel delivery systems like microencapsulation and nanoparticles.[6][16][17][18]
-
Experimental Design & Protocols
-
Q4: What are typical concentrations of sodium this compound to use in cell culture experiments?
-
A4: The optimal concentration is cell-line dependent. However, a common starting range is 1-10 mM. For example, studies have shown IC50 values for colorectal cancer cell lines like HCT116 to be around 1 mM, while HT-29 cells may require higher concentrations.[19] It is essential to perform a dose-response curve to determine the IC50 for your specific cell line.
-
-
Q5: How should I prepare and store sodium this compound solutions for in vitro experiments?
-
A5: It is highly recommended to prepare fresh sodium this compound solutions for each experiment by dissolving it in sterile culture medium or PBS.[2] While the this compound ion is relatively stable in a sterile solution, it can be metabolized by cells, leading to a decrease in its effective concentration over time.[1][2]
-
-
Q6: Are there any specific considerations for Western blotting when analyzing proteins from this compound-treated cells?
-
A6: Standard Western blotting protocols are generally applicable. However, it's important to note that this compound treatment can alter the expression of housekeeping genes. Therefore, it is crucial to validate your loading control to ensure its expression is not affected by the treatment in your experimental model.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | This compound Concentration (mM) | Chemotherapeutic Agent | Combination Effect | Reference |
| HCT116 (Colorectal Cancer) | 2 | 5-Fluorouracil (1.92 µM) | Enhanced apoptosis from 13% (5-FU alone) to 22% (combination) | [16] |
| A549 (Lung Adenocarcinoma) | Varies | Docetaxel | Additive inhibition of proliferation and promotion of apoptosis | [7] |
| MCF-7 (Breast Cancer) | 2.0 | Etoposide (0.5 µM) | Enhanced growth inhibition and DNA damage | [3] |
Table 2: In Vivo Efficacy of this compound Combination Therapies in Animal Models
| Animal Model | This compound Formulation & Dosage | Combination Agent | Key Findings | Reference |
| Glioma Mouse Model | Sodium this compound (1.2 g/kg/day, i.p.) | Anti-PD-1 antibody | Significantly reduced tumor volume and prolonged survival | [7][8] |
| Melanoma Mouse Model | This compound | Anti-PD-1 antibody | Stronger antitumor immunity responses compared to single agents | [13][14] |
| DSS-induced Colitis Mouse Model | Sodium this compound (100 mg/kg/day, oral) | - | Decreased colitis scores and prevented body weight loss | [11] |
| Colorectal Cancer Xenograft | Sodium this compound (600 mg/kg/d) | - | Inhibited tumor growth | [20] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted for determining the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Sodium this compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Prepare fresh serial dilutions of sodium this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[21]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
-
Materials:
-
Cells treated with this compound and/or combination agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or the combination agent for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
-
3. Western Blotting for Protein Expression
This protocol outlines the general steps for analyzing protein expression in this compound-treated cells.
-
Materials:
-
Cells treated with this compound and/or combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[4][22]
-
Mandatory Visualizations
Caption: this compound inhibits HDAC, leading to histone acetylation and altered gene expression.
Caption: Experimental workflow for evaluating this compound combination therapies in vitro and in vivo.
Caption: this compound can inhibit the PI3K/Akt signaling pathway, promoting apoptosis.
References
- 1. Depletion of sodium this compound from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of this compound to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium this compound Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Combination of Sodium this compound and Immunotherapy in Glioma: regulation of immunologically hot and cold tumors via gut microbiota and metabolites [frontiersin.org]
- 8. Combination of Sodium this compound and Immunotherapy in Glioma: regulation of immunologically hot and cold tumors via gut microbiota and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microbial metabolite this compound promotes anti-PD-1 antitumor efficacy by modulating T cell receptor signaling of cytotoxic CD8 T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium this compound inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A this compound‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction between this compound and Tumor Necrosis Factor α in Primary Rat Colonocytes [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Sodium this compound Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibits the mitochondrial complex Ι to mediate mitochondria-dependent apoptosis of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and inconsistencies encountered in butyrate-related research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reagent Preparation and Handling
Question: My sodium this compound solution seems to be giving inconsistent results. How should I prepare and store it?
Answer: The stability of sodium this compound in aqueous solutions is a critical factor for experimental consistency. It is highly recommended to prepare aqueous solutions fresh for each experiment.[1] While the crystalline solid form is stable for years at room temperature, solutions can be less stable.[2][3]
-
Preparation: For cell culture, dissolve sodium this compound in sterile water or a buffered solution like PBS to create a concentrated stock solution (e.g., 1 M).[4] This stock can then be sterile-filtered (0.22 µm filter) and diluted to the final working concentration in your culture medium.[4] If you observe any precipitate in the stock solution, warming it to 37°C for a few minutes can help it redissolve.[5]
-
Storage: If you must store an aqueous stock solution, aliquot it and store at -20°C for the short term.[5] However, for optimal reproducibility, preparing it fresh is the best practice.[1][3][5] Storing aqueous solutions for more than a day is not recommended.[2][3]
Question: What is the solubility of sodium this compound in different solvents?
Answer: The solubility of sodium this compound varies depending on the solvent. This is crucial for preparing appropriate stock solutions for your experiments.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 100 | ~900 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | ~90 |
| Ethanol | 5 | ~45 |
| Dimethyl Sulfoxide (DMSO) | <1 | <9 |
This table summarizes data from multiple sources.[4]
In Vitro / Cell Culture Experiments
Question: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Answer: Several factors could contribute to unexpected cytotoxicity:
-
Concentration-Dependent Effects: this compound exhibits a paradoxical dose-dependent effect. While it can promote cell proliferation at very low concentrations, it induces cell cycle arrest and apoptosis at higher concentrations.[6] The effective concentration can vary significantly between different cell lines.[7] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to sodium this compound. For example, some cancer cell lines are more sensitive to this compound-induced apoptosis than others.[8]
-
Incorrect Reagent Preparation: As mentioned above, improper storage of this compound solutions can lead to degradation and inconsistent effects. Always use freshly prepared solutions.
-
General Cell Culture Issues: Problems such as mycoplasma contamination, incorrect seeding density, or over-trypsinization can stress cells and make them more susceptible to the effects of this compound.[9]
Question: My results with this compound treatment are not reproducible between experiments. What should I check?
Answer: Lack of reproducibility is a common challenge. Here is a workflow to troubleshoot this issue:
Question: What are typical IC50 values for sodium this compound in cancer cell lines?
Answer: The IC50 (half maximal inhibitory concentration) values for sodium this compound are highly dependent on the cell line and the duration of treatment. The table below provides a summary of reported IC50 values for different colorectal cancer cell lines.
| Cell Line | Treatment Duration | IC50 (mM) | Reference |
| HT-29 | 24 hours | 65 | [3] |
| HT-29 | 48 hours | 18.6 | [3] |
| HT-29 | 72 hours | 9.2 | [3] |
| HCT-116 | 24 hours | 35.5 | [10] |
| HCT-116 | 48 hours | 9.6 | [10] |
| HCT-116 | 72 hours | 10 | [10] |
| AGS (gastric) | 72 hours | 1.76 | [5] |
In Vivo / Animal Studies
Question: What are the common challenges in this compound animal studies?
Answer: Animal studies with this compound present unique challenges:
-
Route of Administration: The method of delivery (e.g., oral gavage, in drinking water, or as a supplement in feed) can significantly impact the bioavailability and, consequently, the experimental outcome.[4][11]
-
Dosage: Determining the correct dosage is crucial. Dosages can range widely, and the effective dose can depend on the animal model and the intended biological effect.[4][11][12]
-
Odor and Palatability: this compound has a strong, unpleasant odor, which can affect animal feed intake if it is not formulated correctly.[10][13]
-
Translational Relevance: Results observed in animal models may not always be directly translatable to human physiology due to differences in gut microbiota and metabolism.[11][12]
Analytical Measurements
Question: Why is it difficult to measure this compound levels in biological samples?
Answer: Measuring this compound in samples like feces or blood is challenging because it is rapidly produced by the gut microbiota and quickly consumed by colonocytes as their primary energy source.[14][15] This rapid turnover means that circulating levels may not accurately reflect production in the gut.[14]
Question: How can I quantify the genetic potential for this compound production in a gut microbiome sample?
Answer: A common approach is to use quantitative PCR (qPCR) to measure the abundance of genes involved in the this compound synthesis pathway, such as the gene encoding butyryl-CoA:acetate CoA-transferase (but).[1] However, a key challenge is the normalization of qPCR data from fecal samples, as there are no universally accepted housekeeping genes.[16] One strategy to overcome this is to spike the sample with a known amount of foreign DNA before extraction to use as an external reference.[16]
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol provides a general outline for assessing cell viability after sodium this compound treatment using a colorimetric assay like CCK-8.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of freshly prepared sodium this compound (e.g., 0, 1.25, 2.5, 5, 10 mM). Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2][17]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-2 hours at 37°C.[2][15]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Gene Expression Analysis by qPCR
This protocol outlines the key steps for analyzing changes in gene expression following this compound treatment.
-
Cell Treatment: Culture and treat cells with the desired concentration of sodium this compound for the specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.[16]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, your cDNA template, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH).[16]
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[1][11]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.[16]
Signaling Pathway Diagram
This compound's primary mechanism of action in influencing gene expression is through the inhibition of histone deacetylases (HDACs).
References
- 1. Determination of this compound Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium this compound Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. A gene-targeted approach to investigate the intestinal this compound-producing bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The postbiotic sodium this compound synergizes the antiproliferative effects of dexamethasone against the AGS gastric adenocarcinoma cells [frontiersin.org]
- 6. gsartor.org [gsartor.org]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. Frontiers | Sodium this compound in both prevention and supportive treatment of colorectal cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. ajmb.org [ajmb.org]
- 11. This compound induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sodium this compound modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sodium this compound Combined with Docetaxel for the Treatment of Lung Adenocarcinoma A549 Cells by Targeting Gli1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Genomic Impact of Butyrate: A Comparative Guide to Its Effects on Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of action of potential therapeutic compounds is paramount. Butyrate, a short-chain fatty acid produced by gut microbiota, has garnered significant attention for its anti-cancer properties, largely attributed to its role as a histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive comparison of this compound's effects on gene expression, validated by microarray analysis, and contrasts its performance with other short-chain fatty acids and HDAC inhibitors.
This compound's Potent Influence on the Transcriptome
Microarray analyses have consistently demonstrated this compound's profound impact on global gene expression in cancer cells. As an HDAC inhibitor, this compound promotes histone hyperacetylation, leading to a more open chromatin structure that allows for the transcription of otherwise silenced genes. This epigenetic modification is a key driver of its ability to induce cell cycle arrest, apoptosis, and cellular differentiation in cancerous cells.
In human colonic epithelial cells, microarray studies have identified hundreds of genes that are differentially regulated by this compound. A significant portion of these genes are involved in critical cellular processes such as proliferation, differentiation, and apoptosis. Notably, many of the gene expression changes induced by this compound are opposite to those observed in colon cancer tissue, highlighting its potential as a therapeutic agent.[1]
Comparative Analysis of Gene Expression Changes
To provide a clearer picture of this compound's efficacy, this section compares its effects on gene expression with other short-chain fatty acids (SCFAs) and a well-known HDAC inhibitor, Trichostatin A (TSA).
This compound vs. Other Short-Chain Fatty Acids (Propionate and Acetate)
While all three major SCFAs—this compound, propionate, and acetate—are produced by gut microbial fermentation, this compound consistently demonstrates the most potent effects on gene expression and cancer cell inhibition.
| Feature | This compound | Propionate | Acetate |
| Potency in Inhibiting Cancer Cell Proliferation | Highest | Moderate | Lowest |
| Induction of Cell Cycle Arrest | Strong induction of G1/S or G2/M phase arrest | Weaker induction compared to this compound | Minimal effect |
| Apoptosis Induction | Potent inducer of apoptosis | Moderate inducer | Negligible effect |
| HDAC Inhibition | Strong inhibitor | Weaker inhibitor | Very weak or no inhibition |
This table summarizes findings from multiple studies on the comparative effects of short-chain fatty acids on colon cancer cells.
This compound vs. Trichostatin A (TSA)
TSA is a potent and specific HDAC inhibitor often used as a benchmark in research. Comparing the gene expression profiles induced by this compound and TSA reveals both similarities and differences, providing insights into their mechanisms of action.
| Feature | This compound | Trichostatin A (TSA) |
| HDAC Inhibition | Broad-spectrum HDAC inhibitor | Potent, broad-spectrum HDAC inhibitor |
| Gene Expression Profile Overlap | Significant overlap in regulated genes, particularly those involved in cell cycle and apoptosis | Shares many commonly regulated genes with this compound |
| Induction of Apoptosis | Strong inducer | Strong inducer |
| Cell Cycle Arrest | Induces G1/S or G2/M phase arrest | Induces G1/S or G2/M phase arrest |
| Other Cellular Effects | Influences cellular metabolism and differentiation | Primarily studied for its HDAC inhibitory effects |
This table highlights the comparative effects of this compound and Trichostatin A on cancer cells as observed in various studies.
Key Signaling Pathways Modulated by this compound
This compound's impact on gene expression reverberates through several critical signaling pathways that govern cell fate. Microarray data has been instrumental in elucidating these connections.
This compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This alters chromatin structure, making DNA more accessible to transcription factors and resulting in changes in gene expression that drive anti-cancer effects.
This compound's primary mechanism of action.
Wnt Signaling Pathway
This compound has been shown to hyperactivate the Wnt signaling pathway in colorectal cancer cells, a process paradoxically linked to the induction of apoptosis in these cells.[2][3] Microarray studies have identified numerous Wnt target genes whose expression is modulated by this compound.[2][3]
This compound's effect on the Wnt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, a process often linked to cancer development. This compound can suppress NF-κB activity, thereby exerting anti-inflammatory effects.[4] This is achieved by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB.
This compound's suppression of the NF-κB pathway.
Experimental Protocols: A Guide to Microarray Analysis of this compound's Effects
The following provides a generalized workflow for assessing the effects of this compound on gene expression using microarray analysis, based on methodologies reported in various studies.
Experimental workflow for microarray analysis.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., HCT116, HT-29, Caco-2) are cultured under standard conditions.
-
Cells are treated with a physiologically relevant concentration of sodium this compound (typically 1-5 mM) for a specified duration (e.g., 24 or 48 hours). A control group of untreated cells is maintained in parallel.[5]
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from both this compound-treated and control cells using a standard method like TRIzol reagent or a commercial kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (to determine concentration and purity) and gel electrophoresis (to check for integrity).
3. Microarray Hybridization:
-
High-quality RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
The labeled cDNA is then hybridized to a microarray chip containing thousands of gene-specific probes.
-
After hybridization, the microarray slides are washed to remove unbound cDNA and then scanned to detect the fluorescent signals.
4. Data Acquisition and Analysis:
-
The scanned images are processed to quantify the intensity of the fluorescent signals for each spot on the array.
-
The raw data is then normalized to correct for technical variations.
-
Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the this compound-treated cells compared to the control.
-
Differentially expressed genes are then subjected to pathway and gene ontology analysis to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.[6]
Conclusion
Microarray analysis has been a powerful tool in validating the effects of this compound on gene expression, solidifying its role as a potent HDAC inhibitor with significant anti-cancer potential. Comparative studies reveal its superiority over other short-chain fatty acids in modulating gene expression related to cell proliferation and apoptosis. Its effects on key signaling pathways like Wnt and NF-κB further underscore its therapeutic promise. The detailed experimental workflow provided serves as a guide for researchers seeking to investigate the transcriptomic effects of this compound and other potential therapeutic compounds. This comprehensive understanding of this compound's molecular actions is crucial for the continued development of novel cancer therapies.
References
- 1. Microarray analysis of this compound regulated genes in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induced changes in Wnt-signaling specific gene expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induced changes in Wnt-signaling specific gene expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microarray Analysis of Gene Expression Involved in this compound-Resistant Colorectal Carcinoma HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative Transcriptomic Network Analysis of this compound Treated Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility and Consistency of In Vivo Butyrate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The short-chain fatty acid butyrate, a product of microbial fermentation of dietary fiber in the gut, has garnered significant attention for its potential therapeutic effects. In vivo studies have explored its role in modulating inflammation, enhancing gut barrier integrity, and inhibiting histone deacetylases (HDACs), linking it to the prevention and treatment of a range of diseases. However, the reproducibility and consistency of these findings can vary, influenced by factors such as the model system, dosage, and delivery method of this compound. This guide provides a comparative analysis of quantitative data from various in vivo this compound studies, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid researchers in designing and interpreting their own studies.
Quantitative Data Comparison
To facilitate an objective assessment of the effects of this compound, the following tables summarize quantitative data from a range of in vivo and ex vivo studies. These tables highlight the variability in outcomes and experimental conditions, underscoring the importance of standardized protocols for improving the reproducibility of this compound research.
Table 1: Effects of this compound on Inflammatory Markers
| Study Model | This compound Dosage/Concentration | Duration | Inflammatory Marker | Baseline Value | Change Observed | Statistical Significance | Reference |
| Human (Type 1 Diabetes) | 3.6 g/day Sodium this compound | 12 weeks | Fecal Calprotectin | 48 µg/g (median) | -1.0 µg/g (median change) | Not Significant (p=0.24) | [1] |
| Rat (Renal Ischemia/Reperfusion) | Not specified | 6, 12, 24 hours | Serum TNF-α | Not specified | Significantly lower than saline-treated | p < 0.05 | [2] |
| Rat (Renal Ischemia/Reperfusion) | Not specified | 6, 12, 24 hours | Serum IL-6 | Not specified | Significantly lower than saline-treated | p < 0.05 | [2] |
| Mouse (Ethanol-induced Gastric Ulcer) | 400 mg/kg this compound | Not specified | Gastric Tissue IL-1β | Not specified | Reduced compared to model group | p < 0.01 | [3] |
| Mouse (Ethanol-induced Gastric Ulcer) | 400 mg/kg this compound | Not specified | Gastric Tissue TNF-α | Not specified | Reduced compared to model group | p < 0.01 | [3] |
| Mouse (Ethanol-induced Gastric Ulcer) | 400 mg/kg this compound | Not specified | Gastric Tissue IL-6 | Not specified | Reduced compared to model group | p < 0.01 | [3] |
| Human Macrophages (in vitro) | 0.1 mM this compound | Not specified | LPS-induced TNF-α | Not specified | Suppressed production | Not specified | [4] |
| Human Macrophages (in vitro) | 10 mM this compound | Not specified | IL-1β | Not specified | Increased production | Not specified | [4] |
| Human Macrophages (in vitro) | 10 mM this compound | Not specified | IL-10 | Not specified | Reduced production | Not specified | [4] |
Table 2: Effects of this compound on Intestinal Permeability
| Study Model | This compound Dosage/Concentration | Duration | Permeability Marker | Baseline Value | Change Observed | Statistical Significance | Reference |
| Rat (Parenteral Nutrition) | 9 mM this compound (i.v.) | 12 days | Horseradish Peroxidase (HRP) Flux | Not specified | Decreased permeability compared to PN group | Not specified | [5] |
| Human Colonic Biopsies (ex vivo) | 5 mM and 25 mM this compound | Acute | FITC-dextran passage | Not specified | No significant effect | Not significant | [6] |
| Human Colonic Biopsies (ex vivo) | 5 mM and 25 mM this compound | Acute | HRP passage | Not specified | No significant effect | Not significant | [6] |
| Caco-2 cell monolayers (in vitro) | 2 mM Sodium this compound | 24-72 hours | Transepithelial Electrical Resistance (TEER) | Not specified | Significant increase | Not specified | [7] |
| Caco-2 cell monolayers (in vitro) | 2 mM Sodium this compound | Not specified | Inulin Permeability | Not specified | Decrease | Not specified | [7] |
| Cdx2-IEC monolayers (in vitro) | Not specified | Not specified | Transepithelial Electrical Resistance (TEER) | Not specified | Increased | Not specified | [8] |
| Cdx2-IEC monolayers (in vitro) | Not specified | Not specified | FD-40 flux | Not specified | Decreased | Not specified | [8] |
| Human Colonic Biopsies (IBS patients, ex vivo) | 100 mmol/L this compound | 90 minutes (in vivo exposure) | DC-induced HRP passage | Not specified | Significantly lower post-exposure | p = 0.034 | [9] |
Table 3: Effects of this compound on Histone Deacetylase (HDAC) Activity
| Study Model | This compound Dosage/Concentration | Duration | Outcome Measure | Baseline Value | Change Observed | Statistical Significance | Reference |
| HeLa Cells (in vitro) | 5 mM Sodium this compound | 21 hours | Histone Acetylation | Not specified | Greatly increased | Not specified | [10] |
| BRIN-BD11 Cells (in vitro) | 5 mM Sodium this compound | 24 hours | HDAC Activity | Not specified | Reduced to 25% of control | Not specified | [11] |
| Rat Liver (Ischemic Reperfusion) | Not specified | Post-reperfusion | Acetylated Histone H3 | Not specified | Markedly prevented the reduction | Not specified | [12] |
Key Experimental Protocols
Detailed and consistent methodologies are crucial for the reproducibility of in vivo this compound studies. Below are outlines of key experimental protocols frequently employed in this research area.
Assessment of Intestinal Permeability using Ussing Chambers
The Ussing chamber is an ex vivo technique used to measure ion transport and barrier function of epithelial tissues.
Protocol Outline:
-
Tissue Preparation:
-
Excise a segment of the intestine (e.g., colon, ileum) from the animal model.
-
Gently clean the tissue with ice-cold, oxygenated Ringer's solution.
-
Remove the outer muscle layers to isolate the mucosal-submucosal layers.
-
Mount the tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
-
Ussing Chamber Setup:
-
Fill both chambers with equal volumes of oxygenated Ringer's solution, maintained at 37°C.
-
Glucose is typically added to the serosal side as an energy source, and mannitol (B672) to the mucosal side to maintain osmotic balance.
-
Use voltage and current electrodes to measure the transepithelial electrical resistance (TEER), an indicator of barrier integrity.
-
-
Permeability Measurement:
-
Add a labeled permeability marker (e.g., FITC-dextran, horseradish peroxidase) to the mucosal chamber.
-
Take samples from the serosal chamber at regular intervals.
-
Measure the concentration of the marker in the serosal samples using a fluorometer or spectrophotometer.
-
Calculate the flux of the marker across the tissue to determine permeability.
-
-
This compound Treatment:
-
This compound can be added to the mucosal chamber to assess its acute effects on permeability.
-
For chronic effects, animals can be pre-treated with this compound before tissue excision.
-
Measurement of Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cytokine levels in biological samples.
Protocol Outline:
-
Sample Collection and Preparation:
-
Collect blood (for serum or plasma) or tissue samples from the in vivo model.
-
For tissue samples, homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
For blood, allow it to clot to obtain serum or use an anticoagulant and centrifuge to obtain plasma.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add prepared samples and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Histone Deacetylase (HDAC) Activity Assay
HDAC activity can be measured in cell or tissue extracts using commercially available colorimetric or fluorometric assay kits.
Protocol Outline:
-
Nuclear Extract Preparation:
-
Homogenize tissue or lyse cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins, including HDACs.
-
Centrifuge to remove nuclear debris and collect the supernatant containing the nuclear extract.
-
Determine the protein concentration of the extract.
-
-
HDAC Activity Assay:
-
Use a microplate-based assay with a substrate containing an acetylated lysine (B10760008) residue.
-
Add the nuclear extract to the wells containing the substrate and assay buffer.
-
Incubate to allow HDACs to deacetylate the substrate.
-
Add a developer solution that reacts with the deacetylated substrate to produce a colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal intensity is proportional to the HDAC activity.
-
A known HDAC inhibitor (e.g., Trichostatin A) is often used as a positive control for inhibition.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to in vivo this compound studies.
This compound's Dual Signaling Pathways
Caption: this compound exerts its effects via HDAC inhibition and GPCR activation.
Experimental Workflow for Assessing Intestinal Permeability
Caption: Workflow for Ussing chamber analysis of intestinal permeability.
Logical Framework for Assessing Reproducibility
Caption: Framework for evaluating the reproducibility of this compound studies.
References
- 1. Effects of this compound Supplementation on Inflammation and Kidney Parameters in Type 1 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Trial | MDPI [mdpi.com]
- 2. Quantitative increase in short-chain fatty acids, especially this compound protects kidney from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. The Effect of this compound-Supplemented Parenteral Nutrition on Intestinal Defence Mechanisms and the Parenteral Nutrition-Induced Shift in the Gut Microbiota in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Effects of this compound on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances intestinal epithelial barrier function via up-regulation of tight junction protein Claudin-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute effects of this compound on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of histone deacetylation in vivo and in vitro by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HDAC Inhibitor this compound Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Histone Deacetylase by this compound Protects Rat Liver from Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyrate and Propionate on Gut Microbiota: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the effects of two key short-chain fatty acids (SCFAs), butyrate and propionate (B1217596), on the gut microbiota. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the distinct and overlapping impacts of these crucial microbial metabolites on gut health and disease.
Introduction
This compound and propionate, produced by the microbial fermentation of dietary fibers in the colon, are pivotal signaling molecules that mediate the host-microbiota dialogue. While both are recognized for their health benefits, their specific effects on the composition and function of the gut microbiome, as well as on the host's intestinal barrier and immune system, exhibit notable differences. This guide delves into these nuances, presenting a comparative analysis supported by experimental evidence.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound and propionate on various parameters of gut health, compiled from multiple in vitro and in vivo studies.
Table 1: Effects on Gut Microbiota Composition
| Parameter | This compound Effect | Propionate Effect | Supporting Evidence |
| Alpha Diversity (Chao1, Shannon) | Increased or no significant change.[1][2] | Increased or no significant change.[1][2] | Studies in diet-induced obese rats showed that both encapsulated propionate and non-encapsulated this compound significantly increased alpha diversity (Chao1) in the fecal gut microbiota.[1][2] |
| Beta Diversity (Bray-Curtis, UniFrac) | Alters community structure, often separating from control groups.[2] | Alters community structure, showing separation from control and this compound-treated groups.[2] | Principal coordinates analysis (PCoA) plots based on Bray-Curtis dissimilarity demonstrated a separation of both propionate and this compound treated groups from the control group in obese rats.[2] |
| Firmicutes/Bacteroidetes Ratio | Tends to increase the ratio by increasing Firmicutes and/or decreasing Bacteroidetes.[1] | Tends to decrease the ratio by increasing Bacteroidetes and decreasing Firmicutes.[1] | In diet-induced obese rats, this compound tended to increase the relative abundance of Firmicutes and decrease Bacteroidetes, while propionate increased the relative abundance of Bacteroidetes and decreased Firmicutes.[1] |
| Relative Abundance of Bifidobacterium | May increase abundance. | May increase abundance. | Both SCFAs are fermentation products of Bifidobacteria, and their presence can create a favorable environment for their growth. |
| Relative Abundance of Lactobacillus | Tended to increase the relative abundance of Lactobacillaceae.[1] | Less pronounced effect compared to this compound. | A study on obese rats showed that microencapsulated this compound resulted in a greater enrichment of Lactobacillaceae.[1] |
Table 2: Effects on Gut Barrier Function and Inflammation
| Parameter | This compound Effect | Propionate Effect | Supporting Evidence |
| Tight Junction Protein Expression (Occludin, Claudins, ZO-1) | Generally upregulates expression, enhancing barrier integrity.[3][[“]][5][6][7] | Less potent than this compound in enhancing barrier function.[3] | This compound has been shown to enhance intestinal barrier function by facilitating the assembly of tight junctions.[5] In a study with Caco-2 cells, this compound, but not propionate, ameliorated the TNF-α/IFN-γ-induced decrease in transepithelial electrical resistance.[3] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Potent inhibitor of TNF-α and IL-6 production.[8][9][10][11][12] | Inhibits IL-6 production, but may be less potent than this compound for TNF-α.[12] | In LPS-stimulated bone marrow-derived macrophages, this compound decreased the secretion of IL-6 and IL-12p40 to a greater extent than propionate.[10] Both this compound and propionate have been shown to inhibit IL-6 in stimulated HUVEC cells.[12] |
| Anti-inflammatory Cytokine (IL-10) | Upregulates IL-10 production.[8][11] | Can also promote IL-10 production. | This compound is known to increase the production of the anti-inflammatory cytokine IL-10.[8][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
16S rRNA Gene Sequencing and Analysis
This protocol outlines the key steps for analyzing the composition of the gut microbiota.
-
Fecal Sample Collection and DNA Extraction: Fecal samples are collected and immediately stored at -80°C. DNA is extracted using a bead-beating based method to ensure lysis of both Gram-positive and Gram-negative bacteria.[13]
-
PCR Amplification of the 16S rRNA Gene: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers. A two-step PCR process is often employed.[13][14]
-
Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared by adding adapters and barcodes. Sequencing is typically performed on an Illumina MiSeq platform.[13][15]
-
Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, or Amplicon Sequence Variants (ASVs) are generated. Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.[16]
In Vitro Anaerobic Fermentation of Gut Microbiota
This protocol simulates the fermentation process in the colon to study the effects of substrates on microbial activity.
-
Preparation of Fecal Inoculum: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic chamber to create a fecal slurry in a buffered medium.[17][18]
-
Fermentation Setup: The fermentation is carried out in anaerobic tubes or bioreactors containing a basal nutrient medium. The substrate of interest (e.g., this compound, propionate, or a precursor fiber) is added to the tubes.[17][19]
-
Incubation: The fermentation vessels are incubated at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours).[17]
-
Sample Analysis: At the end of the fermentation, samples are collected for analysis. Short-chain fatty acid concentrations are measured by gas chromatography (GC). Changes in the microbial community composition are assessed by 16S rRNA gene sequencing.[20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Both this compound and propionate exert profound and beneficial effects on the gut microbiota and host health. This compound appears to have a more pronounced role in maintaining gut barrier integrity and modulating local inflammation through potent HDAC inhibition. Propionate, on the other hand, shows a stronger influence on the Firmicutes/Bacteroidetes ratio and has significant systemic metabolic effects. Understanding these distinct roles is crucial for the development of targeted therapeutic strategies aimed at manipulating the gut microbiome for improved health outcomes. This guide serves as a foundational resource for researchers to navigate the complexities of SCFA-microbiota interactions and to design future studies in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. Microencapsulated Propionate and this compound Improved Energy Balance and Gut Microbiota Composition in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. This compound Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Properties in Immune-Related Diseases: Friend or Foe? | MDPI [mdpi.com]
- 9. The microbial metabolite this compound regulates intestinal macrophage function via histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 16. medrxiv.org [medrxiv.org]
- 17. dwscientific.com [dwscientific.com]
- 18. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality [digibug.ugr.es]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Butyrate Quantification: A Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota, is a crucial signaling molecule with significant implications for host health and disease. Its role in maintaining gut homeostasis, modulating the immune system, and influencing metabolic pathways has made its accurate quantification a priority in various fields of research and drug development. This guide provides an objective comparison of the most common analytical methods for this compound quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
The primary methods for this compound quantification include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (HPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation complexity, and throughput.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for this compound quantification as reported in various studies. This allows for a direct comparison of their capabilities.
| Parameter | GC-MS | HPLC-UV | HPLC-MS/MS | NMR Spectroscopy |
| Linearity (Range) | >0.999[1] | 0.99998 (119.56–1195.6 μg/ml)[2] | >0.998[3] | High regression coefficient (R² > 0.999)[4] |
| Limit of Detection (LOD) | 0.064 to 0.067 µM[1] | 1.211, 0.606, and 1.816 µg/mL (for three distinct peaks)[5] | 40 nM[6] | 2 mM[7] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is highly sensitive[1] | 3.670, 1.835, and 3.676 µg/mL (for three distinct peaks)[5] | 160 nM to 310 nM[6] | Not explicitly stated, but higher than MS methods |
| Precision (RSD%) | < 2%[1] | 0.30%[2] | <12% (intra-day), <20% (inter-day)[3] | Satisfactory repeatability (standard deviation of signal intensities: 0.08)[4] |
| Accuracy/Recovery (%) | 81.27–128.42%[1] | 97.0% to 103.0%[2] | 92% to 120%[3] | Not explicitly stated |
| Derivatization | Often required[1][8][9] | Not always required, but can improve separation[10][11] | Often used to improve sensitivity and chromatography[6][10][11] | Not required[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the summarized experimental protocols for the key analytical methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and powerful technique for the quantification of volatile compounds like this compound.[1] Derivatization is often employed to increase the volatility and thermal stability of the analyte.
Sample Preparation (General Protocol):
-
Extraction: Acidify the sample (e.g., plasma, fecal water) with an acid like hydrochloric acid. Extract the SCFAs using an organic solvent such as methyl tert-butyl ether.[8]
-
Derivatization: A common method involves using N, O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives.[1] This improves sensitivity and accuracy.[1] Another approach is esterification using agents like isobutyl chloroformate/isobutanol.[9]
-
Analysis: Inject the derivatized sample into the GC-MS system.
GC-MS Parameters:
-
Column: A DB-23 column (60 m x 0.25 mm i.d., 0.15 µm film thickness) is often used for separation.[12]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program: Start at 100 °C, hold for 7 minutes, then ramp to 200 °C at 25 °C/min and hold for 5 minutes.[12]
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity.[1][13]
High-Performance Liquid Chromatography (HPLC) and HPLC-MS/MS
HPLC offers a versatile platform for this compound analysis, and when coupled with mass spectrometry, it provides high sensitivity and specificity.
Sample Preparation (HPLC-MS/MS):
-
Extraction: A liquid-liquid extraction is typically performed. For instance, 200 μL of sample can be mixed with an internal standard.[10][11]
-
Derivatization (Optional but common for MS): To enhance ionization efficiency and chromatographic retention, derivatization with an agent like 3-nitrophenylhydrazine (B1228671) (3NPH) can be performed.[10][11]
-
Quenching: The derivatization reaction is stopped by adding an acid, such as formic acid.[10][11]
HPLC Parameters:
-
Column: A reverse-phase C18 column is commonly used (e.g., YMC Triart C18, 250×4.6 mm; 5 μm).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a typical mobile phase.[10] For HPLC-UV, a mobile phase of sodium dihydrogen phosphate (B84403) buffer and acetonitrile can be used.[2]
-
Detection: For HPLC-UV, a UV/PDA detector set at around 210 nm is suitable.[2] For HPLC-MS/MS, a mass spectrometer is used in selected reaction monitoring (SRM) mode for quantification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that requires minimal sample preparation and can provide structural information in addition to quantification.
Sample Preparation:
-
Extraction: Fecal extracts can be prepared from homogenized stool aliquots.[14]
-
Dilution: The extract is typically diluted in a deuterated solvent (e.g., D₂O) containing an internal standard.
NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) is used.[14]
-
Experiments: 1D-NOESY and J-resolved (JRES) experiments are often performed to suppress the water signal and resolve overlapping peaks.[14]
-
Quantification: this compound is quantified from the 1D projections of the J-resolved spectra by integrating the signal at a specific chemical shift (e.g., 0.90 ppm).[14]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for each analytical method.
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using HPLC.
Caption: Workflow for this compound quantification using NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development and Validation: Calcium this compound [mdpi.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid | ScholarWorks [scholarworks.calstate.edu]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 11. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
Butyrate Demonstrates Superior Efficacy Over Other Short-Chain Fatty Acids in Ameliorating Inflammatory Bowel Disease Models
A comprehensive analysis of preclinical data reveals that while all short-chain fatty acids (SCFAs) exhibit anti-inflammatory properties, butyrate consistently shows a more potent effect in mitigating experimental colitis compared to propionate (B1217596) and acetate (B1210297). This is attributed to its robust activity as a histone deacetylase (HDAC) inhibitor and its role in activating specific G-protein coupled receptors (GPCRs), which collectively contribute to the maintenance of intestinal homeostasis and the suppression of inflammatory responses characteristic of Inflammatory Bowel Disease (IBD).
Short-chain fatty acids, primarily acetate, propionate, and this compound, are produced by the gut microbiota through the fermentation of dietary fibers.[1] In the context of IBD, where the levels of SCFA-producing bacteria are often diminished, supplementation with these metabolites has been explored as a therapeutic strategy.[2][[“]] Preclinical studies utilizing various IBD models have consistently demonstrated the therapeutic potential of SCFAs, with this compound often emerging as the most effective among them.[4][5]
The superior efficacy of this compound can be attributed to several key mechanisms of action. It is a potent inhibitor of histone deacetylases (HDACs), which leads to the increased expression of anti-inflammatory genes.[6][7] Additionally, this compound, along with other SCFAs, modulates immune responses through the activation of G-protein coupled receptors such as GPR43 and GPR109A.[8] These actions collectively lead to a reduction in pro-inflammatory cytokine production, enhancement of the intestinal barrier function, and promotion of regulatory T cell differentiation, all of which are crucial in controlling the chronic inflammation seen in IBD.[9][10]
Comparative Efficacy of Short-Chain Fatty Acids in IBD Models: A Quantitative Overview
The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound, propionate, and acetate on key IBD-related parameters.
| Table 1: Effect of SCFAs on NF-κB Activity and Pro-Inflammatory Cytokine Release | |||
| Parameter | This compound | Propionate | Acetate |
| NF-κB Reporter Activity Inhibition | Strongest Inhibition | Moderate Inhibition | Weakest Inhibition |
| LPS-stimulated TNF-α Release from Neutrophils | Significant Decrease | Significant Decrease | Significant Decrease |
| IL-6 Release from Colon Organ Cultures | Strong Inhibition | Strongest Inhibition | Moderate Inhibition |
| Reference | [4][5] | [4][5] | [4][5] |
| Table 2: Impact of SCFAs on Adherent-Invasive E. coli (AIEC) Virulence in an in vitro Model | |||
| Parameter | This compound (20 mM) | Propionate (20 mM) | Acetate (40 mM) |
| AIEC Adhesion to Caco-2 cells | Increased | Increased | No significant effect |
| AIEC Invasion of Caco-2 cells | Increased | Increased | No significant effect |
| Reference | [11] | [11] | [11] |
Experimental Protocols
The findings presented in this guide are based on established preclinical models of IBD. A general workflow for such studies is outlined below.
General Experimental Workflow for Evaluating SCFA Efficacy in IBD Models:
-
Induction of Colitis: Colitis is typically induced in rodents (mice or rats) using chemical agents such as dextran (B179266) sulfate (B86663) sodium (DSS) administered in drinking water or trinitrobenzene sulfonic acid (TNBS) administered via intrarectal enema.
-
SCFA Administration: The short-chain fatty acids (this compound, propionate, or acetate) are administered to the animals, commonly through oral gavage, in drinking water, or via rectal enemas.
-
Monitoring of Disease Activity: The severity of colitis is monitored daily by recording parameters such as body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).
-
Sample Collection and Analysis: At the end of the study period, animals are euthanized, and colon tissues are collected for histological analysis to assess tissue damage and inflammation. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is often measured in the colon tissue. Blood and tissue samples may also be collected to measure the levels of pro-inflammatory and anti-inflammatory cytokines.
Key Signaling Pathways in SCFA-Mediated Amelioration of IBD
The anti-inflammatory effects of this compound and other SCFAs in the context of IBD are mediated through two primary signaling pathways: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
1. Histone Deacetylase (HDAC) Inhibition Pathway:
This compound is a well-established inhibitor of class I and II HDACs.[7] By inhibiting HDACs, this compound promotes the acetylation of histones, leading to a more open chromatin structure and the increased expression of genes with anti-inflammatory functions. This also leads to the suppression of pro-inflammatory signaling pathways like NF-κB.[6]
References
- 1. Clinical Efficacy of Sodium this compound in Managing Pediatric Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. articles.mercola.com [articles.mercola.com]
- 7. pnas.org [pnas.org]
- 8. This compound and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase in inflammatory bowel disease: novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
meta-analysis of clinical trials on the health benefits of butyrate supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analytic overview of clinical trials investigating the health benefits of butyrate supplementation. It is designed to offer an objective comparison of its performance across various health conditions, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to aid in future research and therapeutic development.
Inflammatory Bowel Disease (IBD)
This compound, a short-chain fatty acid produced by the gut microbiota, is a primary energy source for colonocytes and has demonstrated anti-inflammatory properties, making it a therapeutic candidate for Inflammatory Bowel Disease (IBD), which includes ulcerative colitis (UC) and Crohn's disease (CD). Clinical trials have explored the efficacy of both oral this compound supplementation and rectal administration (enemas).
Quantitative Data Summary: this compound in IBD
| Study/Reference | IBD Type | This compound Formulation & Dosage | Control Group | Key Quantitative Outcomes | P-value |
| Sabatino et al. (2005)[1] | Crohn's Disease | 4 g/day oral sodium this compound | - | Clinical improvement/remission in 53% of patients. | < 0.05 |
| Vernia et al.[2] | Ulcerative Colitis | 4 g/day oral this compound + mesalamine | Placebo + mesalamine | Higher rate of clinical and endoscopic remission in the this compound group. | - |
| Assisi et al.[3] | Ulcerative Colitis | 900 mg/day sodium this compound + 750 mg/day inulin | - | Effective in reducing UC activity. | - |
| Anonymous (2022)[4] | Ulcerative Colitis | Oral microencapsulated sodium this compound (BLM) + mesalamine | Mesalamine only | 83.3% in BLM group maintained clinical remission vs. 47.6% in control group. | 0.022 |
| Anonymous (2022)[5] | Ulcerative Colitis | 600 mg/kg sodium this compound | Placebo (rice starch) | Significant decrease in Mayo score (-2.33 ± 0.41 vs. 0.22 ± 0.40). | < 0.001 |
| Anonymous (2022)[5] | Ulcerative Colitis | 600 mg/kg sodium this compound | Placebo (rice starch) | Significant decrease in ESR level (-6.66 ± 1.56 vs. 3.00 ± 2.11). | 0.01 |
| Anonymous (2022)[5] | Ulcerative Colitis | 600 mg/kg sodium this compound | Placebo (rice starch) | Significant decrease in NLR (-0.24 ± 0.1 vs. 0.33 ± 0.23). | 0.02 |
Note: ESR (Erythrocyte Sedimentation Rate) and NLR (Neutrophil-to-Lymphocyte Ratio) are inflammatory markers.
Experimental Protocols: Key IBD Clinical Trials
Sabatino et al. (2005) for Crohn's Disease:
-
Study Design: Open-label, single-arm study.
-
Participants: 13 patients with mild to moderate Crohn's disease.
-
Intervention: 4 grams per day of oral sodium this compound for 8 weeks.
-
Outcome Measures: Clinical improvement was assessed using the Crohn's Disease Activity Index (CDAI). Endoscopic and histological scores were evaluated before and after treatment. Inflammatory markers such as leukocyte count, ESR, and mucosal levels of NF-κB and IL-1β were also measured.[1]
Anonymous (2022) for Ulcerative Colitis:
-
Study Design: Randomized, parallel, double-blind controlled trial.
-
Participants: 36 patients with active mild to moderate ulcerative colitis were randomized into intervention (n=18) and control (n=18) groups.
-
Intervention: The intervention group received 600 mg/kg of sodium this compound with their main meal for 12 weeks. The control group received rice starch as a placebo.
-
Outcome Measures: Disease severity was evaluated using the partial Mayo score. Inflammatory markers assessed included the Westergren method for ESR and an automated analyzer for NLR and PLR. Psychological factors were assessed using the Hospital Anxiety Depression Scale (HADS) and the General Health Questionnaire (GHQ).[5]
Signaling Pathways in IBD
This compound's therapeutic effects in IBD are attributed to its modulation of several signaling pathways. A key mechanism is the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7] By suppressing NF-κB, this compound can dampen the inflammatory cascade characteristic of IBD. This compound also acts as a histone deacetylase (HDAC) inhibitor, which can lead to the expression of genes with anti-inflammatory properties.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Usefulness of Microencapsulated Sodium this compound Add-On Therapy in Maintaining Remission in Patients with Ulcerative Colitis: A Prospective Observational Study [mdpi.com]
- 5. Effects of Short Chain Fatty Acid-Butyrate Supplementation on the Disease Severity, Inflammation, and Psychological Factors in Patients With Active Ulcerative Colitis: A Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. articles.mercola.com [articles.mercola.com]
comparing the dose-dependent effects of butyrate on different cancer cell lines
For Immediate Release
A comprehensive analysis of existing research reveals the nuanced and dose-dependent efficacy of butyrate, a short-chain fatty acid produced by gut microbiota, in combating various cancer cell lines. This guide synthesizes findings on this compound's impact on cell viability, apoptosis, and cell cycle progression, offering a valuable resource for researchers, scientists, and drug development professionals. The data underscores this compound's potential as a therapeutic agent, while also highlighting the cell-type-specific nature of its effects.
This compound's primary anti-cancer mechanisms are twofold: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), such as GPR109A.[1][2][3][4] These actions trigger a cascade of downstream effects, including the modulation of key signaling pathways, reversal of the Warburg effect, and ultimately, the induction of cell cycle arrest and apoptosis in cancer cells.[1][5][6][7]
Dose-Dependent Effects on Cancer Cell Proliferation and Viability
This compound's impact on cancer cell viability is markedly dose-dependent and varies significantly across different cell lines.[1][5]
| Cell Line | Cancer Type | This compound Concentration | Effect on Cell Viability/Proliferation | Reference |
| HCT116 | Colon Cancer | 0.25 mM | Notable inhibition of cell proliferation | [5] |
| HCT116 | Colon Cancer | 1.0 mM | Complete inhibition of cell proliferation | [5] |
| HCT116 | Colon Cancer | IC50: 1.14 mM (24h), 0.83 mM (48h), 0.86 mM (72h) | Inhibition of cell proliferation | [8][9] |
| HT-29 | Colon Cancer | IC50: 2.42 mM (48h), 2.15 mM (72h) | Inhibition of cell proliferation | [8][9] |
| Caco-2 | Colon Cancer | IC50: 2.15 mM (72h) | Inhibition of cell proliferation | [8][9] |
| MCF-7 | Breast Cancer | 2 mM | Dose-dependent reduction in cellular growth | [10] |
| MDA-MB-231 | Breast Cancer | IC50: 2.56 mM | Inhibition of cell proliferation | [11] |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
| Cell Line | Cancer Type | This compound Concentration | Effect on Apoptosis/Cell Cycle | Reference |
| HCT116 | Colon Cancer | 2 mM & 100 ng/ml TRAIL | Markedly increased accumulation of sub-G1 phase (apoptosis) | [12] |
| HCT116 | Colon Cancer | 4 mM | Stronger induction of apoptosis compared to HT-29 and Caco-2 cells | [8] |
| HT-29 | Colon Cancer | 4 mM | Induction of apoptosis | [8] |
| Caco-2 | Colon Cancer | 4 mM | Induction of apoptosis | [8] |
| MCF-7 | Breast Cancer | 1, 5, 10 mM (48h) | Significant increase in sub-G1 phase (apoptosis) | [13] |
| MDA-MB-468 | Breast Cancer | 1, 5, 10 mM (48h) | Significant increase in sub-G1 phase (apoptosis) | [13] |
| MDA-MB-231 | Breast Cancer | 1 and 2 mM (48h) | Blockage of cells in the G1 phase | [11] |
| AsPC-1 | Pancreatic Cancer | Not specified | Upregulation of p16INK4a, p14ARF, p15INK4b gene expression leading to apoptosis | [14] |
| HCT116 | Colon Cancer | Not specified | Upregulation of p16INK4a, p14ARF, p15INK4b gene expression leading to apoptosis | [14] |
Key Signaling Pathways and Mechanisms of Action
This compound's influence extends to the molecular level, where it modulates critical signaling pathways involved in cancer progression.
Histone Deacetylase (HDAC) Inhibition
This compound is a potent inhibitor of class I and II HDACs.[4] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and the expression of genes involved in cell cycle control, differentiation, and apoptosis.[2][12]
G-Protein Coupled Receptor (GPCR) Activation
This compound acts as a ligand for GPCRs, particularly GPR109A (also known as HCAR2).[1][3] Activation of GPR109A can trigger downstream signaling cascades that lead to apoptosis and suppression of inflammation.[1][3][15]
Reversal of the Warburg Effect
Cancer cells often exhibit altered metabolism, favoring glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. This compound has been shown to counteract this by promoting oxidative metabolism and inhibiting glycolysis.[1][5][6][7]
Experimental Protocols
The findings summarized in this guide are based on a variety of in vitro experimental procedures. Below are generalized methodologies commonly employed in the cited studies.
Cell Culture
Cancer cell lines such as HCT116, HT-29, Caco-2, MCF-7, and MDA-MB-231 were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
Cell viability was typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays.[5] Cells were seeded in 96-well plates, treated with varying concentrations of sodium this compound for specified durations (e.g., 24, 48, 72 hours), and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.
Apoptosis Assays
Apoptosis was quantified using methods such as Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[10][11] This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The percentage of cells in the sub-G1 phase of the cell cycle, indicative of DNA fragmentation, was also analyzed by flow cytometry.[12][13]
Cell Cycle Analysis
Cells were treated with this compound, harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium iodide. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][13]
Western Blotting
To investigate the molecular mechanisms, protein expression levels of key signaling molecules (e.g., p21, c-Myc, phosphorylated ERK1/2) were determined by Western blotting.[8] Cells were lysed, and protein extracts were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
This guide provides a snapshot of the current understanding of this compound's dose-dependent anti-cancer effects. Further research is warranted to fully elucidate the therapeutic potential of this promising microbial metabolite in various cancer types and to translate these preclinical findings into clinical applications.
References
- 1. This compound as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Warburg Effect Dictates the Mechanism of this compound Mediated Histone Acetylation and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy of this compound to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor sodium this compound induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Sodium this compound on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite this compound suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Butyrate Intervention Studies: Towards Protocol Standardization
A detailed comparison of methodologies for butyrate administration and analysis in preclinical and clinical research, aimed at fostering standardized and reproducible study designs.
This compound, a short-chain fatty acid produced by the gut microbiota, has garnered significant attention for its wide-ranging health benefits, including its anti-inflammatory properties and its role in maintaining gut homeostasis.[1][2] As research into its therapeutic potential accelerates, the need for standardized protocols for this compound intervention studies in both animal and human models becomes increasingly critical to ensure comparability and reproducibility of findings. This guide provides a comprehensive overview of current practices, offering a comparative analysis of experimental designs, data on dosages and administration routes, and detailed methodologies for key experimental procedures.
Comparing this compound Intervention Protocols: Animal vs. Human Studies
A key challenge in translating findings from animal models to human clinical trials is the significant variation in this compound dosage and administration routes.[3][4] Animal studies often employ much higher doses of this compound than what is typically used in human trials to elicit a therapeutic effect.[5] This discrepancy highlights the need for careful consideration of species-specific differences in metabolism and gut physiology when designing translational studies.
Table 1: Comparison of this compound Intervention Protocols in Animal Studies
| Animal Model | Condition | This compound Formulation | Dosage | Route of Administration | Duration | Key Outcomes | Reference |
| Mice | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis | Sodium this compound | 100 mg/kg/day | Oral gavage | 7 days | Decreased colitis scores, prevention of body weight loss, induced histone H3 acetylation | [6] |
| Mice | DSS-Induced Colitis | Sodium this compound | 0.5% in drinking water | Oral | 2 weeks (preventive) | Ameliorated inflammation | [7] |
| Pigs | Induced Ulcerative Colitis | This compound | 1000 mg/kg body weight | Not specified | Not specified | Preventive effect on intestine damage, inhibition of apoptosis, improved intestinal barrier integrity | [5] |
| Mice | High-Fat Diet-Induced Obesity | Sodium this compound | 5% w/w in diet | Oral | 10-12 weeks | Decreased body fat, improved glucose tolerance and insulin (B600854) signaling | [3] |
Table 2: Comparison of this compound Intervention Protocols in Human Studies
| Participant Population | Condition | This compound Formulation | Dosage | Route of Administration | Duration | Key Outcomes | Reference |
| Healthy Individuals & Overweight Patients with Metabolic Syndrome | Metabolic Syndrome | Sodium this compound | 4000 mg/day | Oral | Not specified | Decreased inflammatory activity | [5] |
| Patients with Mild to Moderate Crohn's Disease | Crohn's Disease | Not specified | 2000 mg/day | Oral | Not specified | Good clinical results | [5] |
| Patients with Ulcerative Colitis | Ulcerative Colitis | Butyric Acid | 40-100 mmol/L (800-2200 mg/enema) | Enema | Not specified | Good clinical outcomes, no side effects | [5] |
| Obese Pediatric Patients | Obesity | Sodium this compound | 20 mg/kg body weight/day | Oral | 6 months | Reduction in BMI, improved glucose metabolism, reduced inflammation | [8] |
| Individuals with Liver Steatosis and Metabolic Syndrome | NAFLD & Metabolic Syndrome | Calcium this compound (with Zinc and Vitamin D3) | 500 mg/tablet/day | Oral | 3 months | Improved Fatty Liver Index and plasma lipid patterns | [9] |
| Overweight Individuals | Overweight | Sodium this compound | 1.6 g/day | Oral | 1 week | To be determined | [10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through multiple signaling pathways, primarily involving the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[11][12] Understanding these pathways is crucial for designing studies that can effectively measure the molecular impact of this compound interventions.
Histone Deacetylase (HDAC) Inhibition Pathway
This compound is a potent inhibitor of HDACs, leading to the hyperacetylation of histones and subsequent changes in gene expression. This epigenetic modification plays a key role in this compound's anti-inflammatory and anti-cancer effects.[11][13]
Caption: this compound inhibits HDACs, increasing histone acetylation and altering gene expression.
G-Protein Coupled Receptor (GPCR) Signaling
This compound activates several GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on various cell types, including gut epithelial and immune cells.[12][14] This activation triggers downstream signaling cascades that contribute to improved gut barrier function and immune regulation.[14]
Caption: this compound activates GPCRs, leading to improved gut function and immunity.
NF-κB Signaling Pathway Inhibition
A crucial anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway.[12][13] By preventing the activation of NF-κB, this compound suppresses the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Workflows: From Sample to Data
Standardizing the entire experimental workflow, from sample collection and preparation to analytical measurement, is paramount for generating reliable and comparable data in this compound research.
Quantification of this compound in Biological Samples
Accurate quantification of this compound in various biological matrices like plasma, serum, and feces is essential for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[15][16]
Caption: A typical workflow for the quantification of this compound in biological samples.
Detailed Methodologies for Key Experiments
1. Animal Model of DSS-Induced Colitis:
-
Model: C57BL/6 mice are commonly used.
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.[17][18]
-
This compound Intervention: Sodium this compound is typically administered via oral gavage or in the drinking water before, during, or after DSS administration to assess its preventive or therapeutic effects.[17][18]
-
Outcome Measures: Disease activity index (DAI) score (based on weight loss, stool consistency, and rectal bleeding), colon length, histological analysis of colon tissue for inflammation and damage, and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).[7][18]
2. Human Clinical Trial for Metabolic Syndrome:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[9][19]
-
Participants: Individuals diagnosed with metabolic syndrome based on established criteria (e.g., abdominal obesity, high triglycerides, low HDL cholesterol, high blood pressure, and high fasting glucose).
-
Intervention: Oral supplementation with a standardized dose of a this compound formulation (e.g., sodium or calcium this compound) or a placebo for a defined period.[5][9]
-
Outcome Measures: Changes in parameters of metabolic syndrome (waist circumference, blood pressure, lipid profile, glucose, and insulin levels), inflammatory markers (e.g., C-reactive protein, IL-6), and assessment of gut microbiota composition.[5][20]
3. Analysis of Histone Acetylation:
-
Sample Preparation: Nuclear extracts are prepared from cells or tissues of interest.
-
Western Blotting: Histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) can also be used for a more quantitative assessment of total histone acetylation.
4. Measurement of NF-κB Activation:
-
Nuclear Translocation: Immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions can be used to assess the translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus.
-
Reporter Assays: Cells can be transfected with a reporter construct containing an NF-κB response element linked to a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of this compound indicates inhibition of NF-κB activation.
Conclusion and Future Directions
The therapeutic potential of this compound is undeniable, but the lack of standardized protocols hinders the direct comparison of study outcomes and slows clinical translation. This guide provides a framework for researchers by comparing existing methodologies and highlighting key experimental considerations. Future efforts should focus on establishing consensus guidelines for this compound intervention studies, including recommendations for optimal dosage, formulation, and administration routes for specific conditions in both preclinical and clinical settings. Furthermore, the development and validation of standardized and robust analytical methods for measuring this compound and its metabolic effects are crucial for advancing our understanding of this promising therapeutic agent.[2][21]
References
- 1. Future Trends in this compound Supplementation for Health Benefits [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The impact of this compound on glycemic control in animals and humans: a comprehensive semi-systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbial Metabolite this compound and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 9. Effect of Supplementation of a this compound-Based Formula in Individuals with Liver Steatosis and Metabolic Syndrome: A Randomized Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Immunomodulatory Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Intestinal Microbial–Elaborated this compound on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 18. This compound Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Effects of this compound on Pediatric Obesity: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
Navigating the Gut Frontier: A Comparative Guide to Long-Term Butyrate Supplementation
For researchers, scientists, and drug development professionals, the quest for safe and effective modulators of gut health is a continuous journey. Among the contenders, butyrate, a short-chain fatty acid produced by microbial fermentation of dietary fiber, has garnered significant attention. This guide provides a comprehensive evaluation of the long-term safety and efficacy of this compound supplementation, offering a comparative analysis with other established gut health interventions, supported by experimental data and detailed methodologies.
This compound Supplementation: A Deep Dive into Efficacy
Clinical evidence suggests that this compound supplementation can be effective in managing symptoms of various gastrointestinal disorders, including Inflammatory Bowel Disease (IBD)—comprising Crohn's disease and ulcerative colitis—and Irritable Bowel Syndrome (IBS).
Efficacy in Inflammatory Bowel Disease
Oral sodium this compound has demonstrated efficacy in inducing clinical improvement and remission in patients with mild-to-moderate Crohn's disease.[1] Studies have shown that supplementation can lead to a significant reduction in disease activity scores and inflammatory markers. For instance, a study on pediatric IBD patients showed that 12-week supplementation with sodium this compound as an adjunct therapy was effective.[2][3]
In ulcerative colitis, this compound enemas have been explored, though with mixed results. Some studies suggest a beneficial effect in active disease, while the evidence for its use in remission is less clear.[4][5] Oral supplementation with microencapsulated sodium this compound is also being investigated for its potential to induce remission in mild-to-moderate ulcerative colitis.[6]
Efficacy in Irritable Bowel Syndrome
Recent clinical trials have highlighted the potential of this compound in alleviating IBS symptoms. A combination of microencapsulated sodium this compound with probiotics and prebiotics has been shown to provide relief from abdominal discomfort in adults with IBS, with some experiencing improvements as early as four weeks into treatment.[7][8][[“]][10]
Long-Term Safety Profile
The available data from clinical trials suggest that this compound supplementation is generally well-tolerated. No significant adverse effects have been reported in several studies, even with daily administration over several weeks.[1][2][3][6] However, some individuals may experience mild gastrointestinal discomfort, such as bloating or diarrhea, particularly at higher doses. It is crucial to note that long-term safety data beyond the typical duration of clinical trials (often 8-12 weeks) is still emerging.
Comparative Analysis: this compound vs. Probiotics and Prebiotics
While this compound offers a direct approach to increasing the concentration of this beneficial SCFA in the gut, probiotics and prebiotics work indirectly by modulating the gut microbiota.
-
Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. Specific strains of Lactobacillus and Bifidobacterium have been shown to be effective in managing IBS symptoms.[8][[“]][11][12][13]
-
Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. Inulin and fructooligosaccharides (FOS) are common prebiotics that can stimulate the growth of beneficial bacteria.[5][14][15]
The key difference lies in the mechanism of action. This compound supplementation directly delivers the active molecule, bypassing the need for microbial fermentation. In contrast, the effectiveness of probiotics and prebiotics can be influenced by the individual's existing gut microbiome composition and dietary habits.[16] A combination approach, using synbiotics (a mixture of probiotics and prebiotics) with this compound, has shown promising results in IBS management.[7][8][[“]][10]
Data Presentation: Quantitative Outcomes of Clinical Trials
| Intervention | Condition | Dosage | Duration | Key Efficacy Outcomes | Safety/Tolerability | Reference |
| Sodium this compound (oral) | Crohn's Disease | 4 g/day | 8 weeks | Significant improvement in clinical remission | Well-tolerated | [1] |
| Sodium this compound (oral) | Pediatric IBD | 150 mg/day | 12 weeks | Effective as adjunct therapy | No negative effects reported | [2][3] |
| Microencapsulated Sodium this compound (oral) | Ulcerative Colitis | 300 mg twice daily | 8 weeks | Under investigation for inducing remission | No side effects reported to date | [6] |
| This compound Enema | Ulcerative Colitis | 80 mM, 60 mL nightly | 6 weeks | Not efficacious in this study | No toxicity observed | [17] |
| Synbiotic + Microencapsulated Sodium this compound | Irritable Bowel Syndrome | Not specified | 4-12 weeks | Significant relief from abdominal discomfort | Safe and well-tolerated | [7][8][[“]][10] |
| Probiotics (various strains) | Irritable Bowel Syndrome | Varies by strain | 4-8 weeks | Reduction in abdominal pain and bloating | Generally safe | [[“]] |
| Prebiotics (Inulin, FOS) | General Gut Health | 5-10 g/day | Varies | Increased beneficial bacteria | Generally safe, may cause gas/bloating | [18] |
Experimental Protocols
Protocol: Oral Sodium this compound for Crohn's Disease
-
Study Design: Randomized, placebo-controlled trial.
-
Participants: Patients with mild-to-moderate ileocolonic Crohn's disease.
-
Intervention: 4 g/day of enteric-coated sodium this compound tablets.
-
Duration: 8 weeks.
-
Outcome Measures:
-
Clinical disease activity index.
-
Endoscopical and histological scores.
-
Inflammatory markers (e.g., C-reactive protein).
-
Mucosal levels of NF-κB and pro-inflammatory cytokines.
-
-
Reference: Di Sabatino et al., 2005.
Protocol: Microencapsulated Sodium this compound for Ulcerative Colitis
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Patients aged 18-65 with mild-to-moderate ulcerative colitis.
-
Inclusion Criteria: Total Mayo Score between 3 and 10.
-
Exclusion Criteria: Use of certain medications, other gastrointestinal diseases.
-
Intervention: 300 mg of microencapsulated sodium this compound twice daily.
-
Placebo: 300 mg of rice starch capsules twice daily.
-
Duration: 8 weeks.
-
Outcome Measures:
-
Change in Total Mayo Score.
-
Fecal calprotectin and butyric acid concentration.
-
Blood markers of inflammation (CRP, ESR).
-
Endoscopic improvement.
-
-
Reference: As described in a 2025 clinical trial protocol.[6]
Protocol: Assessment of Intestinal Permeability
-
Method: Dual-sugar absorption test (Lactulose/Mannitol (B672) ratio).
-
Procedure:
-
Overnight fast.
-
Oral ingestion of a solution containing lactulose (B1674317) and mannitol.
-
Urine collection over a specified period (e.g., 5 hours).
-
Quantification of lactulose and mannitol in the urine using high-performance liquid chromatography (HPLC).
-
-
Interpretation: An increased lactulose-to-mannitol ratio in the urine indicates increased intestinal permeability.[17][19]
-
Alternative Markers: Fecal zonulin and plasma lipopolysaccharide-binding protein (LBP) are also being investigated as less invasive biomarkers of intestinal permeability.[15][20]
Signaling Pathways and Experimental Workflows
This compound Production and Action
This compound is produced in the gut through microbial fermentation of dietary fibers. It then acts on intestinal epithelial cells and immune cells through various mechanisms.
Caption: Production of this compound in the gut lumen and its subsequent action within intestinal epithelial cells.
NF-κB Signaling Pathway in Intestinal Inflammation
The NF-κB signaling pathway is a key regulator of inflammation. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory effect of this compound.
Wnt/β-catenin Signaling Pathway in Gut Epithelial Cells
The Wnt/β-catenin signaling pathway is crucial for the proliferation and differentiation of intestinal stem cells and the maintenance of the epithelial barrier. This compound can modulate this pathway.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway in intestinal epithelial cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Efficacy of Sodium this compound in Managing Pediatric Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lindushealth.com [lindushealth.com]
- 6. isrctn.com [isrctn.com]
- 7. researchgate.net [researchgate.net]
- 8. The Best Probiotics for IBS Symptoms, According to a Nutritionist [optibacprobiotics.com]
- 9. consensus.app [consensus.app]
- 10. Effects of Short Chain Fatty Acid-Butyrate Supplementation on the Disease Severity, Inflammation, and Psychological Factors in Patients With Active Ulcerative Colitis: A Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibsresearcher.com [ibsresearcher.com]
- 12. healthflow.ca [healthflow.ca]
- 13. activatedprobiotics.com.au [activatedprobiotics.com.au]
- 14. beginrebirth.com [beginrebirth.com]
- 15. A low-dose prebiotic fiber supplement reduces lipopolysaccharide-binding protein concentrations in a subgroup of young, healthy adults consuming low-fiber diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. droracle.ai [droracle.ai]
- 19. Frontiers | The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation [frontiersin.org]
- 20. journals.physiology.org [journals.physiology.org]
Differential Transcriptomic Landscapes of Colonocytes in Response to Short-Chain Fatty Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of the three major short-chain fatty acids (SCFAs)—butyrate, propionate (B1217596), and acetate (B1210297)—on colonocytes. Produced by the gut microbiota through the fermentation of dietary fiber, these SCFAs play a pivotal role in maintaining colon health and have emerged as key molecules of interest in the development of therapeutics for gastrointestinal diseases and cancer. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of their distinct and overlapping effects on colonocyte gene expression.
Comparative Efficacy of SCFAs on Gene Expression
Short-chain fatty acids modulate a wide array of cellular processes in colonocytes, primarily through the inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs). Transcriptomic studies consistently demonstrate that this compound exerts the most potent and widespread effects on gene expression, followed by propionate, with acetate having the least pronounced impact.[1]
A seminal study analyzing the differential expression of 30,000 genetic sequences in Caco-2 cells, a human colon carcinoma cell line, revealed that this compound substantially modulated the expression of over 1,000 gene fragments.[1] In contrast, propionate and acetate had more subdued effects. This differential potency is largely attributed to this compound's superior ability to inhibit HDACs, leading to histone hyperacetylation and a more open chromatin structure, which in turn alters gene transcription.[2][3][4]
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential expression of key genes in colonocytes following treatment with this compound, propionate, and acetate. The data presented is a synthesis from multiple transcriptomic studies. It is important to note that experimental conditions, such as cell line used, SCFA concentration, and treatment duration, may vary between studies.
Table 1: Summary of Differentially Expressed Genes in Colonocytes Treated with SCFAs
| SCFA | Number of Differentially Expressed Genes (DEGs) | General Observations | Reference |
| This compound | >1,000 to 7,192 | Most potent inducer of gene expression changes. Affects genes involved in cell cycle, apoptosis, and DNA replication. | [1][5] |
| Propionate | Several hundred to thousands | Effects are generally less pronounced than this compound. | [6] |
| Acetate | Least number of DEGs | Exhibits the weakest effect on gene expression. | [1] |
Table 2: Fold Change of Key Genes in Colonocytes Treated with this compound and Propionate
| Gene | Function | This compound Fold Change | Propionate Fold Change | Reference |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Increased | - | [7] |
| SLC5A8 | Solute Carrier Family 5 Member 8 | Downregulated | Downregulated | [7] |
| RMST | Long Non-Coding RNA | ~62-fold increase | ~62-fold increase | [6] |
Experimental Protocols
A generalized experimental workflow for comparative transcriptomics of SCFA-treated colonocytes is outlined below.
Cell Culture and SCFA Treatment
-
Cell Line: Human colorectal adenocarcinoma cell lines such as Caco-2, HCT116, or SW480 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
SCFA Treatment: Sodium this compound, sodium propionate, and sodium acetate are typically used. Cells are seeded and allowed to adhere for 24 hours before treatment with equimolar concentrations of each SCFA (e.g., 2 mM, 5 mM) for a specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with vehicle (e.g., PBS or culture medium).
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from the total RNA. The libraries are then sequenced on a next-generation sequencing platform (e.g., Illumina NextSeq 500).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Read Alignment: Reads are aligned to the human reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is determined, and statistical analysis is performed to identify differentially expressed genes between the SCFA-treated and control groups.
Mandatory Visualization
Signaling Pathways
Short-chain fatty acids exert their effects on colonocytes through two primary signaling pathways: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).
Figure 1. Overview of SCFA signaling pathways in colonocytes.
This compound and, to a lesser extent, propionate are potent inhibitors of class I and II HDACs.[3][4] This inhibition leads to an increase in histone acetylation, which relaxes the chromatin structure and allows for the transcription of genes involved in processes such as cell cycle arrest and apoptosis.[2][5]
Figure 2. HDAC inhibition by SCFAs.
All three SCFAs can activate GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A, on the surface of colonocytes.[8][9][10] This activation triggers various downstream signaling cascades that can influence inflammation, gut motility, and hormone secretion.
References
- 1. Identification and comparative analysis of human colonocyte short-chain fatty acid response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsartor.org [gsartor.org]
- 5. RNA Sequencing Analysis of Molecular Basis of Sodium this compound-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Butyrate Delivery Systems: An Objective Guide for Researchers
For researchers, scientists, and drug development professionals, the therapeutic potential of butyrate is increasingly evident. However, its inherent challenges—rapid absorption in the upper gastrointestinal (GI) tract and unpleasant organoleptic properties—necessitate sophisticated delivery systems for effective colonic targeting. This guide provides a head-to-head comparison of various this compound delivery platforms, supported by experimental data, to inform formulation and development decisions.
This comparative analysis examines the performance of different this compound delivery systems, including various salt formulations, prodrugs, and encapsulation technologies. The objective is to provide a clear, data-driven overview of their pharmacokinetic profiles, efficacy in preclinical models, and the experimental methodologies employed in their evaluation.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from studies evaluating different this compound delivery systems. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models, dosages, and analytical techniques.
Table 1: Pharmacokinetic Comparison of this compound Formulations in Humans
| Delivery System | Formulation | Dose (Butyric Acid Equivalent) | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) | Reference |
| This compound Salts | Sodium this compound (NaB) | 786 mg | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | [1][2] |
| Lysine this compound (LysB) | 786 mg | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | [1][2] | |
| Prodrug | Tributyrin (TB) | 786 mg | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | [1][2] |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; AUC: Area under the curve.
Table 2: Biodistribution of this compound from Different Delivery Systems in Mice (3 hours post-oral administration)
| Tissue | This compound Concentration from Sodium this compound (nmol/g) | This compound Concentration from Serine-Butyrate (SerBut) Prodrug (nmol/g) | Reference |
| Plasma (nmol/mL) | Undetectable | ~25 | [3] |
| Liver | ~10 | ~100 | [3] |
| Mesenteric Lymph Nodes | Undetectable | ~75 | [3] |
| Spleen | Undetectable | ~60 | [3] |
| Lung | Undetectable | ~30 | [3] |
| Spinal Cord | Undetectable | ~43 | [3] |
| Brain | Undetectable | ~6 | [3] |
Table 3: Efficacy of this compound Prodrugs in a TNBS-Induced Colitis Mouse Model
| Treatment Group | Disease Activity Index (DAI) | Myeloperoxidase (MPO) Activity (U/g tissue) | Reference |
| Control (Saline) | - | - | [4][5] |
| TNBS Model | High | High | [4][5] |
| 5-ASA + Sodium this compound | Moderate Reduction | Moderate Reduction | [4][5] |
| 5-ASDB (Prodrug) | Significant Reduction | Significant Reduction | [4][5] |
| Ols-DBP (Prodrug) | Significant Reduction | Significant Reduction | [4][5] |
DAI: A composite score of weight loss, stool consistency, and bleeding. MPO: An indicator of neutrophil infiltration and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of this compound delivery systems.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used preclinical model to induce colitis and evaluate the efficacy of anti-inflammatory therapies.
-
Induction: Mice are typically administered 2-5% (w/v) DSS in their drinking water for 5-7 days.[4][5][6][7][8] The concentration and duration can be adjusted to induce acute or chronic colitis.
-
Monitoring: Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are often combined to calculate a Disease Activity Index (DAI).[7]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised. Colon length and weight are measured, as a shortened and thickened colon is indicative of inflammation. Colonic tissues are then collected for histological analysis (to assess tissue damage and inflammatory cell infiltration), myeloperoxidase (MPO) activity assays (to quantify neutrophil infiltration), and cytokine profiling (e.g., TNF-α, IL-6) via ELISA or qPCR.[4][6][7]
Synthesis of a Serine-Butyrate Prodrug (SerBut)
This protocol describes the chemical synthesis of an amino acid-conjugated this compound prodrug designed to enhance oral bioavailability.
-
Dissolution: L-serine is dissolved in trifluoroacetic acid.
-
Reaction: Butyryl chloride is added to the solution, and the mixture is stirred at room temperature for 2 hours.
-
Precipitation: The product is precipitated by adding diethyl ether to the reaction mixture in an ice bath.
-
Purification: The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under a vacuum.
-
Characterization: The final product is confirmed by 1H NMR spectroscopy.[9][10]
Preparation of Polyvinyl this compound (PVB) Nanoparticles
This method describes the formulation of polymeric nanoparticles for the controlled release of this compound.
-
Emulsification: Polyvinyl this compound is dissolved in an organic solvent (e.g., 2-propanol) and mixed with an aqueous solution containing a surfactant.
-
Precipitation: The mixture is then added to a non-solvent (e.g., water) under stirring to induce the precipitation of PVB nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation and washed to remove residual solvents and surfactants.
-
Characterization: The size and morphology of the nanoparticles are characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM). The this compound loading and release kinetics can be determined using techniques like high-performance liquid chromatography (HPLC).[11]
Microencapsulation of Sodium this compound
This protocol outlines a method for encapsulating sodium this compound to mask its odor and achieve targeted release in the colon.
-
Core Material Preparation: An aqueous solution of sodium this compound is prepared.
-
Coating Material Preparation: A mixture of coating materials, such as hydroxypropyl methylcellulose, chitosan, and silica, is prepared.
-
Fluidized Bed Coating: The coating material mixture is placed in a fluidized bed, and the sodium this compound solution is sprayed onto it at a high temperature (e.g., 230°C).
-
Drying and Curing: The particles are then dried at a high temperature (120-140°C) followed by low-temperature curing (-5°C) to solidify the microcapsules.
-
Secondary Coating: An outer layer of materials like carnauba wax and polyethylene (B3416737) glycol dissolved in an organic solvent can be applied via a bottom-spray in a fluidized bed coater to further control the release profile.[12]
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a visual summary of complex information.
Caption: this compound signaling pathways in intestinal epithelial cells.
Caption: General experimental workflow for this compound delivery systems.
Caption: this compound signaling through GPR109A to promote immune tolerance.
References
- 1. The Bacterial Fermentation Product this compound Influences Epithelial Signaling via Reactive Oxygen Species-Mediated Changes in Cullin-1 Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A serine-conjugated this compound prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Size and Loading of Retinoic Acid in Polyvinyl this compound Nanoparticles on Amelioration of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103238730B - Preparation method of microencapsulation diolame sodium this compound - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Butyrate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A critical component of this is the correct handling and disposal of chemical reagents, including butyrate and its derivatives like sodium this compound and butyric acid. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of protecting laboratory personnel and the environment.
This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring your laboratory operations remain compliant and secure.
Immediate Safety and Spill Response
In the event of a this compound spill, immediate and correct action is crucial to mitigate any potential risks.
Step 1: Ensure Adequate Ventilation Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]
Step-2: Wear Appropriate Personal Protective Equipment (PPE) At a minimum, this includes safety goggles, a face shield, a lab coat or apron, and chemical-resistant gloves.[1] For larger spills or when dealing with dusty forms like sodium this compound, a dust respirator may be necessary.
Step 3: Contain the Spill Use an inert absorbent material, such as sand, diatomaceous earth, or universal binding agents, to soak up the spilled substance.[1][2][3] For acidic forms like butyric acid, you can neutralize the spill with sodium bicarbonate or calcium hydroxide.[3]
Step 4: Collect and Store Waste Carefully collect the absorbent material and any contaminated debris into a suitable, sealable, and properly labeled container designated for hazardous waste.[1][4]
Step 5: Clean the Area Once the bulk of the spill has been collected, decontaminate the area.[1] Washing the area with soap and water is often recommended.[4] Interestingly, washing with clove oil can sometimes help reduce the strong, unpleasant odor of butyric acid.[3]
Waste Collection and Storage
Proper collection and storage of this compound waste while awaiting professional disposal are critical for maintaining a safe laboratory environment.
-
Use Compatible Containers: Collect and store this compound waste in containers made of a material that will not react with the chemical. The container must be in good condition with a secure, tight-fitting lid to prevent leaks.[1]
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially bases or incompatible solvents, to prevent violent chemical reactions.[1] Acid waste should be stored separately from bases, cyanides, and sulfides.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to manage any potential leaks or spills.[1]
-
Designated Storage Area: Keep waste containers in a designated, well-ventilated, and clearly marked satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.[1]
Disposal Procedures
The primary and mandatory method for the disposal of this compound and its derivatives is through a licensed professional waste disposal service.[1] These compounds are typically considered hazardous waste and must be handled in accordance with local, state, and federal regulations.[2][4][5]
Key Disposal Principles:
-
Do Not Discharge into the Environment: Avoid releasing this compound into drains or the environment.[5][6]
-
Original Containers: Whenever possible, leave chemicals in their original containers.
-
No Mixing: Do not mix this compound waste with other waste materials.
-
Handle Uncleaned Containers as the Product Itself: Treat empty or uncleaned containers with the same precautions as the chemical itself.[5][6]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and disposal information for butyric acid.
| Parameter | Value | Reference |
| UN Number | UN 2820 | [7] |
| Hazard Class | 8 (Corrosive) | [7] |
| Extinguishing Agents | Dry chemical, CO2, water spray, or alcohol-resistant foam | [3][7] |
| Small Spill Isolation Distance | 60 meters (200 feet) | [7] |
| Large Spill Isolation Distance | 330 meters (1,100 feet) | [7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
